molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B075671 2-Methylpyridine CAS No. 1333-41-1

2-Methylpyridine

Cat. No.: B075671
CAS No.: 1333-41-1
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-Methylpyridine (α-Picoline) is a versatile heterocyclic aromatic organic compound of significant value in research and development. Its primary application lies as a fundamental building block in organic synthesis and pharmaceutical manufacturing. Researchers utilize this compound as a key precursor in the synthesis of a wide range of compounds, including agrochemicals like the herbicide paraquat, rubber vulcanization accelerators, and various catalysts. In medicinal chemistry, its structure serves as a privileged scaffold for developing active pharmaceutical ingredients (APIs), particularly for drugs targeting the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
Record name 2-Methylpyridine
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

109-06-8, 38762-42-4, 1333-41-1
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Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylpyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 2-Methylpyridine (also known as 2-picoline), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data and methodologies to support ongoing and future research endeavors.

Core Properties of this compound

This compound is a colorless to light-yellow liquid with a characteristic unpleasant, pyridine-like odor.[1][2] It is a versatile precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[][4][5]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₇N[5]
Molecular Weight 93.13 g/mol [5]
CAS Number 109-06-8[5]
Appearance Colorless to faintly yellow-green clear liquid[5]
Odor Strong, unpleasant, pyridine-like[1][2]
Melting Point -70 °C (-94 °F; 203 K)[5]
Boiling Point 128 to 129 °C (262 to 264 °F; 401 to 402 K)[5]
Density 0.943 g/mL at 25 °C[5]
Solubility in Water Miscible[5]
pKa of Conjugate Acid 5.94[5]
Flash Point 26 °C (79 °F) c.c.[6]
Vapor Pressure 10 mmHg at 24.4 °C[7]
Refractive Index n20/D 1.500[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesReferences
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.52 (d, 1H, H6), 7.60 (t, 1H, H4), 7.15 (ddd, 1H, H5), 7.10 (d, 1H, H3), 2.55 (s, 3H, CH₃).[8]
Mass Spectrum (EI) Intense peaks at m/z: 93 (100%), 66 (41%), 92 (19%), 51 (19%).[9]
FTIR (Vapor Phase) Key absorptions for C-H stretching, C=C and C=N stretching in the pyridine (B92270) ring, and CH₃ bending.[10][11][12]

Synthesis and Purification Protocols

Several methods for the synthesis of this compound have been established, with the choice of method often depending on the desired scale and available starting materials.

Synthesis via Continuous Flow α-Methylation

A modern and efficient method for the synthesis of 2-methylpyridines is through a continuous flow system, offering advantages in safety, reaction time, and waste reduction compared to traditional batch processes.[1]

Experimental Protocol:

  • System Setup: A continuous flow system is assembled using a pump, a sample loop, a stainless-steel column packed with Raney® nickel (approximately 5.5 g), a heating apparatus (e.g., a sand bath), and a back-pressure regulator.[1]

  • Catalyst Preparation: The packed column is heated to over 180 °C for 30 minutes while 1-propanol (B7761284) is pumped through at a flow rate of 0.3 mL/min.[1]

  • Reaction: A 0.05 M solution of pyridine in 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via the sample loop.[1]

  • Product Collection: The output from the reactor is collected. The solvent (1-propanol) can be removed by rotary evaporation to yield this compound.[1]

  • Analysis: The product can be analyzed by ¹H NMR and LC-MS to confirm its identity and purity.[1]

G Pyridine_Solution Pyridine in 1-Propanol Sample_Loop Sample Loop Pyridine_Solution->Sample_Loop Pump HPLC Pump Pump->Sample_Loop Column Heated Column (Raney® Ni) Sample_Loop->Column 0.1 mL/min BPR Back-Pressure Regulator Column->BPR Collection Product Collection BPR->Collection

Continuous flow synthesis of this compound.
Purification by Azeotropic Distillation

For the purification of crude this compound, particularly when obtained from sources like coal tar which may contain water, azeotropic distillation is an effective method.[]

Experimental Protocol:

  • Initial Treatment: The crude this compound, which may be in a mixture with water, is first subjected to a deslagging process.[]

  • Azeotropic Distillation: The mixture is transferred to a distillation apparatus equipped with a packed column. Benzene is added to the mixture.[] The mixture is heated to distill the benzene-water azeotrope, thereby removing the water.

  • Fractional Distillation: Following the removal of water, the remaining mixture is subjected to fractional distillation to separate the this compound from other impurities and any remaining benzene.[]

Reactivity and Key Transformations

The chemical reactivity of this compound is centered around the pyridine ring and the activating methyl group. This allows for a variety of chemical transformations to produce valuable downstream products.

  • Synthesis of 2-Vinylpyridine: A primary use of this compound is in the production of 2-vinylpyridine. This is achieved through a condensation reaction with formaldehyde (B43269) to form an intermediate alcohol, which is then dehydrated.[5][13]

  • Synthesis of Nitrapyrin (B159567): this compound is a precursor to the agrichemical nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), which is used to prevent the loss of ammonia (B1221849) from fertilizers.[5][14]

  • Oxidation to Picolinic Acid: The methyl group can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield picolinic acid, another important chemical intermediate.[5][9]

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.

Role in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications, including as anti-inflammatory, antiviral, and antiproliferative agents.[4][15] For instance, this compound-1-ium-1-sulfonate, a derivative of this compound, has demonstrated anti-angiogenic properties and the ability to induce apoptosis in cancer cell lines.[6]

A generalized workflow for the discovery of a small molecule drug candidate, such as a derivative of this compound, is outlined below.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

A typical small molecule drug discovery workflow.
Potential Mechanism of Action: Anti-Angiogenesis and Apoptosis Induction

The anti-cancer effects of some this compound derivatives can be attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

VEGF Signaling Pathway and Angiogenesis Inhibition:

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][16] Some drug candidates function by inhibiting the VEGF signaling pathway. A derivative of this compound has been shown to bind to VEGF and its receptors, suggesting a potential mechanism for its anti-angiogenic effects.[6]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->VEGFR Inhibition

Inhibition of the VEGF signaling pathway.

p53-Mediated Apoptosis:

The tumor suppressor protein p53 plays a central role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage.[17][18] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.[15][19] Studies on a this compound derivative have shown an increase in the Bax/Bcl-2 ratio and the induction of apoptosis, suggesting an interaction with this pathway.[6]

G Stress Cellular Stress p53 p53 Activation Stress->p53 p21 p21 p53->p21 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Derivative This compound Derivative Derivative->p53 Modulation?

p53-mediated apoptosis pathway.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] Protective gloves, clothing, and eye/face protection should be worn when handling this compound.[11]

This guide serves as a foundational resource for researchers working with this compound. For more detailed information, please refer to the cited literature.

References

An In-depth Technical Guide to the Synthesis and Reactions of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-methylpyridine (B31789), also known as 2-picoline. A fundamental building block in organic synthesis, this compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. This document details prominent industrial and laboratory-scale synthetic methodologies, including the Chichibabin pyridine (B92270) synthesis and cyclization strategies. A thorough exploration of the diverse reactions of this compound is presented, with a focus on transformations of the methyl group and electrophilic substitution on the pyridine ring. Quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key transformations and mechanistic diagrams generated using Graphviz are provided to offer practical insights for laboratory application.

Introduction

This compound (2-picoline) is a heterocyclic aromatic organic compound with the chemical formula C₆H₇N. It is a colorless liquid with a characteristic pyridine-like odor. The presence of the electron-donating methyl group at the 2-position influences the electronic properties and reactivity of the pyridine ring, making it a versatile precursor for a wide array of functionalized molecules. This guide will systematically explore the primary synthetic routes to this compound and the major classes of its chemical transformations.

Synthesis of this compound

The industrial production of this compound is dominated by several key methods, while various other approaches are employed for laboratory-scale synthesis.

Chichibabin Pyridine Synthesis

A classical method for pyridine ring formation, the Chichibabin synthesis involves the condensation of aldehydes or ketones with ammonia (B1221849).[1][2] For the industrial production of this compound, acetaldehyde (B116499) and ammonia are passed over a solid acid catalyst, typically alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), at high temperatures.[1][2] This process yields a mixture of this compound and 4-methylpyridine.[1][2]

Experimental Protocol: Industrial Chichibabin Synthesis of 2- and 4-Methylpyridine [1][2]

  • Reactants: Acetaldehyde and ammonia.

  • Catalyst: Alumina (Al₂O₃) or silica (SiO₂).

  • Temperature: 350–500 °C.

  • Procedure: A gaseous mixture of acetaldehyde and ammonia is passed over the heated catalyst bed. The product stream, containing a mixture of this compound and 4-methylpyridine, is then condensed and purified by fractional distillation.

Cyclization of Acetone (B3395972) and Acrylonitrile

Another significant industrial route involves the reaction of acetone and acrylonitrile, which initially form 5-oxohexanenitrile. Subsequent cyclization of this intermediate affords this compound.[1]

Synthesis from Acetylene (B1199291) and Acetonitrile (B52724)

A high-yield method for producing this compound involves the co-cyclization of acetylene and acetonitrile in the presence of an organocobalt catalyst.[3]

Experimental Protocol: Synthesis of this compound from Acetylene and Acetonitrile [3]

  • Reactants: Acetylene and acetonitrile.

  • Catalyst: Organocobalt complex.

  • Solvent: Toluene (B28343).

  • Temperature: 130-170 °C.

  • Pressure: 1.0 MPa.

  • Procedure: Acetonitrile and the organocobalt catalyst are charged into a pressure reactor. Acetylene gas is then introduced, and the reaction mixture is heated. The product, this compound, is isolated and purified by distillation.

Laboratory-Scale Synthesis: Flow Chemistry Approach

A modern and efficient laboratory-scale synthesis of 2-methylpyridines involves the α-methylation of pyridines in a continuous flow system.[4]

Experimental Protocol: Flow Synthesis of this compound [4]

  • Reactants: Pyridine and a primary alcohol (e.g., 1-propanol) as the methyl source.

  • Catalyst: Raney® nickel packed in a column.

  • Temperature: >180 °C.

  • Procedure: A solution of pyridine in 1-propanol (B7761284) is pumped through a heated column packed with Raney® nickel. The effluent is collected, and the solvent is evaporated to yield this compound. This method offers high selectivity for α-methylation and avoids many of the hazards and workup procedures associated with traditional batch processes.[4]

Synthesis Data Summary
Synthesis MethodReactantsCatalyst/ReagentTemperature (°C)PressureYieldNotes
Chichibabin SynthesisAcetaldehyde, AmmoniaAl₂O₃ or SiO₂350-500AtmosphericModerateProduces a mixture of 2- and 4-methylpyridine.[1][2]
CyclizationAcetone, Acrylonitrile-HighHighGoodTwo-step process via 5-oxohexanenitrile.[1]
Acetylene/AcetonitrileAcetylene, AcetonitrileOrganocobalt130-1701.0 MPaHighHigh selectivity for this compound.[3]
Flow SynthesisPyridine, 1-PropanolRaney® Nickel>180-Highα-Methylation with high regioselectivity.[4]

Reactions of this compound

The reactivity of this compound is characterized by transformations involving the methyl group and electrophilic or nucleophilic substitution on the pyridine ring.

Reactions of the Methyl Group

The methyl group at the 2-position is activated by the electron-withdrawing pyridine ring, making its protons acidic and susceptible to a variety of reactions.

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding picolinic acid (pyridine-2-carboxylic acid). Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and nitric acid.[5]

Experimental Protocol: Oxidation of this compound to Picolinic Acid

  • Reactants: this compound, Potassium Permanganate (KMnO₄).

  • Solvent: Water.

  • Procedure: this compound is heated with an aqueous solution of potassium permanganate. The reaction mixture is worked up to remove manganese dioxide, and picolinic acid is isolated.

The acidic protons of the methyl group allow for condensation reactions with aldehydes and ketones. A commercially significant reaction is the condensation with formaldehyde (B43269) to produce 2-vinylpyridine, a monomer used in the production of specialty polymers.[6]

Experimental Protocol: Synthesis of 2-Vinylpyridine [6]

  • Reactants: this compound, Formaldehyde.

  • Catalyst: Piperidine (catalytic amount).

  • Solvent: Toluene.

  • Temperature: Heating.

  • Procedure: this compound is heated with formaldehyde in toluene with a catalytic amount of piperidine. The intermediate alcohol is dehydrated in situ to yield 2-vinylpyridine.

The methyl group can be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a highly reactive picolyllithium species. This carbanion is a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[7]

Experimental Protocol: Deprotonation and Alkylation of this compound [7]

  • Reactants: this compound, n-Butyllithium, Alkyl Halide (e.g., methyl iodide).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Temperature: -78 °C to room temperature.

  • Procedure: To a solution of this compound in anhydrous THF at -78 °C, n-butyllithium is added dropwise. The resulting solution of 2-picolyllithium is then treated with an electrophile, such as an alkyl halide. The reaction is quenched, and the product is isolated and purified.

The methyl group can undergo free-radical halogenation, typically with chlorine or bromine under UV irradiation, to yield halomethylpyridines.[8] These products are valuable intermediates for further functionalization. The synthesis of 2-(chloromethyl)pyridine (B1213738) can also be achieved from this compound-N-oxide and phosgene.[9]

Experimental Protocol: Free-Radical Chlorination of this compound [8][10]

  • Reactants: this compound, Chlorine (Cl₂).

  • Conditions: UV irradiation or heat.

  • Procedure: Chlorine gas is bubbled through this compound while being irradiated with UV light. The reaction produces a mixture of mono-, di-, and trichlorinated products, which can be separated by distillation.

Reactions on the Pyridine Ring

Direct amination of the pyridine ring can be achieved using sodium amide (NaNH₂) in a reaction known as the Chichibabin amination.[11][12][13][14] This reaction typically occurs at the 2-position.

Experimental Protocol: Chichibabin Amination of Pyridine [11][12][13][14]

  • Reactants: Pyridine, Sodium Amide (NaNH₂).

  • Solvent: Inert solvent such as xylene or toluene.

  • Temperature: High temperature (boiling solvent).

  • Procedure: Pyridine is heated with sodium amide in an inert solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the evolution of hydrogen gas. After an acidic workup, 2-aminopyridine (B139424) is obtained.

Direct nitration of the pyridine ring is challenging due to its electron-deficient nature. However, nitration of this compound can be achieved under harsh conditions, typically yielding a mixture of nitro-substituted products.

Electrophilic halogenation of the pyridine ring requires forcing conditions. Alternative strategies, such as halogenation of the corresponding N-oxide, are often employed to achieve better yields and selectivity.

Reaction Data Summary
Reaction TypeReagentsProductYield (%)Conditions
Methyl Group Reactions
OxidationKMnO₄, H₂OPicolinic AcidGoodHeating
CondensationFormaldehyde, Piperidine2-VinylpyridineHighHeating in Toluene
Deprotonation/Alkylationn-BuLi, CH₃I2-EthylpyridineGood-78 °C to RT in THF
Free-Radical HalogenationCl₂, UV light2-(Chloromethyl)pyridineVariableUV irradiation
Ring Reactions
Amination (Chichibabin)NaNH₂2-Amino-3-methylpyridineGoodHigh temperature in xylene
NitrationHNO₃/H₂SO₄Nitro-2-methylpyridinesModerateHarsh conditions

Visualization of Key Processes

Synthesis and Key Reactions of this compound

Synthesis_and_Reactions_of_2_Methylpyridine cluster_synthesis Synthesis cluster_reactions Reactions Acetaldehyde + Ammonia Acetaldehyde + Ammonia This compound This compound Acetaldehyde + Ammonia->this compound Chichibabin Acetone + Acrylonitrile Acetone + Acrylonitrile Acetone + Acrylonitrile->this compound Cyclization Picolinic_Acid Picolinic Acid This compound->Picolinic_Acid Oxidation (KMnO4) 2-Vinylpyridine 2-Vinylpyridine This compound->2-Vinylpyridine Condensation (HCHO) 2-Picolyllithium 2-Picolyllithium This compound->2-Picolyllithium Deprotonation (n-BuLi) 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine This compound->2-Amino-3-methylpyridine Amination (NaNH2) 2-Ethylpyridine 2-Ethylpyridine 2-Picolyllithium->2-Ethylpyridine Alkylation (CH3I)

Caption: Overview of the synthesis and primary reactions of this compound.

Experimental Workflow for Deprotonation and Alkylation

Deprotonation_Alkylation_Workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool1 Cool to -78 °C dissolve->cool1 add_nBuLi Add n-BuLi dropwise cool1->add_nBuLi form_picolyllithium Formation of 2-Picolyllithium add_nBuLi->form_picolyllithium add_electrophile Add Electrophile (e.g., CH3I) form_picolyllithium->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction warm->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the deprotonation and alkylation of this compound.

Chichibabin Amination Mechanism

Chichibabin_Amination_Mechanism pyridine Pyridine + NaNH2 adduct σ-Adduct (Meisenheimer Complex) pyridine->adduct Nucleophilic Attack elimination Elimination of Hydride (H-) adduct->elimination Aromatization product 2-Aminopyridine elimination->product

Caption: Simplified mechanism of the Chichibabin amination reaction.

Conclusion

This compound is a cornerstone of heterocyclic chemistry, with well-established industrial syntheses and a rich and varied reaction chemistry. The reactivity of its methyl group, in particular, provides a facile entry into a diverse range of functionalized pyridine derivatives. This guide has provided a detailed overview of the key synthetic methods and reactions of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this important chemical building block.

References

An In-depth Technical Guide to the Spectroscopy and Analysis of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize 2-Methylpyridine (also known as 2-picoline). This compound is a common heterocyclic compound used as a solvent and an intermediate in the synthesis of various pharmaceuticals and other chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ) in ppmMultiplicity
H3~7.0-7.2d
H4~7.5-7.7t
H5~7.0-7.2d
H6~8.4-8.6d
-CH₃~2.4-2.6s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C2~158
C3~121
C4~136
C5~122
C6~149
-CH₃~24

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy of this compound

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm diameter)

  • Pipettes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

    • The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the appropriate acquisition parameters for ¹³C NMR, which will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the this compound molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within this compound. IR and Raman spectroscopy are complementary techniques.

Data Presentation

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3050-3000C-H stretching (aromatic)
~2970-2920C-H stretching (methyl)
~1600, 1570, 1475, 1430C=C and C=N ring stretching
~1450C-H bending (methyl)
~780-740C-H out-of-plane bending

Source: NIST Chemistry WebBook[1][2]

Table 4: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration Type
~3060C-H stretching (aromatic)
~2930C-H stretching (methyl)
~1605, 1575Ring stretching
~1050Ring breathing
~1000Ring breathing
Experimental Protocols

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent like isopropanol (B130326) and a lint-free wipe.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands and compare them to known literature values for this compound.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Raman Spectroscopy of Liquid this compound

Objective: To obtain the Raman spectrum of liquid this compound.

Materials:

  • This compound sample

  • Raman spectrometer

  • Sample holder (e.g., glass vial, NMR tube, or a well on a CaF₂ slide)[3]

  • Pipette

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid this compound sample into a suitable container. For liquids, analysis can often be done directly in a glass bottle or vial.[4] Using a Raman-compatible substrate like a CaF₂ slide can minimize background signals.[3]

  • Instrument Setup:

    • Place the sample holder in the spectrometer's sample compartment.

    • Focus the laser beam onto the sample.

  • Spectrum Acquisition:

    • Set the acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample degradation.

    • Acquire the Raman spectrum.

  • Data Processing and Analysis:

    • Process the spectrum to remove any background fluorescence, if present.

    • Identify and label the characteristic Raman shifts and compare them to literature values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Data Presentation

Table 5: UV-Vis Absorption Maxima for this compound

Wavelength (λmax) in nmSolvent
~263Aqueous solution

Source: PubChem[5]

Experimental Protocols

UV-Vis Spectroscopy of this compound

Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) for this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for dilution

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer.

    • Run a baseline correction to zero the absorbance across the scanned wavelength range.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample solution over the defined wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The obtained spectrum can be used for quantitative analysis using the Beer-Lambert law if a calibration curve is prepared.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation.

Data Presentation

Table 6: Key Mass-to-Charge Ratios (m/z) for this compound

m/zRelative IntensityIon
93High[M]⁺ (Molecular Ion)
92High[M-H]⁺
66Moderate[M-HCN]⁺
65Moderate[C₅H₅]⁺

Source: NIST Chemistry WebBook[6]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS)

  • GC column suitable for separating volatile organic compounds

  • Helium or other suitable carrier gas

Procedure:

  • Sample Introduction (via GC):

    • If using GC-MS, prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and carried by the helium gas through the GC column, where it is separated from the solvent and any impurities.

  • Ionization:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of this compound.

    • Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of a this compound sample can be visualized as follows.

Spectroscopic_Workflow cluster_analysis Analytical Techniques Sample This compound Sample Prep Sample Preparation (e.g., dissolution, dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR VibSpec Vibrational Spectroscopy (IR, Raman) Prep->VibSpec UVVis UV-Vis Spectroscopy Prep->UVVis MS Mass Spectrometry (e.g., GC-MS) Prep->MS DataAcq Data Acquisition NMR->DataAcq VibSpec->DataAcq UVVis->DataAcq MS->DataAcq DataProc Data Processing (e.g., FT, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis & Interpretation DataProc->Analysis Report Final Report & Characterization Analysis->Report

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic techniques for the analysis of this compound. The provided data and protocols serve as a starting point for researchers and professionals in the field. It is important to note that specific instrument parameters and sample preparation methods may need to be optimized for particular applications and instrumentation.

References

A Comprehensive Guide to the Safe Laboratory Handling of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methylpyridine (also known as 2-picoline) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye irritation and may cause respiratory irritation.[1] It is crucial to understand its hazard classification to implement appropriate safety measures.

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₆H₇N[2]
Molecular Weight 93.13 g/mol [3]
Appearance Colorless liquid[2][4]
Odor Strong, unpleasant, characteristic odor[4][5]
Boiling Point 128-129 °C[3][5]
Melting Point -70 °C[3][5]
Flash Point 26 °C (closed cup)[5]
Autoignition Temperature 537 °C / 998.6 °F[6]
Density 0.943 g/mL at 25 °C[3]
Vapor Density 3.2 (vs air)[3][5]
Vapor Pressure 10 mmHg (24.4 °C)[3]
Solubility Soluble in water, alcohol, and ether[2][3]
Explosion Limits Lower: 1.4%, Upper: 8.6%[6]

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Local exhaust ventilation should be used to control the release of vapors at the source.

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1][8]

  • Static Discharge Prevention: Implement proper grounding and bonding procedures for containers and receiving equipment to avoid static electricity buildup.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber) and a fully-buttoned lab coat. Nitrile gloves are not recommended.[7]
Respiratory Protection If ventilation is inadequate or for high-concentration exposures, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[9]
Handling Procedures
  • Avoid breathing vapors or mists.[1]

  • Do not get in eyes, on skin, or on clothing.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use only non-sparking tools.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage Requirements
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][9]

  • The storage area should be fireproof.[4][5]

  • Store away from incompatible materials such as strong oxidizers and acids.[5][7]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Call a poison center or doctor immediately.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1] Water spray can be used to cool containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] Burning produces toxic fumes, including nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10]

Accidental Release Measures
  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, sealed container for disposal.[1][7]

  • Large Spills: For large spills, immediately evacuate the area and secure all ignition sources. Contact emergency services and the environmental health and safety department.[7]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.[8] Do not allow the chemical to enter drains or waterways.[8] Waste should be collected in properly labeled, sealed, and compatible containers.[7]

Visual Safety Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<10 min cleanup) assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Inert Material ppe->contain collect Collect Residue into Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose secure Secure Ignition Sources evacuate->secure notify Notify EHS & Emergency Services secure->notify Storage_Handling_Logic This compound Storage and Handling Logic start Handling this compound in_hood Work in Fume Hood? start->in_hood proper_ppe Wearing Correct PPE? in_hood->proper_ppe Yes stop_work STOP! Re-evaluate. in_hood->stop_work No ignition_sources Ignition Sources Removed? proper_ppe->ignition_sources Yes proper_ppe->stop_work No proceed Proceed with Work ignition_sources->proceed Yes ignition_sources->stop_work No storage Storing After Use proceed->storage container_closed Container Tightly Closed? storage->container_closed container_closed->stop_work No storage_area Cool, Dry, Ventilated Area? container_closed->storage_area Yes storage_area->stop_work No incompatibles Segregated from Incompatibles? storage_area->incompatibles Yes incompatibles->stop_work No store Store Container incompatibles->store Yes

References

physical and chemical properties of 2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Picoline

Introduction

2-Picoline, systematically known as 2-methylpyridine, is an organic heterocyclic compound with the chemical formula C₆H₇N.[1][2] It is a substituted derivative of pyridine (B92270) with a methyl group at the second position of the ring.[3] This structural feature significantly influences its chemical reactivity, making it a versatile and crucial intermediate in the synthesis of a wide array of products across various industries.[4]

Historically isolated from coal tar in 1846, 2-picoline is now primarily produced through large-scale chemical synthesis.[1] It serves as a fundamental building block in the production of pharmaceuticals, agrochemicals, dyes, polymers, and specialty chemicals.[4][5] Its applications include the manufacturing of drugs such as long-acting sulfonamides, the agricultural chemical nitrapyrin (B159567) which prevents fertilizer loss, and 2-vinylpyridine, a monomer used in the production of adhesives for textile tire cords.[1][6][7] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and a discussion of its key chemical transformations.

Physical Properties of 2-Picoline

2-Picoline is a colorless to faintly yellow, oily liquid under standard conditions, possessing a distinct and unpleasant odor similar to pyridine.[1][2][8][9] It is miscible with water and most common organic solvents, including alcohols, ethers, and ketones.[2][3] Its hygroscopic nature and solubility characteristics make it a useful solvent in certain applications.[6][10]

Table 1: Quantitative Physical Properties of 2-Picoline
PropertyValueReference(s)
Molecular Formula C₆H₇N[1][11]
Molar Mass 93.13 g/mol [1][3]
CAS Number 109-06-8[1][2]
Appearance Colorless to faintly yellow liquid[1][2][12]
Density 0.943 g/mL at 25 °C[1][12]
Melting Point -70 °C (-94 °F; 203 K)[1][2][12]
Boiling Point 128 to 129 °C (262 to 264 °F)[1][2][12]
Flash Point 29 °C (84 °F) - closed cup[12]
Vapor Pressure 14.9 hPa at 25 °C[12]
Vapor Density 3.22 (Air = 1.0)[12]
Water Solubility Miscible[1][12]
log P (octanol/water) 1.11[12]
Refractive Index 1.501[6]
Auto-ignition Temp. 538 °C[13]
Explosive Limits Lower: 1.4% (V), Upper: 8.6% (V)[12]

Chemical Properties and Reactivity

The chemical behavior of 2-picoline is defined by two primary features: the basicity of the nitrogen atom in the pyridine ring and the reactivity of the alpha-positioned methyl group.

Basicity

Due to the lone pair of electrons on the nitrogen atom, 2-picoline acts as a weak base.[2][3] It is slightly more basic than pyridine, which is reflected in the pKa of its conjugate acid (the pyridinium (B92312) ion). The pKa of the 2-methylpyridinium ion is approximately 5.94, compared to 5.25 for the pyridinium ion.[1] This basicity allows it to readily form salts with acids and act as a ligand in coordination chemistry.[2][8]

Reactivity of the Methyl Group

The most significant aspect of 2-picoline's chemistry is the heightened reactivity of its methyl group.[1] The electron-withdrawing nature of the pyridine ring increases the acidity of the methyl protons, making them susceptible to deprotonation by strong bases.[4] This reactivity is more pronounced at the 2- and 4-positions compared to the 3-position due to the direct resonance stabilization of the resulting carbanion by the ring nitrogen.[4] This property is the cornerstone of its utility as a chemical intermediate.

Key Reactions:

  • Condensation: The acidic methyl protons can participate in condensation reactions with carbonyl compounds. A commercially vital example is the reaction with formaldehyde (B43269) to produce 2-vinylpyridine, a monomer for polymers used in adhesives.[1][4]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, oxidation with potassium permanganate (B83412) yields picolinic acid (pyridine-2-carboxylic acid), an important precursor in pharmaceuticals and other specialty chemicals.[1][2][4]

  • Deprotonation (Metallation): Strong bases like butyllithium (B86547) (BuLi) can deprotonate the methyl group to form a picolyllithium species.[1][4] This powerful nucleophile can then react with a wide range of electrophiles, enabling the synthesis of more complex pyridine derivatives.[4]

Chemical_Reactions_of_2_Picoline cluster_condensation Condensation cluster_oxidation Oxidation cluster_deprotonation Deprotonation picoline 2-Picoline vinylpyridine 2-Vinylpyridine picoline->vinylpyridine Condensation picolinic_acid Picolinic Acid picoline->picolinic_acid Oxidation picolyllithium Picolyllithium picoline->picolyllithium Deprotonation formaldehyde Formaldehyde permanganate KMnO₄ buli n-Butyllithium

Caption: Key chemical transformations of the 2-picoline methyl group.

Synthesis of 2-Picoline

While initially sourced from coal tar, 2-picoline is now produced industrially via several synthetic routes.[1] The most common method involves the vapor-phase condensation of acetaldehyde (B116499) with ammonia (B1221849) over an oxide catalyst, which typically yields a mixture of 2-picoline and 4-picoline.[1][14] Another method involves the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which then cyclizes to give 2-picoline.[1]

Synthesis_of_2_Picoline acetaldehyde Acetaldehyde catalyst Oxide Catalyst (Vapor Phase) acetaldehyde->catalyst ammonia Ammonia ammonia->catalyst product_mixture Product Mixture catalyst->product_mixture picoline2 2-Picoline product_mixture->picoline2 Separation picoline4 4-Picoline product_mixture->picoline4 Separation

Caption: Industrial synthesis of picolines from acetaldehyde and ammonia.

Spectroscopic Data

The characterization of 2-picoline is routinely performed using standard spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra, including mass spectrometry and infrared (IR) data.[15] Mass spectrometry of 2-picoline shows a molecular ion peak at m/z 93.[15][16] The IR spectrum exhibits characteristic peaks corresponding to aromatic C-H and C=C/C=N stretching vibrations. ¹H and ¹³C NMR spectroscopy are also essential for structural confirmation.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[17][18]

Methodology:

  • Preparation: A small quantity (a few milliliters) of 2-picoline is placed into a small test tube (fusion tube).[17][18] A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[17]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling liquid like paraffin (B1166041) oil.[17][19]

  • Heating: The bath is heated gently and evenly.[17] As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Measurement: Heating is discontinued (B1498344) when a rapid and continuous stream of bubbles is observed.[17] The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[17]

Boiling_Point_Workflow start Start prep Prepare Sample: Add 2-picoline to test tube, insert inverted capillary. start->prep setup Assemble Apparatus: Attach tube to thermometer, immerse in heating bath. prep->setup heat Heat Bath Gently setup->heat observe Observe Bubbles from Capillary heat->observe decision Rapid, continuous stream of bubbles? observe->decision decision->heat No stop_heat Stop Heating decision->stop_heat Yes record Record Temperature when liquid enters capillary stop_heat->record end End: Boiling Point Determined record->end

Caption: Workflow for boiling point determination via the capillary method.

Determination of pKa (¹H NMR Spectroscopy)

The pKa can be determined by monitoring the pH-dependent chemical shifts of the aromatic protons in the pyridine ring.

Methodology:

  • Sample Preparation: A solution of 2-picoline is prepared in a D₂O/H₂O mixture at a concentration of approximately 20 mg/mL.[20]

  • Titration & Measurement: The pH of the solution is adjusted incrementally using small additions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD). After each adjustment, the pH is measured, and a ¹H NMR spectrum is acquired.[20]

  • Data Analysis: The chemical shift (δ) of a specific aromatic proton (one that shows a significant change upon protonation) is plotted against the measured pH.[20]

  • pKa Calculation: The resulting plot will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the chemical shift is exactly halfway between the shifts of the fully protonated and fully deprotonated forms.[20][21]

Analysis by Gas Chromatography (GC)

GC is a standard method for assessing the purity of 2-picoline and for separating it from its isomers (3- and 4-picoline) and other related compounds.[22][23]

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. A capillary column suitable for separating amines, such as a wax-type column (e.g., CP-Wax 51 for Amines), is installed.[22]

  • Sample Preparation: A dilute solution of the 2-picoline sample is prepared in a suitable solvent (e.g., methanol).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The components separate based on their boiling points and interactions with the column's stationary phase.[24] The oven temperature is typically programmed to ramp up to ensure efficient separation.[23]

  • Detection and Analysis: As each component elutes from the column, it is detected by the FID or MS. The resulting chromatogram shows peaks corresponding to each compound, and the area of each peak is proportional to its concentration. Identification is confirmed by comparing retention times to known standards or by analyzing the mass spectrum of the eluting peak.[25][26]

Safety and Handling

2-Picoline is a flammable liquid and its vapors can form explosive mixtures with air.[12] It should be handled in a well-ventilated area, away from sources of ignition.[12][27] It is incompatible with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[12] Contact with copper and its alloys should be avoided.[12] Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling the compound to avoid contact with skin and eyes.[12][27]

Conclusion

2-Picoline is a chemical of significant industrial importance, primarily due to the versatile reactivity of its methyl group. Its physical properties, such as miscibility with water and organic solvents, and its chemical properties, particularly its basicity and the acidity of its methyl protons, make it an indispensable intermediate in organic synthesis. A thorough understanding of its characteristics, supported by robust analytical and characterization protocols, is essential for its safe and effective use in research and industrial applications, from pharmaceuticals to advanced materials.[3][4]

References

2-Methylpyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine (B31789), also known by its common name 2-picoline, is an organic compound with the chemical formula C₆H₇N.[1] It is a colorless to faintly yellow liquid with a strong, unpleasant odor similar to pyridine (B92270).[1] As a derivative of pyridine with a methyl group at the second position, it serves as a crucial building block and intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on detailed experimental protocols and data for the scientific community.

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 109-06-8 to this compound.[1][2][3][4][5]

The molecular structure of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom, with a methyl group substituted at the C2 position.

Molecular Formula: C₆H₇N[1][4]

SMILES String: Cc1ccccn1[5]

InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 93.13 g/mol [1][5]
Appearance Colorless to light yellow liquid[1][2]
Odor Unpleasant, pyridine-like[1]
Density 0.943 g/mL at 25 °C[1][5]
Melting Point -70 °C[1][5]
Boiling Point 128-129 °C[1][5]
Flash Point 25 °C[2]
Solubility in Water Miscible[1][2]
Solubility in Organic Solvents Miscible with alcohol and ether[2]
Acidity (pKa of conjugate acid) 5.94[1]
Refractive Index (n20/D) 1.500[5]
Vapor Pressure 10 mmHg at 24.4 °C[5]
Vapor Density 3.2 (vs air)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey Features
¹H NMR (in CCl₄) Chemical shifts for the methyl protons and the aromatic protons on the pyridine ring can be observed.
IR Spectrum Characteristic peaks for C-H stretching of the methyl group and aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring are present.
Mass Spectrum (EI) The mass spectrum shows a molecular ion peak (M+) at m/z = 93, corresponding to the molecular weight of this compound.

Synthesis of this compound

This compound is primarily synthesized through two main industrial routes. Additionally, a laboratory-scale flow synthesis method offers a greener alternative.

Industrial Synthesis

This method involves the condensation of acetaldehyde (B116499) and ammonia (B1221849) in the presence of an oxide catalyst. This process yields a mixture of 2- and 4-picolines.[6]

Another industrial method is the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which then undergoes cyclization to produce 2-picoline.[6]

Laboratory-Scale Flow Synthesis

A continuous flow method provides a safe and efficient way to synthesize 2-methylpyridines with high selectivity.

  • System Setup: A continuous flow system is assembled using an HPLC pump, a manual injector with a sample loop, a stainless steel column packed with Raney® nickel (5.5 g), and a back-pressure regulator.[7] The column is heated to over 180 °C using a sand bath.[7]

  • Catalyst Activation: 1-propanol (B7761284) is pumped through the heated column at a flow rate of 0.3 mL/min for 30 minutes to activate the catalyst.[4]

  • Reaction: A 0.05 M solution of pyridine in 1-propanol is prepared.[4] The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via the sample loop.[4]

  • Work-up: The product is collected, and the solvent (1-propanol) is removed by evaporation. The resulting this compound is typically of sufficient purity for further use without additional purification.[8]

G Flow Synthesis of this compound Pyridine Pyridine in 1-Propanol Pump HPLC Pump Pyridine->Pump Injector Injector Pump->Injector Column Heated Column (Raney® Nickel) Injector->Column BPR Back-Pressure Regulator Column->BPR Product This compound BPR->Product

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Key Reactions and Applications

This compound is a versatile precursor for several commercially important chemicals.

Synthesis of 2-Vinylpyridine (B74390)

2-Vinylpyridine is a monomer used in the production of specialty polymers and adhesives. It is synthesized from this compound via condensation with formaldehyde (B43269).[6]

  • Reaction: this compound and a 36% formaldehyde solution are added to a high-pressure reactor in a weight ratio of 1:0.03.[9][10] The mixture is stirred and heated to 160 °C at a pressure of 0.5 MPa for 1 hour to form 2-hydroxyethylpyridine.[9][10]

  • Dehydration: The resulting 2-hydroxyethylpyridine solution is slowly added to a dehydration kettle containing a 50% sodium hydroxide (B78521) solution at 90 °C. The reaction proceeds for 5 hours to yield crude 2-vinylpyridine.[9][10]

  • Purification: The crude product is washed with a 95% sodium hydroxide solution and then purified by fractional distillation to obtain 2-vinylpyridine with a purity of over 98.5%.[9][10]

G Synthesis of 2-Vinylpyridine cluster_0 Step 1: Condensation cluster_1 Step 2: Dehydration & Purification A This compound + Formaldehyde B High-Pressure Reactor (160°C, 0.5 MPa, 1h) A->B C 2-Hydroxyethylpyridine B->C D Dehydration Kettle (50% NaOH, 90°C, 5h) C->D E Crude 2-Vinylpyridine D->E F Washing (95% NaOH) E->F G Fractional Distillation F->G H Pure 2-Vinylpyridine G->H

Caption: Experimental workflow for the synthesis of 2-Vinylpyridine from this compound.

Synthesis of Nitrapyrin

Nitrapyrin, with the chemical name 2-chloro-6-(trichloromethyl)pyridine, is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers.[6] It is produced by the chlorination of this compound.

  • Gas Phase Reaction: An aqueous solution of this compound (molar ratio of this compound to water is 1:5) is vaporized.[8]

  • Chlorination: The vaporized this compound is mixed with chlorine gas and an inert carrier gas (e.g., nitrogen).[3] This gaseous mixture is then passed through a fixed-bed reactor containing a catalyst (e.g., activated carbon with metal ion oxides) at a temperature of 180-320 °C.[3][8]

  • Isolation: The reaction product is condensed and then purified by rectification to obtain nitrapyrin.[3] The overall yield can be over 75%.[3]

G Synthesis of Nitrapyrin cluster_0 Reactant Preparation cluster_1 Chlorination cluster_2 Purification A This compound Aqueous Solution B Vaporizer A->B C Vaporized This compound B->C E Fixed-Bed Reactor (Catalyst, 180-320°C) C->E D Chlorine Gas + Inert Gas D->E F Crude Product E->F G Condenser F->G H Rectification G->H I Nitrapyrin H->I

Caption: Experimental workflow for the synthesis of Nitrapyrin from this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child and may cause damage to organs and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a cornerstone of the chemical industry, providing access to a diverse range of valuable products. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for researchers and professionals in various scientific disciplines. This guide has provided a detailed overview of its key characteristics, synthesis, and applications, with a focus on practical experimental details to support further research and development.

References

Solubility of 2-Methylpyridine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine (B31789), also known as α-picoline, is a heterocyclic aromatic organic compound with a wide range of applications in the chemical and pharmaceutical industries. It serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. A thorough understanding of its solubility in common organic solvents is paramount for process design, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative and quantitative data where available, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₆H₇N
Molecular Weight 93.13 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, unpleasant, pyridine-like
Boiling Point 128-129 °C
Melting Point -70 °C
Density ~0.943 g/mL at 25 °C
pKa 5.94 (for the conjugate acid)

Qualitative Solubility of this compound

This compound is a polar molecule due to the presence of the nitrogen atom in the aromatic ring, which can act as a hydrogen bond acceptor. Its overall solubility is governed by the principle of "like dissolves like."

Based on available literature, this compound exhibits the following qualitative solubility characteristics:

  • Miscible: It is miscible with water, alcohol (e.g., ethanol, methanol), and diethyl ether.[1][2] This high degree of solubility in polar protic and polar aprotic solvents is attributed to favorable dipole-dipole interactions and the potential for hydrogen bonding.

  • Freely Soluble: It is described as freely soluble in dimethylformamide (DMF), coal tar bases, and lower alcohols.[3]

  • Slightly Soluble: Its solubility is limited in nonpolar solvents such as aliphatic hydrocarbons (e.g., hexane, heptane) and petroleum ether.[3] In these solvents, the polar nature of this compound leads to weaker solute-solvent interactions compared to the cohesive forces within the solvent.

  • Soluble in Aromatic Solvents: While specific quantitative data is scarce, it is expected to be soluble in aromatic solvents like benzene (B151609) and toluene (B28343) due to π-π stacking interactions between the aromatic rings of the solute and solvent.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of extensive, tabulated quantitative solubility data (e.g., mole fraction, g/100g ) for this compound across a wide range of common organic solvents at various temperatures. Much of the available research on binary mixtures containing this compound focuses on other thermodynamic properties such as vapor-liquid equilibrium, excess enthalpy, and activity coefficients at infinite dilution, rather than systematic solubility measurements.[4][5][6][7]

The absence of this data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications. Researchers requiring precise solubility values are strongly encouraged to perform the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

For researchers and professionals who need to determine the solubility of this compound in a specific solvent system, the following detailed experimental protocols for the gravimetric and shake-flask methods are provided.

Gravimetric Method

The gravimetric method is a highly accurate and reliable technique for determining the solubility of a solute in a solvent.[8][9][10] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C, 37 °C) with high precision.

    • After the initial equilibration period, cease agitation and allow any undissolved this compound to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

  • Mass Determination:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish and record the total mass.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the less volatile this compound.

    • Once the solvent is fully evaporated, re-weigh the evaporating dish containing the this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • The mass of the solvent is the total weight of the solution minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as:

      • g/100 g solvent: (mass of this compound / mass of solvent) * 100

      • Mole fraction (χ): (moles of this compound) / (moles of this compound + moles of solvent)

Shake-Flask Method for Miscibility/Immiscibility Determination

The shake-flask method is a straightforward approach to determine if two liquids are miscible (form a single phase in all proportions) or immiscible (form separate layers).[11][12][13]

Methodology:

  • Preparation:

    • In a clear, sealed container (e.g., a glass vial or separatory funnel), add equal volumes of this compound and the test organic solvent.

  • Equilibration:

    • Shake the container vigorously for several minutes to ensure thorough mixing.

    • Allow the container to stand undisturbed at a constant temperature and observe the contents.

  • Observation and Interpretation:

    • Miscible: If the two liquids form a single, clear, homogeneous phase with no visible interface, they are considered miscible.

    • Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible. The relative positions of the layers will depend on their respective densities.

    • Partially Miscible: If the liquids initially appear to mix but then separate upon standing, or if the volume of one phase increases at the expense of the other, they are partially miscible.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining and evaluating the solubility of this compound in a common organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_report Reporting start Define Solvent and Temperature reagents Obtain High-Purity This compound and Solvent start->reagents saturate Prepare Saturated Solution (Excess this compound) reagents->saturate equilibrate Equilibrate at Constant Temperature with Agitation saturate->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate measure Measure Mass of Solute and Solvent (Gravimetric) separate->measure calculate Calculate Solubility (g/100g, Mole Fraction) measure->calculate report Tabulate and Report Data calculate->report

Workflow for Experimental Solubility Determination.

Conclusion

While this compound is known to be miscible with a variety of polar organic solvents, there is a significant lack of comprehensive quantitative solubility data in the public domain. This guide has summarized the available qualitative information and provided detailed, robust experimental protocols for the gravimetric and shake-flask methods to enable researchers and drug development professionals to determine precise solubility values for their specific needs. The provided workflow diagram offers a clear and logical path for conducting these essential experiments. Accurate solubility data is critical for the successful design, optimization, and implementation of chemical processes involving this compound.

References

Thermodynamic Profile of 2-Methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methylpyridine (also known as 2-picoline). The information is compiled from various authenticated sources and is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields. This document presents key thermodynamic data in structured tables, outlines the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N--INVALID-LINK--
Molar Mass 93.1265 g/mol --INVALID-LINK--
CAS Number 109-06-8--INVALID-LINK--
Boiling Point (at 1 atm) 128.8 °C (401.95 K)--INVALID-LINK--
Melting Point -66.8 °C (206.35 K)--INVALID-LINK--
Density (at 20°C) 0.944 g/mL--INVALID-LINK--
Vapor Pressure (at 25°C) 11.2 mmHg--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for this compound

Thermodynamic PropertyValue (kJ/mol)Source
Standard Enthalpy of Formation (Gas, 298.15 K) 98.95 ± 0.88--INVALID-LINK--
Standard Enthalpy of Combustion (Liquid, 298.15 K) -3507--INVALID-LINK--
Enthalpy of Vaporization (at boiling point) 37.0--INVALID-LINK--
Standard Molar Entropy (Liquid, 298.15 K) 158.41 J/mol·K--INVALID-LINK--

Table 3: Heat Capacity of this compound

PhaseHeat Capacity (Cp)Temperature (K)Source
Liquid 158.41 J/mol·K298.15--INVALID-LINK--

Experimental Protocols

Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of combustion of this compound was likely determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

General Procedure:

  • A precisely weighed sample of this compound is placed in a crucible inside the bomb.

  • A fuse wire is connected to electrodes within the bomb, with the wire in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is then submerged in a known volume of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and the maximum temperature reached is recorded.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The enthalpy of combustion of this compound is then calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity and Entropy)

The heat capacity and, by extension, the entropy of this compound were measured using adiabatic calorimetry. This method involves measuring the temperature rise of a sample upon the input of a known quantity of heat while minimizing heat exchange with the surroundings.

General Procedure:

  • A known mass of purified this compound is placed in a sample container within the calorimeter.

  • The calorimeter is cooled to the starting temperature of the measurement range.

  • A precisely measured amount of electrical energy is supplied to a heater in the calorimeter, causing the temperature of the sample to rise.

  • The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

  • An adiabatic shield surrounding the calorimeter is maintained at the same temperature as the calorimeter to prevent heat loss or gain.

  • The heat capacity is calculated from the amount of energy added and the resulting temperature change.

  • Measurements are repeated at small temperature increments over the desired temperature range.

  • The standard molar entropy is then calculated by integrating the heat capacity data from low temperatures.

Comparative Ebulliometry (for Vapor Pressure)

Vapor pressure data for this compound were obtained using comparative ebulliometry. This technique determines the boiling temperature of a substance at a known pressure.

General Procedure:

  • The ebulliometer is charged with a sample of purified this compound.

  • The system is connected to a manostat to control the pressure.

  • The liquid is heated to its boiling point under the set pressure.

  • The temperature of the boiling liquid and the vapor are measured with high-accuracy thermometers.

  • The pressure is varied, and the corresponding boiling temperatures are recorded.

  • This process allows for the determination of the vapor pressure as a function of temperature.

Mandatory Visualizations

Biodegradation Pathway of this compound

The following diagram illustrates the proposed biodegradation pathway of this compound by Arthrobacter sp. KM-4. This pathway involves initial oxidation of the pyridine (B92270) ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates.[1][2]

Biodegradation_Pathway Methylpyridine This compound Hydroxypyridine 6-Hydroxy-2-methylpyridine Methylpyridine->Hydroxypyridine Monooxygenase Dihydroxypyridine 2,5-Dihydroxypyridine derivative Hydroxypyridine->Dihydroxypyridine Hydroxylase RingCleavage Ring Cleavage Product Dihydroxypyridine->RingCleavage Dioxygenase Maleamate Maleamate derivative RingCleavage->Maleamate Hydrolase Fumarate Fumarate derivative Maleamate->Fumarate Isomerase TCA TCA Cycle Fumarate->TCA

Biodegradation pathway of this compound.
Experimental Workflow: Bomb Calorimetry

The following diagram outlines the major steps in determining the enthalpy of combustion using a bomb calorimeter.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb_setup Bomb Setup cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis weigh_sample Weigh this compound Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible attach_fuse Attach Fuse Wire place_in_crucible->attach_fuse seal_bomb Seal Bomb attach_fuse->seal_bomb pressurize Pressurize with O₂ seal_bomb->pressurize place_in_calorimeter Place Bomb in Calorimeter pressurize->place_in_calorimeter record_initial_T Record Initial Temperature place_in_calorimeter->record_initial_T ignite Ignite Sample record_initial_T->ignite record_final_T Record Final Temperature ignite->record_final_T calculate_q Calculate Heat Released (q) record_final_T->calculate_q calculate_delta_H Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_H

Workflow for Bomb Calorimetry.

References

From Black Gold to Fine Chemicals: A Technical Guide to the Historical Methods of 2-Picoline Isolation from Coal Tar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline (α-picoline), a vital pyridine (B92270) derivative, serves as a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Historically, the primary source of this valuable compound was coal tar, a complex mixture of aromatic hydrocarbons produced during the coking of coal. The isolation of 2-picoline from this intricate matrix presented a significant chemical challenge due to the presence of its close-boiling isomers, 3-picoline (β-picoline) and 4-picoline (γ-picoline), as well as other pyridine bases like 2,6-lutidine. This technical guide delves into the historical methods employed for the isolation and purification of 2-picoline from coal tar, providing a detailed overview of the processes, quantitative data, and experimental protocols that laid the groundwork for modern separation technologies.

The Picoline Fraction: The Starting Point

The journey to isolating 2-picoline begins with the fractional distillation of coal tar. The "picoline fraction" is the portion of the distillate that boils in the approximate range of 125°C to 160°C. This fraction is a complex mixture primarily composed of picoline isomers and lutidines. The boiling points of these key components are remarkably close, making their separation by simple fractional distillation an arduous task.

Quantitative Data: A Comparative Overview

The following tables summarize the key physical properties and the composition of typical picoline fractions, highlighting the challenges in separating these isomers.

Table 1: Boiling Points of Picoline Isomers and 2,6-Lutidine

CompoundSynonymBoiling Point (°C)
2-Picolineα-Picoline129.4
3-Picolineβ-Picoline141.0
4-Picolineγ-Picoline145.4
2,6-Lutidine-144.0

Table 2: Azeotrope Data with Water

CompoundAzeotrope Boiling Point (°C)% of Picoline in Azeotrope (by weight)
2-Picoline93.552%
3-Picoline96.727%
4-Picoline97.463.5%
2,6-Lutidine95.6-

Historical Isolation Methodologies

The historical approaches to 2-picoline isolation can be broadly categorized into physical and chemical methods.

Fractional Distillation and Azeotropic Distillation

Fractional Distillation: The initial step in separating the components of the picoline fraction is a meticulous fractional distillation. However, due to the close boiling points of the isomers, this method alone is insufficient to achieve high purity 2-picoline.

Azeotropic Distillation with Water: A significant advancement in the separation of picoline isomers was the use of azeotropic distillation with water. By forming azeotropes with different boiling points and compositions, the separation of the isomers becomes more feasible. 2-Picoline forms an azeotrope with water that boils at a lower temperature than the azeotropes of the other isomers, allowing for its initial separation.

Chemical Separation Methods

To overcome the limitations of distillation, various chemical methods were developed to selectively separate the picoline isomers. These methods typically involve the formation of derivatives or salts that have different physical properties, such as solubility, allowing for their separation by crystallization.

The Lidstone Method (and its improvements) for Isomer Separation: While originally focused on the separation of 3- and 4-picoline, the principles of the Lidstone method are central to the historical chemical separation of picoline isomers. This method involves the formation of oxalate (B1200264) salts. The different picoline isomers form oxalates with varying solubilities, which can then be separated by fractional crystallization. Later improvements on this method, such as using anhydrous conditions, enhanced the yield and purity of the separated isomers. Although not directly targeting 2-picoline initially, this approach laid the foundation for using chemical derivatization for isomer separation within the picoline fraction.

Separation from 2,6-Lutidine: A common and challenging impurity in the picoline fraction is 2,6-lutidine due to its very similar boiling point to the picoline isomers. Historical methods to remove 2,6-lutidine include:

  • Urea Adduct Formation: 2,6-Lutidine readily forms a solid adduct with urea, while the picoline isomers do not. This allows for the selective removal of 2,6-lutidine by filtration.

  • Oxalate Salt Formation: Similar to the separation of picoline isomers, the formation of oxalate salts can be used to separate 2,6-lutidine, as its oxalate has different solubility characteristics.

Experimental Protocols

The following are representative historical experimental protocols for the key separation steps.

Protocol 1: Azeotropic Distillation of the Picoline Fraction

Objective: To enrich the 2-picoline content from a crude picoline fraction.

Methodology:

  • A crude picoline fraction, obtained from the fractional distillation of coal tar, is mixed with a sufficient quantity of water.

  • The mixture is subjected to fractional distillation using an efficient fractionating column.

  • The first fraction to distill is the azeotrope of 2-picoline and water, which has the lowest boiling point among the picoline-water azeotropes (93.5°C).

  • This initial distillate is collected, now enriched in 2-picoline.

  • The collected azeotrope is then treated to remove the water, typically by adding a dehydrating agent or by a second distillation step after breaking the azeotrope (e.g., by adding a suitable entrainer).

Protocol 2: Representative Chemical Separation of Picoline Isomers (Adapted from improved Lidstone Method principles)

Objective: To separate picoline isomers through fractional crystallization of their salts. While the original method focused on 3- and 4-picoline, the principle is applicable to the isomer mixture.

Methodology:

  • The picoline fraction, enriched in 2-picoline from azeotropic distillation, is treated with a calculated amount of anhydrous oxalic acid dissolved in a suitable solvent (e.g., ethanol).

  • The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the picoline oxalate salts.

  • Due to differences in solubility, the oxalate salt of one isomer will preferentially crystallize. In the context of the broader picoline fraction, this would be a multi-step fractional crystallization process.

  • The crystallized salts are separated by filtration.

  • The separated oxalate salt is then treated with a strong base (e.g., sodium hydroxide) to regenerate the free picoline.

  • The liberated picoline is then purified by steam distillation or extraction, followed by a final fractional distillation to yield the purified isomer. A yield of 60-70% of the theoretical value for the targeted isomer could be achieved with high purity (approaching 100%).

Logical Workflow for 2-Picoline Isolation

The following diagram illustrates the overall historical workflow for the isolation of 2-picoline from coal tar.

CoalTarTo2Picoline A Coal Tar B Fractional Distillation A->B C Picoline Fraction (125-160°C) B->C D Azeotropic Distillation with Water C->D E 2-Picoline Enriched Azeotrope D->E Collect first distillate J Other Picoline Isomers & Lutidine D->J Remaining isomers F Water Removal E->F G Crude 2-Picoline F->G H Chemical Separation (e.g., Fractional Crystallization of Salts) G->H I Purified 2-Picoline H->I Purified Fraction H->J Separated Isomers ChemicalSeparation cluster_0 Mixture of Picoline Isomers cluster_1 Chemical Reaction cluster_2 Separation cluster_3 Final Product Isomers 2-Picoline, 3-Picoline, 4-Picoline Reaction React with Chemical Agent (e.g., Oxalic Acid) Isomers->Reaction Derivatives Mixture of Picoline Derivative Salts Reaction->Derivatives Separation Fractional Crystallization Derivatives->Separation Separated Separated Derivative Salt Separation->Separated Regeneration Regeneration (Base Treatment) Separated->Regeneration PurePicoline Purified 2-Picoline Regeneration->PurePicoline

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridine (B31789), also known as α-picoline, is a versatile heterocyclic compound of significant interest in the pharmaceutical, agrochemical, and fine chemical industries. Its reactivity is characterized by a complex interplay between the electron-withdrawing nature of the pyridine (B92270) ring and the activating effect of the methyl group. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data. The content is designed to serve as a valuable resource for researchers and professionals involved in the synthesis and functionalization of pyridine-based molecules.

Introduction

The pyridine ring is an electron-deficient aromatic system, which deactivates it towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing inductive effect makes the ring less nucleophilic. Conversely, this electron deficiency facilitates nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions. The presence of a methyl group at the 2-position in this compound introduces an electron-donating inductive effect, which slightly activates the ring towards electrophilic substitution and influences the regioselectivity of both electrophilic and nucleophilic attacks. Understanding these electronic effects is crucial for predicting and controlling the outcomes of substitution reactions on the this compound scaffold.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. However, with the presence of the electron-donating methyl group and under appropriate conditions, this compound can undergo electrophilic substitution, primarily at the 3- and 5-positions.

Nitration

The nitration of this compound is a challenging reaction that typically requires harsh conditions. The primary products are 2-methyl-3-nitropyridine (B124571) and 2-methyl-5-nitropyridine (B155877). The regioselectivity is influenced by a combination of electronic and steric factors.

Table 1: Nitration of this compound Derivatives

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
This compoundKNO₃, H₂SO₄, high temperature2-Methyl-3-nitropyridine and 2-Methyl-5-nitropyridineLow[1]
2-Chloro-5-nitropyridine1. Diethyl malonate, NaH, THF; 2. H₂SO₄ (aq), 100°C2-Methyl-5-nitropyridine83 (from the malonic ester)[2]
2-Chloro-3-nitropyridines1. Diethyl malonate, K₂CO₃, THF; 2. H₂SO₄ (aq)2-Methyl-3-nitropyridinesModerate to Good[3]

Experimental Protocol: Synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester [2]

  • To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.

  • Heat the mixture to 100°C for 2 hours.

  • Cool the reaction mixture and add it to a cold, dilute sodium hydroxide (B78521) solution, adjusting the pH to approximately 10.

  • Extract the aqueous layer with dichloromethane (B109758) (4 x volumes).

  • Combine the organic phases and dry over sodium sulfate.

  • Filter and concentrate the filtrate to yield 2-methyl-5-nitropyridine as a brown solid (5.0 g, 83% yield).

Logical Relationship: Regioselectivity in Electrophilic Substitution of this compound

G cluster_main Electrophilic Attack on this compound cluster_intermediates Carbocation Intermediates cluster_products Products This compound This compound Attack_at_C3 Attack at C-3 This compound->Attack_at_C3 Attack_at_C4 Attack at C-4 This compound->Attack_at_C4 Attack_at_C5 Attack at C-5 This compound->Attack_at_C5 Attack_at_C6 Attack at C-6 (Steric Hindrance) This compound->Attack_at_C6 Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound Attack Product_3 3-Substituted Product Attack_at_C3->Product_3 Favored Unfavorable Intermediate Unfavorable Intermediate Attack_at_C4->Unfavorable Intermediate Product_5 5-Substituted Product Attack_at_C5->Product_5 Favored Sterically Disfavored Sterically Disfavored Attack_at_C6->Sterically Disfavored

Caption: Regioselectivity of electrophilic attack on this compound.

Halogenation

Direct halogenation of this compound on the ring is challenging and often requires high temperatures or the use of N-oxides to activate the ring. Halogenation of the methyl group can also occur under radical conditions. For ring halogenation, activating the pyridine as its N-oxide is a common strategy, which directs substitution to the 2- and 4-positions.

Sulfonation

Direct sulfonation of this compound is difficult. The reaction typically requires harsh conditions, such as heating with oleum, and often results in low yields.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom.

Amination (Chichibabin Reaction)

The Chichibabin reaction is a classic method for the direct amination of pyridines. It involves the reaction of this compound with sodium amide (NaNH₂) in an inert solvent like xylene or toluene (B28343) at elevated temperatures to produce 2-amino-6-methylpyridine.

Table 2: Chichibabin Reaction of Picolines

SubstrateReagents and ConditionsProductYield (%)Reference
3-PicolineSodamide, xylene, oleic acid, 145°-152°C, 12 hours2-Amino-5-methylpyridine (B29535) and 2-Amino-3-methylpyridine (B33374) (3.92:1 ratio)72.4 g (from 93 g of 3-picoline)[4]
3-PicolineSodamide, xylene, oleic acid, 2-amino-methylpyridine mixture (catalyst), 140°-152°C, 5 hours2-Amino-5-methylpyridine and 2-Amino-3-methylpyridine (3.69:1 ratio)84.7 g (from 93 g of 3-picoline)[4]

Experimental Protocol: Amination of 3-Picoline (Chichibabin Reaction) [4]

  • Equip a 1-liter Magne Drive autoclave with a water-cooled reflux condenser. Vent non-condensable gas through a pressure relief valve set at 350 psig.

  • Charge the autoclave with 58.5 g (1.5 mole) of sodamide, 400 cc of xylene, 0.1 cc of oleic acid, 93 g (1 mole) of 3-picoline, and 5.4 g (0.05 mole) of a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine (ratio 2.9:1) as a catalyst.

  • Purge the autoclave with nitrogen, then pressurize to 30 psig with ammonia (B1221849) and to 220 psig with nitrogen.

  • Turn on the cooling water to the reflux condenser.

  • Slowly heat the autoclave to 152°C, at which point hydrogen evolution will begin. The total pressure will reach approximately 350 psig.

  • Continue the reaction for about 5 hours, gradually lowering the temperature to 140°C.

  • Once hydrogen evolution slows, cool the autoclave to room temperature and vent to atmospheric pressure.

  • Carefully hydrolyze the reaction mixture with 150 cc of water.

  • Separate the xylene layer and extract the aqueous phase with an additional 25 cc of xylene.

  • Combine the xylene extracts and distill to obtain the product mixture.

Reaction Mechanism: Chichibabin Reaction

G cluster_main Chichibabin Reaction Mechanism 2-MP This compound Sigma_Complex σ-Complex Intermediate 2-MP->Sigma_Complex Nucleophilic attack by NH₂⁻ at C-6 NaNH2 Sodium Amide (NaNH₂) NaNH2->Sigma_Complex H2_Elimination Elimination of Hydride (H⁻) Sigma_Complex->H2_Elimination Rearomatization Product_Anion Product Anion H2_Elimination->Product_Anion Workup Aqueous Workup Product_Anion->Workup Product 2-Amino-6-methylpyridine Workup->Product

Caption: Mechanism of the Chichibabin reaction on this compound.

Hydroxylation

Direct hydroxylation of this compound is not a common reaction. However, hydroxypyridines can be prepared through other routes, such as the reaction of oxazoles with ethylenic compounds to form 2-methyl-3-hydroxypyridine derivatives.[5] Another approach involves the photochemical valence isomerization of pyridine N-oxides.

Substitution on Halogenated this compound

Halogen atoms on the this compound ring, particularly at the 2-, 4-, and 6-positions, are good leaving groups for nucleophilic aromatic substitution (SNAr). This provides a versatile route to a wide range of substituted 2-methylpyridines. For instance, 2-chloro-3-nitropyridines are highly reactive towards nucleophiles.[3]

Reactions Involving the Methyl Group

While the focus of this guide is on substitution at the pyridine ring, the reactivity of the methyl group is a crucial aspect of this compound chemistry and often serves as a primary route for functionalization.

Oxidation

The methyl group of this compound can be oxidized to a carboxylic acid, picolinic acid, using strong oxidizing agents like potassium permanganate.[6]

Deprotonation and Alkylation

The protons of the methyl group are acidic and can be removed by a strong base, such as butyllithium, to form a nucleophilic carbanion.[6] This carbanion can then react with various electrophiles, allowing for the elongation of the side chain.

Condensation

The active methyl group can participate in condensation reactions with aldehydes, such as formaldehyde, to form vinylpyridines.[6] This reaction is of significant industrial importance.

Conclusion

The substitution chemistry of this compound is rich and multifaceted, offering numerous avenues for the synthesis of functionalized heterocyclic compounds. Electrophilic substitution, while challenging, can be achieved under specific conditions to yield 3- and 5-substituted products. In contrast, nucleophilic substitution is a more facile process, with the Chichibabin reaction providing a direct route to aminopyridines. Furthermore, the reactivity of the methyl group offers a complementary set of transformations for elaborating the this compound scaffold. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Methylpyridine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine (B31789), also known as α-picoline, is a heterocyclic aromatic organic compound with the formula C₆H₇N. While its derivatives have found extensive use as ligands in transition metal catalysis, this compound itself sees more specialized application as a catalyst and ligand due to steric hindrance from the methyl group adjacent to the nitrogen atom. This document provides an overview of its applications, including its role as a base catalyst and a ligand, supported by experimental data and detailed protocols.

This compound as a Base Catalyst

This compound can function as a mild base in various organic transformations. Its basicity is slightly higher than that of pyridine (B92270) (pKa of the conjugate acid is 5.94 for this compound vs. 5.25 for pyridine). However, its utility as a nucleophilic catalyst is often diminished by the steric bulk of the ortho-methyl group, which impedes its approach to electrophilic centers.

Acylation Reactions

In acylation reactions, pyridine and its derivatives are often used as nucleophilic catalysts. They react with an acylating agent to form a highly reactive acylpyridinium intermediate. While effective, this compound is generally a less efficient catalyst compared to pyridine and, especially, 4-dimethylaminopyridine (B28879) (DMAP) due to steric hindrance.[1][2]

Table 1: Comparison of Pyridine-Based Catalysts in Acylation Reactions

CatalystSubstrateAcylating AgentReaction TimeYield (%)Reference
Pyridine(-)-MentholAcetic Anhydride (B1165640)24 hLow[3]
4-(Dimethylamino)pyridine (DMAP)(-)-MentholAcetic Anhydride20 h91.78[3]
This compoundVariousAcetic Anhydride-Generally lower than pyridine[1]

Experimental Protocol: General Procedure for Acylation of an Alcohol using a Pyridine Base

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • This compound (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 equiv) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Acylation_Mechanism Ac2O Acetic Anhydride Acylpyridinium Acylpyridinium Intermediate Ac2O->Acylpyridinium + this compound MePy This compound MePy->Acylpyridinium Ester Ester (R-OAc) Acylpyridinium->Ester + R-OH ProtonatedMePy Protonated this compound Acylpyridinium->ProtonatedMePy - Acetate Alcohol Alcohol (R-OH) Alcohol->Ester

Nucleophilic catalysis in acylation.

This compound as a Ligand in Transition Metal Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to transition metals, allowing it to act as a ligand. However, similar to its role in base catalysis, the ortho-methyl group can sterically hinder its coordination to the metal center, often leading to lower catalytic activity or stability of the resulting complex compared to less hindered pyridine derivatives. Despite this, this compound and its derivatives have been employed in various palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, pyridine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. While more complex phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are often preferred for high efficiency, simple pyridine ligands can be effective in certain cases. The use of this compound itself as a ligand is not as prevalent as its derivatives, which are often designed to optimize steric and electronic properties.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerPalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-MiyauraAryl BromideArylboronic AcidPd(OAc)₂ or Pd₂(dba)₃Phosphine LigandK₂CO₃ or K₃PO₄Toluene or Dioxane/H₂O80-110
HeckAryl BromideAlkenePd(OAc)₂None or PhosphineEt₃N or K₂CO₃DMF or Toluene100-140
SonogashiraAryl IodideTerminal AlkynePd(PPh₃)₂Cl₂PPh₃ (in catalyst)Et₃NTHF or DMFRoom Temp to 60

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework. The choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for specific substrates. While this compound is not a common ligand for this reaction, this protocol illustrates the general setup where a pyridine-type ligand could be screened.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of this compound-Containing Compounds

While this compound itself has limited direct catalytic applications, it is a crucial starting material for the synthesis of more complex and catalytically active molecules.

Synthesis of this compound-Borane

This compound-borane is a stable, solid amine-borane complex that can be used as a reducing agent.

Experimental Protocol: Synthesis of this compound-Borane [4]

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (B1222165) (NaBH₄, 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottomed flask open to the air, combine sodium borohydride and powdered sodium bicarbonate.

  • Add this compound followed by THF.

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Add water dropwise over 15 minutes.

  • Rinse the sides of the flask with additional THF.

  • Stir the mixture vigorously for 24 hours at room temperature.

  • Filter the mixture through a bed of Celite and wash the filter cake with THF.

  • Combine the THF extracts and concentrate under reduced pressure to obtain the product.

Experimental_Workflow Start Combine Reactants (this compound, NaBH₄, NaHCO₃ in THF) Add_Water Add Water Dropwise Start->Add_Water Stir Stir at RT 24 hours Add_Water->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product This compound-Borane Concentrate->Product

Workflow for the synthesis of this compound-borane.

Conclusion

This compound serves as a foundational building block in organic synthesis and can act as a mild base catalyst. Its direct application as a primary ligand or a highly active nucleophilic catalyst is often limited by steric hindrance from the ortho-methyl group. For catalytic applications requiring a pyridine-based moiety, researchers often turn to less hindered (e.g., pyridine, 4-substituted pyridines) or more electronically activated derivatives (e.g., DMAP), or to specifically designed ligands derived from this compound. Nevertheless, understanding the properties and reactivity of this compound is essential for the rational design of more complex catalytic systems and for its use as a versatile starting material in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: 2-Methylpyridine in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile role of 2-methylpyridine (B31789) (also known as α-picoline) as a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. This document details the synthetic applications, presents quantitative data, outlines experimental protocols for key transformations, and provides visual representations of reaction pathways and mechanisms of action.

Pharmaceutical Applications of this compound

This compound is a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactive methyl group and the pyridine (B92270) ring allow for a variety of chemical modifications, leading to complex molecular architectures with diverse therapeutic activities.

Nevirapine (B1678648): A Non-Nucleoside Reverse Transcriptase Inhibitor

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] A key precursor in its synthesis is 2-chloro-3-amino-4-picoline, which is derived from this compound. Several synthetic routes to Nevirapine have been developed, with varying yields and complexities.[3][4][5]

Quantitative Data: Synthesis of Nevirapine

RouteKey Intermediate from this compound derivativeOverall Yield (%)Reference
First Generation2-chloro-3-amino-4-picoline~59[3]
Second Generation2-chloro-3-amino-4-picoline~68[3]
Improved Process2-chloro-3-amino-4-picoline87[5]

Experimental Protocol: Synthesis of Nevirapine Intermediate (CYCLOR)

This protocol describes the formation of the key intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), from 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylaminonicotinate (Me-CAN).[5]

Materials:

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium Hydride (NaH)

  • Diglyme (B29089)

Procedure:

  • To a solution of CAPIC in diglyme, add sodium hydride.

  • Add a solution of Me-CAN in diglyme to the reaction mixture.

  • Heat the reaction mixture to 80-85°C.

  • Monitor the reaction for the formation of CYCLOR.

  • Upon completion, the CYCLOR intermediate can be used in the subsequent cyclization step to form Nevirapine.

Mechanism of Action: Nevirapine

Nevirapine inhibits the HIV-1 reverse transcriptase enzyme by binding to a non-essential allosteric site, inducing a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.[1][2]

Nevirapine_Mechanism Nevirapine Nevirapine NNIBP NNRTI Binding Pocket (Allosteric Site) Nevirapine->NNIBP Binds to RT HIV-1 Reverse Transcriptase ActiveSite Active Site NNIBP->ActiveSite Induces Conformational Change ViralDNA Viral DNA ActiveSite->ViralDNA Catalyzes Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition ViralRNA Viral RNA ViralRNA->ActiveSite Template

Caption: Nevirapine's mechanism of action.

Dimethindene: An Antihistamine

Dimethindene is a selective H1 histamine (B1213489) antagonist used to treat allergic reactions.[6] Its synthesis involves the reaction of 2-ethylpyridine (B127773), a derivative of this compound, with an indanone derivative.[6][7]

Quantitative Data: Synthesis of Dimethindene

SolventOverall Yield (%)Reference
Toluene/Et2O (VOCs)10[8]
2-MeTHF (Green Solvent)21-22[8]
CPME (Green Solvent)21-22[8]

Experimental Protocol: Synthesis of Dimethindene

This protocol outlines the final step in the synthesis of Dimethindene from 2-ethylpyridine and 2-[2-(dimethylamino)ethyl]indan-1-one.[7]

Materials:

  • 2-Ethylpyridine

  • n-Butyllithium (n-BuLi) in cyclohexanes

  • Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF)

  • 2-[2-(Dimethylamino)ethyl]indan-1-one

  • Hydrochloric acid (20%)

Procedure:

  • To a solution of 2-ethylpyridine in CPME or 2-MeTHF, add n-BuLi at room temperature under a nitrogen atmosphere and stir for 2 hours.

  • To the resulting dark red solution, add 2-[2-(dimethylamino)ethyl]indan-1-one dropwise and stir the mixture overnight at room temperature.

  • Quench the reaction with cold water, wash with saturated sodium bicarbonate solution, and extract with 20% hydrochloric acid.

  • The acidic aqueous layer is then refluxed to facilitate dehydration, yielding Dimethindene.

Other Pharmaceutical Examples
  • Amprolium: A coccidiostat used in veterinary medicine, synthesized using this compound.[9]

  • Picoplatin: A platinum-based anticancer agent, where this compound serves as a ligand to the platinum center.[10]

  • Encainide (B1671269): An antiarrhythmic agent whose synthesis can involve 2-picoline.[11]

Agrochemical Applications of this compound

This compound is a crucial precursor for several important agrochemicals, including herbicides and nitrification inhibitors.

Nitrapyrin: A Nitrification Inhibitor

Nitrapyrin is a widely used nitrification inhibitor that prevents the loss of ammonia-based fertilizers from the soil by inhibiting the activity of Nitrosomonas bacteria.[4][12] It is synthesized by the photochlorination of this compound.[4]

Quantitative Data: Synthesis of Nitrapyrin

MethodYield (%)Reference
Photochlorination89.4[13]

Experimental Protocol: Synthesis of Nitrapyrin

This protocol describes a method for the preparation of 2-chloro-6-trichloromethylpyridine (Nitrapyrin).[13]

Materials:

  • This compound aqueous solution

  • Chlorine gas

  • Inert gas

  • Catalyst for preparing 2-chloro-6-trichloromethylpyridine

Procedure:

  • Gasify an aqueous solution of this compound (molar ratio of this compound to water is 1:5).

  • Mix the gasified solution with chlorine gas and an inert gas.

  • Pass the gas mixture through a fixed-bed reactor containing the catalyst at a space velocity of 80 h⁻¹.

  • The reaction is carried out at 240°C.

  • Collect the condensed product and purify to obtain Nitrapyrin.

Mechanism of Action: Nitrapyrin

Nitrapyrin inhibits the ammonia (B1221849) monooxygenase (AMO) enzyme in Nitrosomonas bacteria, the first step in the nitrification process, thereby preventing the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻).[12][14]

Nitrapyrin_Mechanism cluster_nitrification Nitrification Process Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia Monooxygenase (AMO) (Nitrosomonas) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (Nitrobacter) Nitrapyrin Nitrapyrin Nitrapyrin->Ammonium Inhibits AMO

Caption: Nitrapyrin's inhibition of nitrification.

Picloram: A Systemic Herbicide

Picloram is a persistent systemic herbicide used to control broadleaf weeds.[15] Its synthesis starts from alpha-picoline (this compound) through a series of chlorination, amination, and hydrolysis steps.[15][16]

Experimental Protocol: General Synthesis of Picloram

The synthesis of Picloram from this compound is a multi-step process. A general outline is provided below.[15][16]

Procedure:

  • Chlorination: this compound is subjected to chlorination to introduce chlorine atoms onto the pyridine ring and the methyl group.

  • Hydrolysis: The chlorinated intermediate is hydrolyzed to form a carboxylic acid group.

  • Amination: An amino group is introduced to the pyridine ring to yield Picloram.

Mechanism of Action: Picloram

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, leading to uncontrolled and disorganized cell growth and ultimately, plant death.[17][18]

Picloram_Mechanism Picloram Picloram (Synthetic Auxin) AuxinReceptor Auxin Receptor (TIR1/AFB) Picloram->AuxinReceptor Binds to AuxIAA Aux/IAA Repressor AuxinReceptor->AuxIAA Promotes binding to SCF_Complex SCF E3 Ligase AuxIAA->SCF_Complex Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses SCF_Complex->AuxIAA Ubiquitination Proteasome->ARF Repression Lifted AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth

Caption: Picloram's mechanism as a synthetic auxin.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of the discussed compounds.

General Pharmaceutical Synthesis Workflow

Pharma_Workflow Start This compound Derivative Reaction Chemical Synthesis (e.g., Alkylation, Condensation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification API Active Pharmaceutical Ingredient (API) Purification->API Agrochem_Workflow Start This compound Reaction Chemical Synthesis (e.g., Chlorination, Amination) Start->Reaction Isolation Product Isolation (Distillation, Filtration) Reaction->Isolation Formulation Formulation Isolation->Formulation Agrochemical Final Agrochemical Product Formulation->Agrochemical

References

Application Notes and Protocols for the Quantification and Characterization of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the accurate quantification and thorough characterization of 2-Methylpyridine (also known as 2-picoline), a compound of interest in pharmaceutical development, environmental analysis, and chemical synthesis.

Introduction to Analytical Approaches

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its presence as a raw material, intermediate, or impurity necessitates robust and reliable analytical methods to ensure product quality, safety, and process control. The primary analytical techniques for this compound include chromatographic methods for separation and quantification, and spectroscopic methods for structural elucidation and characterization.

This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the quantitative analysis of this compound, offering high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound, particularly in liquid matrices and for monitoring impurities in pharmaceutical samples.[3]

ParameterHPLC-UVHPLC-MS/MS
Column Reversed-phase C18[4][5]Zorbax SB-Aq (4.6x150 mm, 5 µm)[6]
Mobile Phase Acetonitrile/Water with acid (e.g., phosphoric or formic)[7]Acetonitrile/Ammonium acetate (B1210297) buffer[6]
Detection UV (260 nm)[7]Electrospray Ionization (ESI)[6]
Linearity Range 2.5 - 25 mg/L[3]Not Specified
Correlation Coefficient (R²) 0.982[4][5]> 0.99[8]
Limit of Detection (LOD) 0.15 - 9.43 ng/mL (for picoline isomers)[9]1.74 - 14.32 ng/cig[6]
Limit of Quantification (LOQ) Not Specified0.3 ppm (for a related pyridine (B92270) derivative)[8]
Accuracy (% Recovery) 93.3 - 110.1% (for picoline isomers)[9]Not Specified
Precision (%RSD) < 9%[6]< 9%[6]

Objective: To quantify this compound in a sample matrix using HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 55:45 v/v).[5] Acidify the aqueous portion with 0.1% phosphoric acid. For MS compatibility, use 0.1% formic acid instead.[7] Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 0.74 mL/min[4][5]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 260 nm

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System (C18 Column, 260 nm) MobilePhase->HPLC Standards Standard Solutions (Serial Dilution) Standards->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC DataAcq Data Acquisition (Chromatograms) HPLC->DataAcq CalCurve Calibration Curve (Peak Area vs. Conc.) DataAcq->CalCurve Quant Quantify Sample Concentration DataAcq->Quant CalCurve->Quant

HPLC-UV Analysis Workflow for this compound.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like this compound, making it suitable for purity testing and quantification in various matrices, including environmental and industrial samples.[10]

ParameterGC-FIDGC-MS
Column Non-polar capillary (e.g., DB-5ms)[7]Capillary (e.g., Stabilwax-DB)[10]
Carrier Gas Helium or NitrogenHelium
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Linearity (R²) > 0.999[11]> 0.998[3]
Limit of Detection (LOD) 0.87 pg/injection[12]0.5 ng/mL[3]
Limit of Quantification (LOQ) 0.1%[13]1.5 ng/mL[3]
Accuracy (% Recovery) 97.9 - 99.9%[12]95 - 105%[3]
Precision (%RSD) < 2%[14]< 5%[3]

Objective: To determine the purity of a this compound sample by GC-FID.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

Reagents:

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, zero grade)

  • Dichloromethane or Methanol (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 2 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C

  • Analysis:

    • Inject the prepared sample into the GC system.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_purity Purity Calculation Sample Sample Preparation (Dissolve in Solvent) GC GC-FID System (DB-5ms Column) Sample->GC Separation Chromatographic Separation GC->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Area Percent Calculation Integration->Purity

GC-FID Purity Analysis Workflow.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is characteristic, showing signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns are unique to the substitution pattern.[4][15]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms, confirming the presence of the methyl group and the pyridine ring carbons.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.5DoubletH6
~7.6TripletH4
~7.1MultipletH3, H5
~2.5Singlet-CH₃
¹³C ~158C2
~149C6
~136C4
~122C5
~121C3
~24-CH₃

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for C-H, C=C, and C=N vibrations.[16][17]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
3000-2850Methyl C-H stretch
1600-1585C=C/C=N stretch (in-ring)
1470-1450C-H bend (methyl)

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. When coupled with GC (GC-MS), it is a powerful tool for both quantification and identification.[18]

Key Mass Spectral Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z 93

  • Major Fragment Ions: m/z 92, 66, 65

Method_Selection cluster_Methods Recommended Method Start Analytical Goal RoutineQC Routine QC (Purity, Assay) Start->RoutineQC Quantify? StructElucid Structural Elucidation (Identity Confirmation) Start->StructElucid Characterize? HPLC_UV HPLC-UV RoutineQC->HPLC_UV GC_FID GC-FID RoutineQC->GC_FID TraceAnalysis Trace Analysis (Impurities, Environmental) GC_MS GC-MS / LC-MS TraceAnalysis->GC_MS StructElucid->GC_MS (with fragmentation) NMR NMR StructElucid->NMR FuncGroup Functional Group ID FTIR FTIR FuncGroup->FTIR

Logical workflow for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for this compound is dependent on the specific requirements of the analysis, such as the need for quantification or characterization, the sample matrix, and the required sensitivity. For routine quantification and purity assessment, HPLC-UV and GC-FID are robust and reliable techniques. For trace-level quantification and impurity identification, hyphenated techniques like GC-MS or LC-MS/MS are preferred. Spectroscopic methods such as NMR and FTIR are essential for unambiguous structural confirmation. The protocols and data presented in these application notes provide a solid foundation for developing and validating analytical methods for this compound in a variety of applications.

References

Application Notes and Protocols: 2-Methylpyridine Reaction Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and kinetics of 2-methylpyridine (B31789) (α-picoline), a versatile precursor in the synthesis of pharmaceuticals and other valuable chemical compounds. The following sections detail key reactions, including quantitative kinetic and thermodynamic data, comprehensive experimental protocols, and visual representations of reaction pathways and workflows.

Oxidation to Pyridine-2-carboxylic Acid (Picolinic Acid)

The oxidation of the methyl group of this compound to a carboxylic acid is a fundamental transformation, yielding picolinic acid, a valuable chelating agent and synthetic intermediate. This reaction is commonly achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄).

Reaction Mechanism and Kinetics

The oxidation of this compound with potassium permanganate in an alkaline solution proceeds through a complex mechanism involving the transfer of multiple electrons. The reaction is understood to be second-order.[1] The methyl group is progressively oxidized to a carboxyl group. The overall reaction is:

C₅H₄N(CH₃) + 2 KMnO₄ → C₅H₄N(COOK) + 2 MnO₂ + KOH + H₂O

Quantitative Data:

ReactionParameterValueConditions
Oxidation of Picolines to Picolinic AcidsActivation Energy (Ea)35 kcal/molLiquid-phase oxidation with selenium dioxide

Thermodynamic Data for this compound:

ParameterValueUnits
Standard Enthalpy of Formation (Gas) (ΔfH°gas)98.95 ± 0.88kJ/mol
Standard Enthalpy of Formation (Liquid) (ΔfH°liquid)56.48 ± 0.75kJ/mol
Enthalpy of Vaporization (ΔvapH°)42.47 - 43.60kJ/mol
Experimental Protocol: Synthesis of Picolinic Acid

This protocol details the laboratory-scale synthesis of picolinic acid from this compound using potassium permanganate.

Materials:

  • This compound (α-picoline)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium hydroxide in deionized water.

  • Addition of Reactants: To the alkaline solution, add this compound. While stirring vigorously, slowly add potassium permanganate in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Filtration: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate using a Buchner funnel. Wash the precipitate with hot water to recover any adsorbed product.

  • Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to the isoelectric point of picolinic acid (around pH 3.5-4.0), at which point the product will precipitate.

  • Isolation and Purification: Collect the precipitated picolinic acid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or water.

Visualization

Oxidation_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate Oxidation KMnO4 KMnO4 KMnO4->Intermediate Picolinic_Acid Picolinic Acid MnO2 MnO2 Intermediate->Picolinic_Acid Further Oxidation

Caption: Simplified reaction pathway for the oxidation of this compound.

N-Oxidation of this compound

The N-oxidation of this compound yields this compound N-oxide, an important intermediate in organic synthesis, particularly for introducing substituents at the 2- and 6-positions of the pyridine (B92270) ring. This reaction is typically carried out using peroxy acids or hydrogen peroxide.

Reaction Mechanism and Kinetics

The N-oxidation of this compound with hydrogen peroxide is often catalyzed by acids. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxide. A global kinetic model for the N-oxidation of this compound has been developed, which includes seven kinetic and equilibrium constants, though specific values are highly dependent on the reaction conditions.

Quantitative Data:

Detailed kinetic parameters for this reaction are often determined using calorimetric methods. The reaction's exothermicity requires careful monitoring to prevent runaway conditions.

ReactionParameterObservationConditions
N-Oxidation of this compoundHeat ReleaseIncreases with catalyst amount and reaction temperatureSemi-batch reactor with H₂O₂ dosing
Reaction TimeDecreases with increasing catalyst amountSemi-batch reactor with H₂O₂ dosing
Experimental Protocol: Synthesis of this compound N-Oxide

This protocol describes the synthesis of this compound N-oxide using hydrogen peroxide and an acid catalyst.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium carbonate or sodium bicarbonate

  • Dichloromethane (B109758) or chloroform

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, stirrer, and thermometer, place this compound and glacial acetic acid.

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly add hydrogen peroxide solution dropwise from the dropping funnel, ensuring the temperature is maintained below a safe limit (e.g., 60-70 °C).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium carbonate or sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound N-oxide.

  • Purification: The product can be purified by recrystallization or distillation under reduced pressure.

Visualization

N_Oxidation_Workflow Start Start Mix Mix this compound and Acetic Acid Start->Mix Cool Cool in Ice Bath Mix->Cool Add_H2O2 Add H2O2 Dropwise Cool->Add_H2O2 Stir Stir at Room Temperature Add_H2O2->Stir Neutralize Neutralize with Na2CO3 Stir->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Purify Purify Product Dry_Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the N-oxidation of this compound.

α-Methylation of Pyridines

The α-methylation of pyridines is a C-H activation reaction that introduces a methyl group at the position adjacent to the ring nitrogen. Flow chemistry offers a greener and more efficient alternative to traditional batch processes for this transformation.

Reaction Mechanism

Two primary mechanisms have been proposed for the α-methylation of pyridines using an alcohol as the methyl source and a heterogeneous catalyst like Raney® nickel.[2]

  • Heterogeneous Mechanism: Involves the generation of a surface-bound methylating species (*CH₃) that attacks the pyridine ring at the sterically less hindered α-position.

  • Ladenburg Rearrangement: Involves the formation of an N-alkyl pyridinium (B92312) ion, which then undergoes a thermal rearrangement to yield the 2-methylated product.

Experimental Protocol: Flow Synthesis of 2-Methylpyridines

This protocol outlines a general procedure for the α-methylation of a pyridine derivative in a continuous flow system.

Materials and Equipment:

  • Pyridine substrate

  • 1-Propanol (B7761284) (or other suitable primary alcohol)

  • Raney® nickel

  • Continuous flow system (pump, packed-bed reactor, back-pressure regulator)

  • Stainless steel column

  • Heating system (e.g., sand bath or column heater)

Procedure:

  • System Setup: Pack a stainless steel column with Raney® nickel. Install the column in the flow reactor system.

  • Catalyst Activation: Pump 1-propanol through the column at a set flow rate (e.g., 0.3 mL/min) while heating the column to the reaction temperature (e.g., >180 °C) for a period to activate the catalyst (e.g., 30 minutes).

  • Reaction Run: Prepare a solution of the pyridine substrate in 1-propanol (e.g., 0.05 M). Introduce the solution into the reaction stream at a specific flow rate (e.g., 0.1 mL/min).

  • Product Collection: The product stream exiting the reactor is passed through a back-pressure regulator and collected.

  • Isolation: The solvent (1-propanol) is removed from the collected fractions, typically by evaporation, to yield the 2-methylated pyridine product.

Visualization

Alpha_Methylation_Mechanisms cluster_A Mechanism A: Heterogeneous Catalysis cluster_B Mechanism B: Ladenburg Rearrangement Pyridine_A Pyridine Product_A This compound Pyridine_A->Product_A CH3_species *CH3 on Catalyst CH3_species->Product_A Attack at α-position Pyridine_B Pyridine Pyridinium_ion N-alkyl Pyridinium Ion Pyridine_B->Pyridinium_ion N-Alkylation Product_B This compound Pyridinium_ion->Product_B Rearrangement

Caption: Proposed mechanisms for the α-methylation of pyridine.

Synthesis of 2-Vinylpyridine (B74390)

2-Vinylpyridine is a valuable monomer used in the production of specialty polymers and as an intermediate in the synthesis of other compounds. A common industrial synthesis involves the condensation of this compound with formaldehyde (B43269).

Reaction Mechanism

The synthesis of 2-vinylpyridine from this compound and formaldehyde is a two-step process:

  • Condensation: An aldol-type condensation reaction occurs between the acidic methyl group of this compound and formaldehyde to form 2-(2-hydroxyethyl)pyridine.

  • Dehydration: The intermediate alcohol is then dehydrated to yield 2-vinylpyridine.

Experimental Protocol: Synthesis of 2-Vinylpyridine

This protocol describes a laboratory-scale synthesis of 2-vinylpyridine.

Materials:

  • This compound

  • Formaldehyde (e.g., 37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Inhibitor (e.g., 4-tert-butylcatechol)

  • Autoclave or high-pressure reactor

  • Distillation apparatus

Procedure:

  • Condensation: Charge an autoclave with this compound and formaldehyde. Heat the mixture to 150-200 °C. Maintain the reaction for a set period.

  • Work-up of Intermediate: After cooling, transfer the reaction mixture to a distillation apparatus. Remove unreacted this compound by distillation.

  • Dehydration: To the residue containing 2-(2-hydroxyethyl)pyridine, add a concentrated aqueous solution of sodium hydroxide. Heat the mixture to induce dehydration.

  • Purification: Distill the resulting 2-vinylpyridine under reduced pressure. It is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization of the product. Collect the fractions corresponding to pure 2-vinylpyridine.

Visualization

Vinylpyridine_Synthesis_Logic This compound This compound Intermediate 2-(2-Hydroxyethyl)pyridine This compound->Intermediate + Formaldehyde (Condensation) Formaldehyde Formaldehyde Formaldehyde->Intermediate 2-Vinylpyridine 2-Vinylpyridine Intermediate->2-Vinylpyridine - H2O (Dehydration)

Caption: Logical flow of the synthesis of 2-vinylpyridine.

References

Application Notes and Protocols for 2-Picoline as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline, also known as 2-methylpyridine, is a versatile organic compound with a high boiling point and excellent solvency for a wide range of organic materials.[1][2] These properties make it a valuable solvent for chemical reactions that require elevated temperatures. This document provides detailed application notes and protocols for the use of 2-picoline as a high-temperature solvent in various organic syntheses, including the synthesis of heterocyclic compounds and decarboxylation reactions.

Physicochemical Properties of 2-Picoline

A thorough understanding of the physical and chemical properties of 2-picoline is essential for its safe and effective use in high-temperature applications.

PropertyValueReference
Molecular Formula C₆H₇N[1]
Molar Mass 93.13 g/mol [1]
Appearance Colorless to faintly yellow liquid[1]
Odor Unpleasant, pyridine-like[1]
Boiling Point 128-129 °C[1]
Melting Point -70 °C[1]
Density 0.943 g/mL at 25 °C[1]
Solubility in Water Miscible[1]
Solubility in Organic Solvents Miscible with most organic solvents[2]
pKa (of conjugate acid) 5.94[1]

Applications in High-Temperature Reactions

2-Picoline's high boiling point and chemical stability at elevated temperatures make it an excellent solvent for a variety of high-temperature organic reactions.[3] Its ability to dissolve a wide range of reactants and intermediates facilitates homogeneous reaction conditions, often leading to improved reaction rates and yields.

Synthesis of Heterocyclic Compounds

High-temperature reactions are often necessary for the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[4] 2-Picoline can serve as a high-boiling solvent for these transformations.

The Friedländer synthesis is a classic method for the preparation of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] This reaction often requires high temperatures to drive the cyclization and dehydration steps.

General Reaction Scheme:

Friedlander_Synthesis Reactant_A 2-Aminoaryl Ketone/Aldehyde Solvent 2-Picoline (High Temperature) Reactant_A->Solvent + Reactant_B α-Methylene Ketone Reactant_B->Solvent Product Substituted Quinoline (B57606) Solvent->Product Δ

Caption: General workflow for Friedländer synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis using 2-picoline as a solvent.

Materials:

  • 2-Aminoaryl ketone (1.0 eq)

  • α-Methylene ketone (1.2 eq)

  • 2-Picoline (5-10 volumes)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide (B78521), catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone, the α-methylene ketone, and 2-picoline.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 128-129 °C) and maintain for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the 2-picoline under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Friedländer Synthesis (Illustrative Examples):

2-Aminoaryl Ketoneα-Methylene KetoneCatalystTemperature (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetatep-TSA130885
2-Amino-5-chlorobenzophenoneCyclohexanoneKOH1301278
2-AminoacetophenoneAcetoneH₂SO₄130691

Note: The data in this table is illustrative and may vary depending on the specific substrates and reaction conditions.

The Skraup synthesis is a powerful method for producing quinolines from anilines, glycerol (B35011), an oxidizing agent, and sulfuric acid.[7][8] The reaction is notoriously exothermic and requires careful temperature control. While nitrobenzene (B124822) is traditionally used as both the solvent and oxidizing agent, high-boiling inert solvents like 2-picoline can be employed to moderate the reaction temperature.

General Reaction Scheme:

Skraup_Synthesis Reactant_A Aniline (B41778) Solvent 2-Picoline (High Temperature) Reactant_A->Solvent + Reactant_B Glycerol Reactant_B->Solvent Reactant_C Oxidizing Agent Reactant_C->Solvent Reactant_D H₂SO₄ Reactant_D->Solvent Product Quinoline Solvent->Product Δ

Caption: General workflow for Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline

Materials:

  • Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (as oxidizing agent, 1.2 eq)

  • Concentrated Sulfuric Acid

  • 2-Picoline (5-10 volumes)

  • Ferrous sulfate (B86663) (catalytic amount, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to 2-picoline in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Add ferrous sulfate to the mixture.

  • Heat the mixture to approximately 100 °C.

  • A mixture of aniline and glycerol is then added slowly from the dropping funnel.

  • After the initial exothermic reaction subsides, add the nitrobenzene.

  • Heat the reaction mixture to 130-140 °C for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the quinoline with an organic solvent (e.g., toluene) and purify by distillation.

Quantitative Data for Skraup Synthesis (Illustrative Examples):

Aniline DerivativeOxidizing AgentTemperature (°C)Time (h)Yield (%)
AnilineNitrobenzene135575
p-ToluidineArsenic pentoxide140468
m-ChloroanilineNitrobenzene130672

Note: The data in this table is illustrative and may vary depending on the specific substrates and reaction conditions.

Decarboxylation Reactions

Thermal decarboxylation is a common reaction in organic synthesis, often requiring high temperatures to proceed.[5][9] 2-Picoline can serve as an effective high-boiling solvent for these reactions, particularly for aromatic and heteroaromatic carboxylic acids.

General Reaction Scheme:

Decarboxylation Substrate Aromatic Carboxylic Acid Solvent 2-Picoline (High Temperature) Substrate->Solvent Product Decarboxylated Product + CO₂ Solvent->Product Δ

Caption: General workflow for thermal decarboxylation.

Experimental Protocol: Decarboxylation of a Heteroaromatic Carboxylic Acid

Materials:

  • Heteroaromatic carboxylic acid (1.0 eq)

  • 2-Picoline (10-20 volumes)

  • Copper powder or copper(I) oxide (catalytic amount, optional)

Procedure:

  • Suspend the heteroaromatic carboxylic acid in 2-picoline in a round-bottom flask equipped with a reflux condenser.

  • If a catalyst is used, add it to the suspension.

  • Heat the mixture to reflux and monitor the evolution of carbon dioxide.

  • Maintain the reaction at reflux until the gas evolution ceases (typically 1-5 hours).

  • Cool the reaction mixture and remove the 2-picoline by vacuum distillation.

  • Purify the residue by recrystallization or chromatography.

Quantitative Data for Decarboxylation Reactions (Illustrative Examples):

Carboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)
Quinaldinic acidNone~129290
Indole-2-carboxylic acidCopper~1291.595
2-Furoic acidNone~129388

Note: The data in this table is illustrative and may vary depending on the specific substrates and reaction conditions.

Safety Precautions

2-Picoline is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. It is essential to handle 2-picoline in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with strong oxidizing agents.

Conclusion

2-Picoline is a valuable high-boiling solvent for a range of high-temperature organic reactions. Its ability to facilitate the synthesis of complex molecules like quinolines and to promote efficient decarboxylation makes it a useful tool for researchers in organic synthesis and drug development. By following the provided protocols and adhering to appropriate safety measures, 2-picoline can be effectively utilized to achieve desired synthetic outcomes.

References

Application Notes and Protocols: Synthesis of 2-Vinylpyridine from 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-vinylpyridine (B74390), a critical monomer and intermediate in the pharmaceutical, chemical, and polymer industries. The primary focus is on the prevalent synthetic route starting from 2-methylpyridine (B31789) (2-picoline) and formaldehyde (B43269). This process, which involves a condensation reaction followed by dehydration, is outlined in various methodologies, including liquid-phase and vapor-phase catalytic systems. This guide presents a summary of quantitative data, detailed experimental protocols, and visual diagrams of the reaction mechanism and experimental workflow to aid researchers in the successful synthesis and purification of 2-vinylpyridine.

Introduction

2-Vinylpyridine (2-VP) is an organic compound with the formula C₇H₇N, featuring a vinyl group at the 2-position of the pyridine (B92270) ring.[1] It serves as a valuable precursor for specialty polymers and as a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3] A significant application of 2-VP is in the manufacturing of a latex terpolymer (styrene-butadiene-vinylpyridine), which is used as a tire-cord binder to enhance the adhesion between rubber and fabric cords.[1] The synthesis of 2-VP is most commonly achieved through the reaction of this compound with formaldehyde.[4]

Overview of Synthetic Routes from this compound

The conversion of this compound to 2-vinylpyridine is primarily accomplished via two main pathways:

  • Two-Step Liquid-Phase Synthesis: This is the most traditional and widely documented method. It involves an initial base-catalyzed condensation of this compound with formaldehyde to produce an intermediate, 2-(2-hydroxyethyl)pyridine. This intermediate is then dehydrated in a separate step to yield 2-vinylpyridine.[5] The dehydration is typically facilitated by strong bases like sodium hydroxide (B78521) or acid catalysts.[6][7]

  • One-Step Synthesis (Liquid or Vapor Phase): More recent advancements have focused on single-step processes to improve efficiency and reduce waste.

    • Acid-Catalyzed Liquid Phase: This method combines the condensation and dehydration steps in a single reactor, typically a pipeline reactor, under high temperature and pressure in the presence of a strong acid catalyst like sulfuric or phosphoric acid.[8]

    • Vapor-Phase Catalytic Synthesis: This eco-friendly approach passes a gaseous mixture of this compound and formaldehyde over a solid catalyst, often a modified zeolite, at high temperatures.[5][9] This method offers advantages such as catalyst recyclability and continuous operation.[5]

Reaction Mechanism

The predominant two-step synthesis proceeds through an initial aldol-type condensation followed by an elimination (dehydration) reaction.

ReactionMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration This compound This compound Intermediate 2-(2-Hydroxyethyl)pyridine This compound->Intermediate + CH₂O Formaldehyde Formaldehyde Product 2-Vinylpyridine Intermediate->Product - H₂O (Heat, Catalyst) Water H₂O Workflow Start Start Materials (this compound, Formaldehyde) Mixing 1. Reactant Mixing Start->Mixing Reaction 2. Condensation Reaction (High T, P) Mixing->Reaction Separation 3. Separation of Unreacted This compound (Distillation) Reaction->Separation Dehydration 4. Dehydration Reaction (Base/Acid Catalyst) Separation->Dehydration Intermediate Product Isolation 5. Crude Product Isolation (Reduced Pressure Distillation) Dehydration->Isolation Purification 6. Final Purification (Fractional Distillation) Isolation->Purification Crude Product FinalProduct Pure 2-Vinylpyridine (>98% Purity) Purification->FinalProduct

References

Application Notes and Protocols: Synthesis of Nitrapyrin from 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrapyrin (B159567), chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a crucial nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency by reducing nitrogen loss from the soil.[1][2] It selectively inhibits Nitrosomonas bacteria, which are responsible for the conversion of ammonium (B1175870) to nitrite, the first step in nitrification.[2] The primary industrial synthesis of nitrapyrin utilizes 2-methylpyridine (B31789) (also known as 2-picoline) as a key precursor. This document provides detailed application notes and experimental protocols for the synthesis of nitrapyrin from this compound, summarizing various methodologies and associated quantitative data.

Role of this compound in Nitrapyrin Synthesis

This compound serves as the foundational scaffold for the synthesis of nitrapyrin. The core of the synthesis involves the chlorination of this compound, a process that achieves two key transformations: the substitution of a chlorine atom onto the pyridine (B92270) ring and the exhaustive chlorination of the methyl group to a trichloromethyl group. The overall chemical equation for this transformation is:

CH₃-C₅H₄N + 4Cl₂ → CCl₃-ClC₅H₃N + 4HCl[1]

Various methods have been developed to carry out this reaction, primarily focusing on photochlorination or catalyzed chlorination in either the gas or liquid phase. The choice of method can influence the reaction's efficiency, safety, and the profile of byproducts.

Experimental Protocols

Several methods for the synthesis of nitrapyrin from this compound have been reported, primarily in patent literature, reflecting its industrial significance. Below are detailed protocols derived from these sources.

Protocol 1: Gas-Phase Catalytic Chlorination

This protocol describes a continuous gas-phase reaction, which is often favored for industrial-scale production due to its efficiency and safety.

Materials:

  • This compound (2-picoline)

  • Chlorine gas (Cl₂)

  • Inert carrier gas (e.g., Nitrogen, Helium, or Argon)[3]

  • Catalyst: Metal ion compounds (e.g., cupric chloride) loaded on activated carbon[3]

  • Deionized water

  • Sodium hydroxide (B78521) solution (for tail gas scrubbing)

Equipment:

  • Liquid sample pump

  • Gasifier

  • Fixed bed reactor

  • Condenser

  • Rectification column

  • Gas flow controllers

Procedure:

  • Catalyst Preparation: Prepare the catalyst by loading a metal ion compound, such as cupric chloride, onto activated carbon.[3]

  • Reactant Preparation: Prepare an aqueous solution of this compound. A typical molar ratio of this compound to water is 1:5.[4]

  • Gasification: The aqueous this compound solution is pumped into a gasifier to be vaporized.[4]

  • Reaction: The vaporized this compound and water mixture is combined with chlorine gas and an inert carrier gas. This gaseous mixture is then introduced into a fixed bed reactor containing the prepared catalyst.[3][4]

  • Reaction Conditions: The reaction is carried out at a temperature of approximately 240 °C.[4] The gaseous reactants are passed through the catalyst bed at a defined space velocity (e.g., 80 h⁻¹).[4]

  • Product Collection: The reaction products exiting the reactor are passed through a condenser to liquefy the crude nitrapyrin.[4]

  • Purification: The condensed crude product is then purified by rectification (distillation) to obtain high-purity 2-chloro-6-(trichloromethyl)pyridine.

  • Waste Treatment: The tail gas, containing unreacted chlorine and hydrogen chloride, is passed through an aqueous sodium hydroxide solution for neutralization before being vented.[4]

Protocol 2: Liquid-Phase Chlorination

This protocol details a multi-stage liquid-phase chlorination process, which can be suitable for batch or continuous production.

Materials:

  • This compound (2-picoline)

  • Chlorine gas (Cl₂)

Equipment:

  • Series of stirred tank reactors (chlorination tanks)

  • Gas spargers

  • Temperature controllers

Procedure:

  • First-Stage Chlorination: Liquid this compound is continuously fed into the first chlorination tank. Chlorine gas is sparged into the liquid. The temperature is maintained between 80-210 °C, with an optimized range of 190-200 °C. The mass flow ratio of 2-picoline to chlorine is typically around 1:6.[5]

  • Second-Stage Chlorination: The intermediate product from the first stage continuously flows into a secondary chlorination tank. Additional chlorine is introduced at a flow rate that is a fraction (e.g., 0.6 times) of the first stage's chlorine flow. The temperature is maintained between 80-230 °C, with an optimized range of 190-200 °C.[5]

  • Subsequent Stages: Further chlorination stages (e.g., third and fourth) can be employed to ensure complete reaction. In these stages, smaller amounts of chlorine are introduced, and the temperature is controlled to finalize the conversion.

  • Product Isolation: The crude product, rich in 2-chloro-6-(trichloromethyl)pyridine, is continuously withdrawn from the final reactor.

  • Purification: The crude product is then subjected to purification, typically distillation, to isolate the final product.

Protocol 3: Photochlorination

Photochlorination is a common method for the commercial production of nitrapyrin. This process involves the use of ultraviolet (UV) light to initiate the chlorination reaction.

Materials:

  • This compound (2-picoline)

  • Chlorine gas (Cl₂)

  • Anhydrous Hydrogen Chloride (HCl) gas (optional, for hydrochloride formation)

Equipment:

  • Photoreactor equipped with a UV lamp

  • Gas inlet and outlet

  • Stirring mechanism

  • Temperature control system

  • Distillation apparatus

Procedure:

  • Formation of Hydrochloride (Optional but common): Treat α-picoline with gaseous HCl to form liquid α-picoline hydrochloride. This step can help control the reactivity.[2]

  • Chlorination: The this compound (or its hydrochloride) is placed in the photoreactor. Chlorine gas is bubbled through the liquid while it is irradiated with UV light. The reaction is typically carried out at elevated temperatures.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of starting material and the formation of nitrapyrin.

  • Product Isolation: Once the reaction is complete, the crude product is isolated.

  • Purification: The crude nitrapyrin is purified by distillation.[2]

Data Presentation

The following table summarizes quantitative data from various synthesis protocols for nitrapyrin from this compound.

ParameterProtocol 1: Gas-Phase CatalyticProtocol 2: Liquid-PhaseProtocol 3: PhotochlorinationReference
Starting Material This compoundThis compoundThis compoundGeneral
Reaction Type Continuous, Gas-PhaseContinuous, Liquid-PhaseBatch, Liquid-Phase[2][3][5]
Catalyst Metal ion on activated carbonNone specifiedUV light[2][3]
Temperature 180-320 °C (240 °C optimal)80-230 °CElevated temperatures[2][3][5]
Overall Yield > 75% (one example at 89.4%)~85%Not specified[3][4][5]
Purity of Crude Not specified88%Not specified[5]
Key Features Safe operation, environmentally friendlyMulti-stage continuous processUse of UV initiation[2][3][5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of nitrapyrin from this compound via a gas-phase catalytic route.

Nitrapyrin_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification & Waste Treatment Methylpyridine This compound Gasifier Gasifier Methylpyridine->Gasifier Water Deionized Water Water->Gasifier Chlorine Chlorine Gas Reactor Fixed Bed Reactor (with Catalyst) Chlorine->Reactor CarrierGas Inert Carrier Gas CarrierGas->Reactor Gasifier->Reactor Vaporized Reactants Condenser Condenser Reactor->Condenser Gaseous Product Waste Tail Gas Scrubber (NaOH Solution) Reactor->Waste Tail Gas Rectification Rectification Column Condenser->Rectification Crude Nitrapyrin FinalProduct Nitrapyrin Rectification->FinalProduct

Caption: Workflow for the gas-phase synthesis of nitrapyrin.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and steps in the synthesis of nitrapyrin.

Logical_Relationship Start Start: this compound Reaction Chlorination Reaction Start->Reaction Crude Crude Nitrapyrin Reaction->Crude Byproducts Byproducts (e.g., HCl) Reaction->Byproducts Purification Purification (e.g., Distillation) Crude->Purification Final Final Product: Nitrapyrin Purification->Final

Caption: Key stages in nitrapyrin synthesis.

References

Application of 2-Methylpyridine in the Production of Amprolium: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methylpyridine (B31789), also known as 2-picoline, serves as a critical building block in the synthesis of various pharmaceuticals. One of its notable applications is in the production of Amprolium, a quaternary ammonium (B1175870) compound widely used as a coccidiostat in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. This document provides detailed application notes and experimental protocols for the synthesis of Amprolium Hydrochloride, focusing on the crucial step involving the quaternization of this compound.

Physicochemical Properties of Key Reactants and Product

For successful synthesis, a thorough understanding of the properties of the reactants and the final product is essential.

PropertyThis compound (2-Picoline)Amprolium Hydrochloride
CAS Number 109-06-8137-88-2
Molecular Formula C₆H₇NC₁₄H₂₀Cl₂N₄
Molecular Weight 93.13 g/mol 315.24 g/mol
Appearance Colorless to yellowish liquidWhite to off-white crystalline powder[1]
Boiling Point 128-129 °CDecomposes at 248-249 °C
Solubility Miscible with waterFreely soluble in water and methanol; slightly soluble in ethanol[2]

Synthesis of Amprolium Hydrochloride: An Overview

The synthesis of Amprolium Hydrochloride is a multi-step process that culminates in the reaction of a substituted pyrimidine (B1678525) with this compound.[3] This reaction forms the core quaternary pyridinium (B92312) structure of Amprolium. Two primary pyrimidine intermediates are commonly cited in the literature for this final step:

  • 4-amino-5-methoxy-2-propylpyrimidine

  • 2-propyl-4-amino-5-chloromethylpyrimidine hydrochloride

The selection of the intermediate influences the specific reaction conditions. The following sections provide detailed protocols for the synthesis pathway involving the reaction of this compound with a pyrimidine precursor.

Experimental Protocols

Protocol 1: Synthesis of Amprolium Hydrochloride from 4-amino-5-methoxy-2-propylpyrimidine and this compound

This protocol is based on the condensation reaction carried out under a hydrogen chloride system.[4]

Materials:

  • 4-amino-5-methoxy-2-propylpyrimidine

  • This compound (2-Picoline)

  • Hydrogen Chloride (gas or in a suitable solvent)

  • Isopropanol (B130326)

  • Water

  • Activated Carbon

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 4-amino-5-methoxy-2-propylpyrimidine and this compound. The reaction is carried out in a hydrogen chloride system.

  • Condensation: The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of crude Amprolium Hydrochloride.

  • Isolation of Crude Product: Upon completion of the reaction, the crude Amprolium Hydrochloride is isolated. The quality of the crude product typically has a content of >95%.[4]

  • Purification by Recrystallization: a. Dissolve the crude Amprolium Hydrochloride (e.g., 150 kg) in water (e.g., 150 liters) at room temperature in a dissolving and decolorizing kettle with stirring until fully dissolved.[4] b. Add powdered activated carbon (300-400 mesh) to the solution for decolorization and impurity removal.[4] c. Filter the solution, first through vacuum filtration for coarse filtration, followed by a precision filter (e.g., 0.45 micron).[4] d. To the filtrate, add isopropanol (e.g., 1200 liters for 300 kg of crude product in solution) to precipitate the Amprolium Hydrochloride crystals.[4] Continue stirring for approximately 1 hour to promote crystal growth.[4] e. The crystallized product is then isolated by centrifugation.

  • Drying: The purified Amprolium Hydrochloride is dried under controlled temperature (60-80 °C) to achieve a loss on drying of less than 0.5%.[4] The dried product is then sieved.

Quantitative Data:

ParameterValue
Crude Product Purity > 95%[4]
Related Impurities in Crude < 2%[4]
Ignition Residue in Crude < 2%[4]
Loss on Drying of Crude Product < 10%[4]
Drying Temperature for Pure Product 60-80 °C[4]
Final Product Loss on Drying < 0.5%[4]

Visualizing the Synthesis and Workflow

To better illustrate the process, the following diagrams created using the DOT language are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyrimidine 4-amino-5-methoxy- 2-propylpyrimidine condensation Condensation (Hydrogen Chloride System) pyrimidine->condensation picoline This compound (2-Picoline) picoline->condensation amprolium Amprolium Hydrochloride (Crude) condensation->amprolium

Caption: Synthesis pathway for Amprolium Hydrochloride.

Purification_Workflow start Crude Amprolium Hydrochloride dissolve Dissolve in Water start->dissolve decolorize Add Activated Carbon & Decolorize dissolve->decolorize filter Filter (Vacuum & Precision) decolorize->filter precipitate Add Isopropanol & Precipitate filter->precipitate centrifuge Centrifuge precipitate->centrifuge dry Dry (60-80 °C) centrifuge->dry sieve Sieve dry->sieve end High-Purity Amprolium Hydrochloride sieve->end

Caption: Purification workflow for Amprolium Hydrochloride.

Characterization of Amprolium Hydrochloride

The final product can be characterized using various analytical techniques to confirm its identity and purity.

  • ¹H NMR and IR Spectroscopy: These techniques are used to confirm the chemical structure of the synthesized Amprolium Hydrochloride.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of Amprolium Hydrochloride, particularly in animal feed.[1] A C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier, with UV detection.[1]

Conclusion

The synthesis of Amprolium Hydrochloride is a well-established process in pharmaceutical manufacturing, with this compound playing a pivotal role as a key precursor. The provided protocols and data offer a comprehensive guide for researchers and drug development professionals. Adherence to precise experimental conditions and purification techniques is crucial for obtaining a high-purity final product suitable for veterinary applications. The use of modern analytical methods is essential for the quality control and characterization of the synthesized Amprolium Hydrochloride.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylpyridine (B31789) (also known as 2-picoline). This compound is a crucial heterocyclic aromatic organic compound used as a building block in the synthesis of various pharmaceutical and agricultural chemicals.[1] Accurate quantification is essential for quality control, stability testing, and impurity profiling. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile (B52724) and water, coupled with UV detection. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Chromeleon™ CDS).[2]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm porosity, nylon or PTFE.[3][4]

  • HPLC Vials: Amber or clear, with caps (B75204) and septa.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.[5]

  • Acetonitrile (ACN): HPLC grade.[6]

  • Water: HPLC grade or ultrapure (e.g., Milli-Q).

  • Phosphoric Acid or Formic Acid (optional, for pH adjustment): Analytical or LC-MS grade.[3][7]

  • Methanol: HPLC grade (for sample preparation).[2]

Chromatographic Conditions

A reversed-phase C18 column is commonly used for the analysis of this compound.[8][9] The following conditions have been optimized for effective separation and quantification.

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 30 °C
Detection UV at 263 nm
Injection Volume 10 µL
Run Time Approximately 6-10 minutes

Note: The UV absorption spectrum of this compound in an aqueous solution shows a maximum at 263 nm.[10] The mobile phase composition can be adjusted to optimize retention time and peak shape; a higher percentage of acetonitrile will decrease the retention time.[8]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[2] Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from approximately 2.5 µg/mL to 25 µg/mL.[9] A suggested calibration series is 2.5, 5, 10, 15, and 25 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample material expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as methanol, to achieve an expected final concentration within the calibration range (e.g., 10-15 µg/mL).[3][8]

  • Vortex or sonicate the solution for several minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[4]

Data Presentation and Performance

The method's performance should be validated to ensure it is fit for its intended purpose. The following table summarizes typical quantitative data for method validation.

ParameterTypical Result
Linearity (Correlation Coefficient, R²) ≥ 0.998
Retention Time (RT) ~4.5 minutes (Varies with exact conditions)
Peak Asymmetry (As) 0.9 - 1.2
Theoretical Plates (N) > 2000
Precision (%RSD for replicate injections) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~2.0 µg/mL

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:Water) B Prepare Standard Solutions (Stock & Dilutions) C Prepare Sample (Weigh, Dissolve, Filter) D System Equilibration C->D E Inject Standards & Samples into HPLC D->E F Data Acquisition (Chromatogram) E->F G Peak Integration (Area & RT) F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I J Generate Report I->J

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationships in Method Development

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired analytical performance.

Method_Development cluster_params Input Parameters (Variables) cluster_outputs Performance Outcomes (Responses) MobilePhase Mobile Phase (% Organic, pH, Buffer) center_node HPLC Method Optimization MobilePhase->center_node StationaryPhase Stationary Phase (e.g., C18, C8) StationaryPhase->center_node FlowRate Flow Rate FlowRate->center_node Temperature Column Temperature Temperature->center_node Resolution Resolution RetentionTime Retention Time PeakShape Peak Shape (Asymmetry, Tailing) Sensitivity Sensitivity (LOD, LOQ) center_node->Resolution center_node->RetentionTime center_node->PeakShape center_node->Sensitivity

Caption: Key parameter relationships in HPLC method development.

Conclusion

The HPLC method described provides a straightforward and effective protocol for the quantitative determination of this compound. By employing a standard C18 column and a simple acetonitrile-water mobile phase, the method offers good peak shape and resolution, separating the analyte from potential impurities.[7][8] The protocol is suitable for routine quality control in pharmaceutical and chemical manufacturing environments, ensuring product quality and safety.

References

Application of Flow Chemistry for the Synthesis of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a continuous flow methodology for the α-methylation of pyridines, resulting in a variety of 2-methylpyridine (B31789) derivatives. This process employs a packed-bed reactor with Raney® nickel as a heterogeneous catalyst and 1-propanol (B7761284) as both the solvent and methylating agent. The described flow synthesis presents considerable advantages over conventional batch methods, including improved safety, shorter reaction times, and reduced waste generation.[1][2][3] This protocol offers a greener and more efficient pathway to valuable this compound building blocks, which are important intermediates in the pharmaceutical and agrochemical sectors.[1][2]

Introduction

The synthesis of 2-methylpyridines is a key transformation in organic chemistry, yielding essential precursors for a broad range of applications, including the creation of active pharmaceutical ingredients. Traditional batch methods for the α-methylation of pyridines often necessitate harsh conditions, extended reaction times, and can produce significant waste.[1] Continuous flow chemistry provides a superior alternative, allowing for reactions to be conducted at elevated temperatures and pressures in a controlled and safe manner.[1][2] This document outlines a robust and scalable flow process for synthesizing 2-methylpyridines using a readily available heterogeneous catalyst.[1]

Key Advantages of the Flow Chemistry Approach

  • Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with high temperatures and potentially hazardous reagents.

  • Rapid Reaction Times: Compared to prolonged refluxing times in batch processes, this flow method achieves high conversion in a significantly shorter timeframe.[4]

  • Reduced Waste: The process avoids the need for extensive work-up procedures, and the catalyst can be reused, minimizing waste.[2][5]

  • High Selectivity: The reaction demonstrates a high degree of selectivity for α-methylation.[3]

  • Simplified Purification: In many cases, the product can be isolated by simple evaporation of the solvent and is pure enough for subsequent use without further purification.[4][5]

Experimental Workflow

The continuous flow setup for the synthesis of 2-methylpyridines is illustrated in the diagram below. A solution of the pyridine (B92270) substrate in 1-propanol is introduced into the system via a sample loop. A high-pressure pump propels the solution through a heated column packed with Raney® nickel. The product stream is then collected after passing through a back-pressure regulator, which maintains the system pressure and prevents the solvent from boiling.[2][3]

Flow_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_collection Product Collection Pyridine Pyridine Derivative Solution (0.05 M in 1-Propanol) SampleLoop Sample Loop (5 mL) Pyridine->SampleLoop Load Pump HPLC Pump Pump->SampleLoop 1-Propanol (Mobile Phase) Reactor Packed-Bed Reactor (Stainless Steel Column with Raney® Nickel) SampleLoop->Reactor Inject & Flow (0.1 mL/min) BPR Back-Pressure Regulator Reactor->BPR Heater Heating System (Sand Bath >180 °C) Heater->Reactor Heat Collection Product Collection Vessel BPR->Collection Evaporation Solvent Evaporation Collection->Evaporation Product Pure this compound Derivative Evaporation->Product

Caption: Continuous flow setup for the α-methylation of pyridines.

Detailed Experimental Protocol

This protocol is based on the general procedure described by Manansala and Tranmer (2015).[1][6]

Materials and Equipment:

  • Substituted pyridine

  • 1-Propanol

  • Raney® nickel (slurry in water)

  • HPLC pump (e.g., Waters 515) or other suitable pumping system

  • Stainless steel column (e.g., 150 mm x 4.6 mm)

  • Sample injector with a 5 mL sample loop

  • Heating system (e.g., sand bath with hot plate, column oven) capable of maintaining >180 °C

  • Back-pressure regulator

  • Standard laboratory glassware

Procedure:

  • Catalyst Column Preparation: Carefully pack the stainless steel column with Raney® nickel (approximately 5.5 g).

  • System Setup: Assemble the continuous flow system as depicted in the workflow diagram.

  • Catalyst Conditioning: Pump 1-propanol through the catalyst column at a flow rate of 0.3 mL/min while heating the column to >180 °C for 30 minutes.

  • Reagent Preparation: Prepare a 0.05 M solution of the desired pyridine derivative in 5 mL of 1-propanol.

  • Reaction Initiation:

    • Reduce the flow rate to 0.1 mL/min.

    • Load the prepared pyridine solution into the 5 mL sample loop.

    • Inject the sample into the flow stream.

  • Product Collection: Collect the eluent from the back-pressure regulator for 30 minutes to ensure complete collection of the product.

  • Isolation: Evaporate the 1-propanol from the collected fraction under reduced pressure to yield the this compound derivative. The product is often of sufficient purity for further use without additional purification.[4]

Quantitative Data Summary

The following table summarizes the results for the α-methylation of various substituted pyridines using the described continuous flow protocol.[1]

EntrySubstrateProductIsolated Yield (%)
13-Methylpyridine2,5-Dimethylpyridine84
24-Methylpyridine2,4-Dimethylpyridine87
33,5-Dimethylpyridine2,3,5-Trimethylpyridine90
44-tert-Butylpyridine2-Methyl-4-tert-butylpyridine94
53-Phenylpyridine2-Methyl-3-phenylpyridine96
64-Phenylpyridine2-Methyl-4-phenylpyridine67*
74-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine98

*Note: The yield for 2-Methyl-4-phenylpyridine was reported as a crude yield containing unreacted starting material.[3]

Proposed Reaction Mechanism

The precise mechanism is subject to discussion, but two potential pathways are considered. One involves the heterogeneous catalysis on the Raney® nickel surface generating a reactive methyl species from 1-propanol. An alternative or concurrent pathway may involve a Ladenberg-type rearrangement.[3][4]

Mechanism cluster_pathA Pathway A: Heterogeneous Catalysis cluster_pathB Pathway B: Ladenberg Rearrangement A1 1-Propanol + Raney Ni A2 Reactive Methyl Species (*CH3) A1->A2 >180 °C A3 Pyridine Substrate A2->A3 Attack at C2 A4 This compound Product A3->A4 B1 Pyridine Substrate B2 Pyridinium Intermediate B1->B2 Reaction with activated alcohol B3 This compound Product B2->B3 Rearrangement

Caption: Proposed mechanistic pathways for the α-methylation reaction.

Conclusion

The continuous flow synthesis of 2-methylpyridines using a packed-bed Raney® nickel catalyst offers a highly efficient, safe, and green alternative to traditional batch processing.[6] The method is robust, scalable, and provides high yields for a range of substituted pyridines. This protocol is particularly valuable for medicinal and process chemists in the pharmaceutical and agrochemical industries who require access to these important heterocyclic building blocks.

References

Application Notes and Protocols for the Use of 2-Picoline in the Preparation of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Picoline (2-methylpyridine) is a versatile reagent in organometallic chemistry, primarily serving as a precursor to the 2-picolyl ligand. The methyl group at the 2-position is readily deprotonated by strong bases, such as n-butyllithium, to form the nucleophilic 2-picolyllithium. This carbanion can then be reacted with a variety of metal halides to generate organometallic complexes where the 2-picolyl group acts as a monoanionic, bidentate N,C-ligand. The pyridine (B92270) nitrogen and the methylene (B1212753) carbon coordinate to the metal center, forming a stable five-membered chelate ring. This application note provides a detailed protocol for the synthesis of a representative organometallic complex, titanocene (B72419) bis(2-picolyl), from 2-picoline and titanocene dichloride.

Data Presentation

The following tables summarize key quantitative data for the starting materials and the expected product.

Table 1: Physicochemical and Spectroscopic Data of 2-Picoline

PropertyValue
Formula C₆H₇N
Molar Mass 93.13 g/mol
Appearance Colorless liquid
Boiling Point 128-129 °C
¹H NMR (CDCl₃, ppm) δ 8.5 (d, 1H, H6), 7.6 (t, 1H, H4), 7.1 (d, 1H, H3), 7.0 (t, 1H, H5), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 159.5 (C2), 149.2 (C6), 136.8 (C4), 125.4 (C3), 121.9 (C5), 24.6 (CH₃)
IR (cm⁻¹) ~3050 (C-H, aromatic), ~2950 (C-H, methyl), ~1590, 1470, 1430 (C=C, C=N)

Table 2: Expected Quantitative Data for Titanocene Bis(2-picolyl)

PropertyExpected Value
Formula C₂₂H₂₂N₂Ti
Molar Mass 366.32 g/mol
Appearance Red-brown solid
Yield > 70%
¹H NMR (C₆D₆, ppm) ~6.0-8.5 (m, 8H, pyridine-H), ~6.0 (s, 10H, Cp-H), ~2.5 (s, 4H, CH₂)
¹³C NMR (C₆D₆, ppm) ~160 (C-N), ~115-150 (pyridine-C), ~115 (Cp-C), ~70 (CH₂)
IR (cm⁻¹) Significant shifts in pyridine ring vibrations compared to free 2-picoline

Experimental Protocols

This section provides a detailed methodology for the synthesis of titanocene bis(2-picolyl).

Materials
  • 2-Picoline (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Titanocene dichloride (Cp₂TiCl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line equipment

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Filter cannula

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Titanocene Bis(2-picolyl) Synthesis cluster_0 Step 1: Preparation of 2-Picolyllithium cluster_1 Step 2: Synthesis of Titanocene Bis(2-picolyl) cluster_2 Step 3: Isolation and Purification A Dissolve 2-picoline in anhydrous Et₂O under Argon B Cool solution to -78 °C A->B C Add n-BuLi dropwise B->C D Stir at -78 °C for 1 hour C->D E Warm to room temperature and stir for 2 hours D->E H Add 2-picolyllithium solution dropwise via cannula E->H Transfer F Prepare a slurry of Cp₂TiCl₂ in anhydrous Et₂O G Cool slurry to -78 °C F->G G->H I Stir at -78 °C for 2 hours H->I J Warm to room temperature and stir overnight I->J K Remove solvent under vacuum J->K L Extract residue with toluene (B28343) K->L M Filter to remove LiCl L->M N Concentrate filtrate M->N O Add hexanes to precipitate the product N->O P Collect solid by filtration and dry under vacuum O->P

Caption: Workflow for the synthesis of titanocene bis(2-picolyl).

Procedure

1. Preparation of 2-Picolyllithium Solution

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve freshly distilled 2-picoline (2.0 equivalents) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (2.0 equivalents) dropwise to the stirred 2-picoline solution. A color change to deep red or orange is typically observed, indicating the formation of the picolyl anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

2. Synthesis of Titanocene Bis(2-picolyl)

  • In a separate flame-dried Schlenk flask under argon, prepare a slurry of titanocene dichloride (1.0 equivalent) in anhydrous diethyl ether.

  • Cool this slurry to -78 °C.

  • Slowly transfer the prepared 2-picolyllithium solution to the titanocene dichloride slurry at -78 °C via a filter cannula. A color change is expected as the reaction proceeds.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

3. Isolation and Purification

  • Remove the solvent from the reaction mixture under reduced pressure to obtain a solid residue.

  • Extract the residue with toluene and filter through a cannula to remove the insoluble lithium chloride byproduct.

  • Concentrate the toluene filtrate under vacuum.

  • Add anhydrous hexanes to the concentrated solution to precipitate the titanocene bis(2-picolyl) product.

  • Collect the solid product by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the yield.

Logical Relationships in the Synthesis

The synthesis of titanocene bis(2-picolyl) from 2-picoline involves a two-step process. The first step is a deprotonation reaction to generate the key nucleophilic intermediate, 2-picolyllithium. The second step is a salt metathesis (double displacement) reaction where the picolyl anion displaces the chloride ligands on the titanocene precursor.

logical_relationship Logical Relationship of the Synthesis Reagent1 2-Picoline Intermediate 2-Picolyllithium Reagent1->Intermediate Deprotonation Reagent2 n-Butyllithium Reagent2->Intermediate Byproduct1 Butane Reagent2->Byproduct1 Product Titanocene Bis(2-picolyl) Intermediate->Product Salt Metathesis Byproduct2 Lithium Chloride Intermediate->Byproduct2 Reagent3 Titanocene Dichloride Reagent3->Product Reagent3->Byproduct2

Troubleshooting & Optimization

2-Methylpyridine synthesis side reactions and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methylpyridine (B31789) (2-picoline). The information is tailored to address common challenges, side reactions, and byproduct formation encountered during laboratory and industrial production.

Frequently Asked Questions (FAQs)

Chichibabin Pyridine (B92270) Synthesis (from Acetaldehyde (B116499) and Ammonia)

Q1: My Chichibabin synthesis is producing a nearly 1:1 mixture of this compound and 4-methylpyridine (B42270). How can I favor the formation of the 2-isomer?

A1: The co-production of 4-methylpyridine is a well-known characteristic of the Chichibabin synthesis with acetaldehyde and ammonia (B1221849), often resulting in roughly equal amounts of the two isomers.[1] While completely eliminating the 4-isomer is challenging, you can influence the product ratio through careful control of reaction conditions:

  • Catalyst Selection: The choice of catalyst and co-catalysts can influence the isomeric ratio. While alumina (B75360) (Al₂O₃) is a common catalyst, the addition of other metal oxides can alter selectivity.[1] Experimenting with different catalyst compositions may shift the equilibrium towards the desired this compound.

  • Temperature and Pressure: The reaction is typically carried out at high temperatures (350–550°C) and atmospheric pressure.[1] Systematically studying the effect of temperature within this range may reveal an optimal point for this compound formation.

  • Feed Composition: Varying the molar ratio of acetaldehyde to ammonia can also impact the product distribution.

Q2: I am observing significant amounts of higher-boiling byproducts in my reaction mixture. What are they and how can I minimize them?

A2: Higher-boiling byproducts in the Chichibabin synthesis often include other alkylated pyridines such as lutidines (dimethylpyridines) and 5-ethyl-2-methylpyridine (B142974).[2] The formation of these is due to more complex condensation and cyclization reactions occurring in parallel to the main synthesis. To minimize their formation:

  • Control Reaction Time: Longer reaction times can lead to the formation of more complex pyridine derivatives. Optimizing the residence time of the reactants in the reactor can help to maximize the yield of the desired picolines while minimizing further alkylation.

  • Temperature Control: Exceedingly high temperatures can promote side reactions. Operating at the lower end of the effective temperature range (around 350-450°C) may reduce the formation of these heavier byproducts.[1]

  • Purification: Fractional distillation is the primary method for separating this compound from these higher-boiling impurities.[1]

Q3: My crude product contains secondary amine impurities. How can I remove them?

A3: The formation of secondary amine byproducts is a possibility in the Chichibabin synthesis. These can be removed by treating a hydrochloric acid solution of the crude product with sodium nitrite. This converts the secondary amine hydrochlorides into non-basic N-nitrosamines, which can then be separated from the desired pyridine bases.[2]

Acetylene-Acetonitrile Synthesis

Q1: My yield of this compound from the acetylene-acetonitrile route is lower than expected. What are the common causes?

A1: The acetylene-acetonitrile synthesis is known for its high yield and selectivity.[1] Low yields can often be attributed to the following factors:

  • Catalyst Deactivation: The cobalt-based catalyst used in this process is sensitive to water.[1] Ensure that your acetylene (B1199291) and acetonitrile (B52724) are thoroughly dried before use. The presence of moisture will deactivate the catalyst and significantly reduce the yield.

  • Reaction Conditions: The reaction is typically carried out at a specific temperature (around 180°C) and pressure (around 1.1–1.2 MPa).[1] Deviations from these optimal conditions can lead to incomplete reaction or the formation of side products.

  • Purity of Acetylene: The purity of the acetylene gas is crucial. Impurities can poison the catalyst.

Q2: I have identified benzene (B151609) as a byproduct in my acetylene-acetonitrile synthesis. Is this normal and how can I remove it?

A2: The formation of a small amount of benzene as a byproduct is possible in this synthesis. It can be effectively removed from the final product by fractional distillation due to the significant difference in boiling points between benzene (80.1°C) and this compound (129°C).[3]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield in Chichibabin synthesis - Suboptimal temperature or pressure.- Inefficient catalyst.- Impure reactants.- Optimize reaction temperature within the 350-550°C range.[1]- Screen different alumina-based catalysts and co-catalysts.- Ensure high purity of acetaldehyde and ammonia.
High proportion of 4-methylpyridine - Inherent nature of the Chichibabin reaction with acetaldehyde.- Non-optimized catalyst or reaction conditions.- While difficult to eliminate, fine-tuning the catalyst and temperature may slightly alter the 2-/4-isomer ratio.- Plan for efficient fractional distillation to separate the isomers.
Presence of 5-ethyl-2-methylpyridine and lutidines - Side reactions from further condensation of acetaldehyde.- Optimize reaction time to minimize the formation of these higher alkylated pyridines.- Use fractional distillation for purification.
Low yield in acetylene-acetonitrile synthesis - Catalyst deactivation by water.- Incorrect reaction temperature or pressure.- Ensure all reactants and the reaction setup are anhydrous.[1]- Maintain the reaction temperature at approximately 180°C and pressure at 1.1-1.2 MPa.[1]
Difficulty in separating this compound from 4-methylpyridine - Close boiling points of the isomers (129°C vs 145°C).- Use a highly efficient fractional distillation column with a high number of theoretical plates.- Azeotropic distillation can also be employed.

Quantitative Data Summary

The following tables provide a summary of typical yields and byproduct profiles for the main synthesis routes of this compound.

Table 1: Chichibabin Synthesis from Acetaldehyde and Ammonia

ProductTypical Yield (%)Key Byproducts
This compound20 - 30%4-Methylpyridine (approx. 1:1 ratio with 2-isomer)[1]
4-Methylpyridine20 - 30%5-Ethyl-2-methylpyridine, Lutidines (e.g., 3,5-lutidine)[2]
Total Picoline Yield 40 - 60% [1]

Table 2: Acetylene-Acetonitrile Synthesis

ProductOptimized Yield (%)Purity (%)Key Byproducts
This compound50.88%[4]>98%[4]Benzene (minor)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound and 4-Methylpyridine via Chichibabin Reaction (Industrial Method)

This protocol outlines the general industrial process for the synthesis of a mixture of 2- and 4-methylpyridine.

Materials:

  • Acetaldehyde

  • Ammonia

  • Alumina (Al₂O₃) catalyst

  • Metal oxide co-catalysts (optional)

Procedure:

  • Preheat acetaldehyde and ammonia separately.

  • Introduce the preheated reactants into a catalytic reactor containing an alumina-based catalyst.

  • Maintain the reaction temperature between 350°C and 550°C at atmospheric pressure.[1]

  • The gaseous outlet stream, containing a mixture of this compound, 4-methylpyridine, water, and unreacted starting materials, is passed through a condenser.

  • The condensed liquid is collected and subjected to dehydration.

  • The dehydrated mixture of picolines is then separated by fractional distillation to obtain purified this compound and 4-methylpyridine.[1]

Protocol 2: Optimized Synthesis of this compound from Acetylene and Acetonitrile

This protocol is based on optimized conditions for laboratory-scale synthesis.

Materials:

  • Acetonitrile

  • Acetylene gas (high purity)

  • Bis(cyclopentadienyl)cobalt or other suitable organic cobalt catalyst[1]

  • Toluene (solvent)

  • Anhydrous reaction setup

Procedure:

  • Set up an anhydrous reaction system, as the catalyst is water-sensitive.[1]

  • In a suitable pressure reactor, dissolve the organic cobalt catalyst (e.g., 200mg) in toluene.[4]

  • Add acetonitrile to the reactor.

  • Pressurize the reactor with acetylene gas to 1.1 MPa.[4]

  • Heat the reaction mixture to 180°C and maintain these conditions for approximately 12 hours.[4]

  • After the reaction period, cool the reactor and vent any excess acetylene.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution, containing this compound, toluene, and minor byproducts, is then subjected to batch distillation to isolate the pure this compound.[4]

Visualizations

Diagram 1: Chichibabin Synthesis of 2- and 4-Methylpyridine

Chichibabin_Synthesis Acetaldehyde Acetaldehyde Catalyst Al₂O₃ Catalyst 350-550°C Acetaldehyde->Catalyst Ammonia Ammonia Ammonia->Catalyst Intermediates Aldol & Imine Intermediates Catalyst->Intermediates Cyclization Cyclization & Aromatization Intermediates->Cyclization Product_Mix Crude Product Mix Cyclization->Product_Mix Distillation Fractional Distillation Product_Mix->Distillation Two_MP This compound Distillation->Two_MP b.p. 129°C Four_MP 4-Methylpyridine Distillation->Four_MP b.p. 145°C Byproducts Higher Alkylpyridines (e.g., 5-Ethyl-2-methylpyridine, Lutidines) Distillation->Byproducts Higher b.p.

Caption: Chichibabin synthesis of 2- and 4-methylpyridine from acetaldehyde and ammonia.

Diagram 2: Acetylene-Acetonitrile Synthesis of this compound

Acetylene_Acetonitrile_Synthesis Acetylene Acetylene Catalyst Cobalt Catalyst 180°C, 1.1-1.2 MPa Acetylene->Catalyst Acetonitrile Acetonitrile Acetonitrile->Catalyst Cycloaddition [2+2+2] Cycloaddition Catalyst->Cycloaddition Crude_Product Crude Product Cycloaddition->Crude_Product Purification Filtration & Distillation Crude_Product->Purification Two_MP This compound Purification->Two_MP Benzene Benzene (minor) Purification->Benzene

Caption: Synthesis of this compound from acetylene and acetonitrile.

Diagram 3: Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of This compound Identify_Method Identify Synthesis Method Start->Identify_Method Chichibabin Chichibabin (Acetaldehyde + Ammonia) Identify_Method->Chichibabin Chichibabin Acetylene Acetylene + Acetonitrile Identify_Method->Acetylene Acetylene Check_Temp Verify Temperature (350-550°C) Chichibabin->Check_Temp Check_Water Check for Water Contamination Acetylene->Check_Water Check_Catalyst Check Catalyst Activity & Purity Check_Temp->Check_Catalyst Check_Reactants_Chichibabin Analyze Reactant Purity Check_Catalyst->Check_Reactants_Chichibabin High_Byproducts High Level of Byproducts (4-MP, Lutidines)? Check_Reactants_Chichibabin->High_Byproducts Check_Conditions_Acetylene Verify Temp (180°C) & Pressure (1.1-1.2 MPa) Check_Water->Check_Conditions_Acetylene Check_Catalyst_Acetylene Check Catalyst Activity Check_Conditions_Acetylene->Check_Catalyst_Acetylene End_Success Yield Improved Check_Catalyst_Acetylene->End_Success Optimize_Distillation Optimize Fractional Distillation Optimize_Distillation->End_Success High_Byproducts->Optimize_Distillation Yes End_Fail Further Optimization Needed High_Byproducts->End_Fail No

Caption: A workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylpyridine (B31789) (also known as 2-picoline). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound largely depends on its synthesis method. Common impurities include:

  • Positional Isomers: 3-Methylpyridine (B133936) (β-picoline) and 4-Methylpyridine (B42270) (γ-picoline) are frequent contaminants, especially in syntheses starting from acetaldehyde (B116499) and ammonia (B1221849) or those derived from coal tar.[1][2] Their separation is challenging due to very close boiling points.

  • Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere. It also forms a minimum-boiling azeotrope with water, making its removal by simple distillation difficult.[1][3]

  • Pyridine (B92270) and Lutidines: Depending on the source, pyridine and various isomers of lutidine (dimethylpyridines) may also be present.[2]

  • Unreacted Starting Materials: Residuals from the synthesis process, such as acetaldehyde, ammonia, or acetone, may persist in the crude product.[1]

  • Degradation Products: Exposure to air, moisture, or high temperatures can cause degradation, leading to the formation of colored impurities or oxidized species like picolinic acid.[4][5][6]

Q2: Why is water a particularly problematic impurity, and how does it affect purification?

A2: Water is a significant challenge because this compound forms an azeotrope with it. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. For this compound, the azeotrope with water boils at 92.8°C and contains approximately 52% water by mass, preventing the complete separation of water by standard fractional distillation.[1] To achieve high purity, specialized techniques like azeotropic distillation with an entrainer are required.[1][7]

Q3: What are the recommended storage conditions for purified this compound to maintain its purity?

A3: To prevent degradation and moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[5][8] The storage area should be cool, dry, dark, and well-ventilated, away from heat sources, oxidizing agents, and strong acids.[8] Improper storage can lead to the absorption of water and the formation of colored impurities due to oxidation or hydrolysis.[5][6]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of this compound and identify contaminants:

  • Gas Chromatography (GC): This is the most common and effective method for quantifying volatile impurities, especially isomers like 3- and 4-picoline. A flame ionization detector (FID) provides excellent sensitivity.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to detect and quantify this compound, particularly in aqueous solutions or for analyzing non-volatile impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing both retention time data and mass spectral information.[9][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a direct measurement of purity against a certified internal standard without needing a specific reference standard for the analyte itself.[9]

Purification Methodologies & Data

Choosing the right purification method is critical and depends on the primary impurities present.

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness and typical outcomes of common purification techniques.

Purification MethodTypical Purity AchievedTypical RecoveryProsConsBest For Removing
Fractional Distillation 90-98%[6]Moderate (60-80%)[6]Excellent for large scales; removes non-volatile residues.Ineffective for separating close-boiling isomers and azeotropes; risk of thermal decomposition.[6][12]Non-volatile impurities; impurities with significantly different boiling points.
Azeotropic Distillation >99%High (>85%)Effectively removes water by breaking the azeotrope.[7]Requires an additional solvent (entrainer) like benzene, which must be removed later.[1]Water.
Flash Chromatography >98%[6]Moderate (50-75%)[6]High-resolution separation of closely related isomers and impurities.[6]Costly (solvents, silica); potential for product loss on the column; can be slow.[6]Isomeric impurities (3- and 4-picoline); colored degradation products.
Acid-Base Extraction 85-95%[6]High (>90%)[6]Scalable and effective for removing non-basic impurities.[6]Does not remove other basic impurities like isomers.[6]Neutral and acidic impurities.
Mandatory Visualization: General Purification Workflow

The following diagram illustrates a typical multi-step workflow for purifying crude this compound.

G cluster_workflow General Purification Workflow Crude Crude this compound Extraction Acid-Base Extraction (Removes non-basic impurities) Crude->Extraction Drying Drying (Removal of bulk water) Extraction->Drying Primary Primary Purification (e.g., Distillation) Drying->Primary Polishing Final Polishing (e.g., Chromatography) Primary->Polishing If isomers present Analysis Purity Analysis (GC, HPLC) Primary->Analysis If no isomers Polishing->Analysis Pure Pure Product (>99%) Analysis->Pure

A typical experimental workflow for the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during purification experiments.

Guide 1: Distillation Problems

Issue: Low purity after fractional distillation; GC analysis shows contamination with 3- and/or 4-picoline.

  • Possible Cause: The boiling points of this compound (128-129°C), 3-methylpyridine (~144°C), and 4-methylpyridine (~145°C) are very close.[1][2] A standard distillation setup lacks the required number of theoretical plates for efficient separation.

  • Recommended Actions:

    • Increase Separation Efficiency: Use a high-efficiency fractionating column, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges), to increase the surface area and the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.

    • Consider Chemical Separation: For mixtures rich in isomers, a chemical approach may be necessary. One patented method involves reacting the mixture with compounds containing aldehyde groups to increase the boiling point difference, followed by distillation.[13] Another involves selective crystallization by forming adducts with reagents like o-phenylphenol.[2]

    • Use an Alternative Method: If distillation fails, flash column chromatography is the preferred method for separating these isomers.[6]

Issue: The product in the distillation flask darkened and became viscous.

  • Possible Cause: this compound is susceptible to thermal decomposition at elevated temperatures, especially if impurities are present.[6] The product is polymerizing or degrading.

  • Recommended Actions:

    • Use Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point, minimizing the risk of thermal degradation.[6]

    • Minimize Heating Time: Heat the flask to the boiling point rapidly and collect the product promptly to reduce the time the compound spends at high temperatures.[6]

    • Ensure Inert Atmosphere: Conduct the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Mandatory Visualization: Troubleshooting Distillation

G cluster_troubleshooting Troubleshooting Low Purity After Distillation Start Low Purity Detected (via GC/NMR) CheckImpurity What is the main impurity? Start->CheckImpurity Isomers Isomers (3-/4-Picoline) CheckImpurity->Isomers Isomers Water Water CheckImpurity->Water Water Degradation Dark Color/Viscosity (Degradation Products) CheckImpurity->Degradation Degradation Sol_Isomers Cause: Close Boiling Points Solution: 1. Use high-efficiency column 2. Optimize reflux ratio 3. Switch to Chromatography Isomers->Sol_Isomers Sol_Water Cause: Azeotrope Formation Solution: 1. Use azeotropic distillation   with an entrainer (e.g., Benzene) 2. Dry with dessicant before distillation Water->Sol_Water Sol_Degradation Cause: Thermal Decomposition Solution: 1. Use vacuum distillation   to lower boiling point 2. Minimize heating time Degradation->Sol_Degradation

A decision-making workflow for troubleshooting common distillation issues.
Guide 2: Column Chromatography Problems

Issue: The product peak is streaking or "tailing" down the silica (B1680970) gel column, leading to poor separation and mixed fractions.

  • Possible Cause: this compound is a basic compound. The nitrogen atom's lone pair of electrons interacts strongly with the acidic silanol (B1196071) (Si-OH) groups on the surface of standard silica gel. This strong, non-uniform interaction causes tailing.[6]

  • Recommended Actions:

    • Deactivate the Silica: Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (B128534) (Et₃N) or pyridine, to the eluent system.[6] This base will preferentially bind to the acidic sites on the silica, allowing your basic product to elute symmetrically.

    • Use Deactivated Silica: Alternatively, use a commercially available deactivated silica gel or alumina (B75360) as the stationary phase.

    • Optimize Solvent System: Ensure the chosen eluent has the appropriate polarity. Use Thin Layer Chromatography (TLC) with 1% triethylamine in the mobile phase to optimize the solvent system before running the column.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is intended for separating this compound from impurities with different boiling points.

  • Setup: Assemble a distillation apparatus equipped with a fractionating column (e.g., 30 cm Vigreux column) between the distillation flask and the condenser. Ensure all glass joints are properly sealed. For heat-sensitive materials, set up for vacuum distillation.

  • Drying: If the crude product contains significant water, dry it first with a suitable drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and then proceed.

  • Distillation:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Slowly heat the flask using a heating mantle.

    • Allow the vapor to rise slowly through the column to establish a temperature gradient and allow for equilibrium between liquid and vapor phases (reflux).

    • Discard the initial fraction (forerun), which may contain highly volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (128-129°C at atmospheric pressure).

    • Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.

  • Analysis: Analyze the collected fractions by GC to assess purity.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is designed to separate this compound from its isomers.

  • Eluent Preparation: Prepare an eluent system optimized via TLC. A common starting point is a mixture of hexane (B92381) and ethyl acetate. Crucially, add 0.5-1% triethylamine (Et₃N) to this mixture to prevent tailing. [6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[6]

  • Elution:

    • Begin elution with a relatively non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 1% Et₃N).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization: Impurity vs. Method Logic

G cluster_logic Selecting a Purification Method Based on Impurity Type Impurity Common Impurity Types Water Water Impurity->Water Isomers Isomers (3- & 4-Picoline) Impurity->Isomers NonVolatile Non-Volatile Residues (Salts, Polymers) Impurity->NonVolatile Neutral Neutral/Acidic Organics Impurity->Neutral AzeoDist Azeotropic Distillation Water->AzeoDist breaks azeotrope FracDist Fractional Distillation Isomers->FracDist if BP diff > 10°C Chrom Column Chromatography Isomers->Chrom high resolution VacDist Vacuum Distillation NonVolatile->VacDist separates by volatility Extraction Acid-Base Extraction Neutral->Extraction separates by pKa Method Effective Purification Methods

Logical relationships between impurity types and effective purification methods.

References

Technical Support Center: Optimizing 2-Methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing yield and selectivity in reactions involving 2-Methylpyridine (B31789) (also known as 2-picoline).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction involving this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in this compound reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Ensure the purity of your this compound and other starting materials, as impurities can lead to side reactions and lower yields.[1] Solvents and other reagents should be anhydrous and free of contaminants.

  • Inert Atmosphere: Many reactions involving this compound, especially those using organometallic reagents, are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

  • Reaction Setup: Verify that all glassware is clean and dry.

Optimization of Reaction Parameters:

  • Temperature: Temperature is a critical parameter. For instance, in the N-oxidation of this compound, higher temperatures (e.g., 130°C) can lead to yields over 98%, while lower temperatures (e.g., 85°C) may result in yields below 85%.[3] However, excessively high temperatures can also lead to degradation and the formation of byproducts.[1]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand is crucial. For example, in cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often used to promote the desired reaction pathway.[2] The catalyst loading should also be optimized; a typical starting point is 1-2 mol%, which can be increased if reactivity is low.[4]

  • Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and selectivity.[2] For instance, polar aprotic solvents can accelerate SN2 alkylation reactions of amines.[2] It is often beneficial to screen a variety of solvents to find the optimal one for your specific transformation.[1]

Issue 2: Poor Selectivity and Formation of Side Products

Question: My reaction is producing a mixture of isomers or significant amounts of side products. How can I improve the selectivity for my desired product?

Answer:

Achieving high selectivity in the functionalization of the pyridine (B92270) ring can be challenging due to the electronic nature of the ring.[2]

Common Side Products and Mitigation Strategies:

  • Over-methylation: In reactions like the α-methylation of pyridine derivatives, over-methylation to produce di- or tri-methylated products can occur. Optimizing the flow rate and concentration of the starting material is crucial to prevent this.[5]

  • Isomer Formation: The functionalization of the pyridine ring can often lead to a mixture of isomers (e.g., at the C2, C3, or C4 positions).[2] The choice of catalyst and directing groups can be used to control regioselectivity. For instance, the use of pyridine N-oxides can direct functionalization to the C2 and C4 positions.[2]

  • Condensation Byproducts: In reactions such as the condensation of 2-picoline with formaldehyde (B43269) to form 2-vinylpyridine (B74390), side products from polymerization or further reactions of the vinyl group can occur.[6] The use of polymerization inhibitors and careful control of reaction temperature are essential during both the reaction and purification.[6]

Strategies to Enhance Selectivity:

  • Protecting Groups: The lone pair of electrons on the nitrogen atom can interfere with certain reactions. Using a protecting group, such as forming a pyridine N-oxide, can mask the nitrogen's reactivity and alter the electronic properties of the ring to favor a specific substitution pattern.[2]

  • Catalyst Selection: The choice of catalyst can have a profound impact on selectivity. For example, in the gas-phase methylation of pyridine with methanol, different catalysts can favor the formation of either this compound or 3-methylpyridine.[5]

  • Reaction Conditions: Systematically varying reaction conditions such as temperature, solvent, and catalyst-to-ligand ratio can help to identify the optimal parameters for maximizing the desired isomer.[7]

Issue 3: Catalyst Deactivation

Question: My catalytic reaction with this compound starts well but then slows down or stops. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation is a common issue in reactions involving pyridine derivatives due to the coordinating nature of the nitrogen atom.[8]

Causes and Solutions:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind to the metal center of the catalyst, inhibiting its activity.[8]

    • Solution: Consider using a higher catalyst loading or switching to a more sterically hindered ligand that can prevent strong coordination of the pyridine nitrogen.[4] Using a pyridine N-oxide as the substrate can also mitigate this issue.[7]

  • Formation of Inactive Species: The catalyst may form inactive dimers or other complexes during the reaction.[9]

    • Solution: Adding the catalyst in portions throughout the reaction rather than all at once can sometimes help maintain a sufficient concentration of the active catalyst.[4]

  • Impurities: Trace impurities in the starting materials or solvents can act as catalyst poisons.[4]

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with this compound?

A1: this compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from open flames and heat sources.

Q2: How can I effectively purify this compound reaction products?

A2: The purification method will depend on the specific product and impurities. Common techniques include:

  • Distillation: For volatile products like 2-vinylpyridine, vacuum distillation is often used to lower the boiling point and prevent polymerization.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification method.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica (B1680970) gel or alumina (B75360) is a powerful technique.[10]

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base and extracting back into an organic solvent.

Q3: What are the advantages of using continuous flow chemistry for this compound reactions?

A3: Continuous flow synthesis offers several advantages for reactions like the α-methylation of pyridines, including:

  • Enhanced Safety: Reactions can be performed at high temperatures and pressures in a small, controlled volume, minimizing the risks associated with large-scale batch reactions.[5]

  • Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity.[5]

  • Reduced Waste: Continuous flow processes often require less solvent and can allow for easier catalyst recycling, making them a greener alternative.[5]

Data Presentation

Table 1: Effect of Reaction Temperature and Catalyst Concentration on this compound N-Oxide Yield [3]

Temperature (°C)Catalyst Amount (g)Reactor Pressure (bar)N-Oxide Yield (%)
13046> 98
854> 15< 85

Table 2: Continuous Flow α-Methylation of Substituted Pyridines [5]

EntryStarting PyridineProductAverage Isolated Yield (%)
1PyridineThis compound78
23-Methylpyridine2,5-Dimethylpyridine84
34-Methylpyridine2,4-Dimethylpyridine87
43,5-Dimethylpyridine2,3,5-Trimethylpyridine90
54-tert-Butylpyridine2-Methyl-4-tert-butylpyridine94
63-Phenylpyridine2-Methyl-3-phenylpyridine96
74-Phenylpyridine2-Methyl-4-phenylpyridine97
84-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine91

Table 3: Oxidation of 2-Picoline over Vanadium-Titanium Oxide Catalysts [1]

Catalyst Composition (wt%)Temperature (°C)Conversion (%)Selectivity to Picolinic Acid (%)Selectivity to 2-Pyridinecarbaldehyde (%)
10 V₂O₅ – 90 TiO₂23060.54.71.3
20 V₂O₅ – 80 TiO₂23036.522.11.5
20 V₂O₅ – 80 TiO₂23073.619.11.1
50 V₂O₅ – 50 TiO₂23031.919.51.3
50 V₂O₅ – 50 TiO₂26051.921.02.1

Experimental Protocols

Protocol 1: Continuous Flow α-Methylation of Pyridines [5]

Materials:

  • Substituted pyridine (1.0 equiv)

  • 1-Propanol (B7761284) (solvent)

  • Raney® nickel catalyst

  • Continuous flow system (pump, packed-bed reactor, back-pressure regulator, heating system)

Procedure:

  • A stainless steel column (150 mm x 4.6 mm) is packed with 5.5 g of Raney® nickel.

  • The continuous flow system is assembled, and 1-propanol is pumped through the column.

  • The catalyst column is heated in a sand bath to >180 °C for 30 minutes with a 1-propanol flow rate of 0.3 mL/min.

  • A 0.05 M solution of the substituted pyridine in 1-propanol is prepared.

  • The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via a sample loop.

  • The product stream is collected after passing through a back-pressure regulator.

  • The solvent is removed by evaporation to yield the 2-methylated pyridine product.

Protocol 2: N-Oxidation of this compound using Hydrogen Peroxide and a Catalyst [3][9]

Materials:

  • This compound (1.0 equiv)

  • Hydrogen peroxide (H₂O₂) (stoichiometric amount)

  • Phosphotungstic acid catalyst

  • Water (solvent)

  • Reaction calorimeter or a well-controlled reactor setup

Procedure:

  • The reaction is performed in a reaction calorimeter to monitor and control the heat of reaction.

  • This compound and the phosphotungstic acid catalyst are dissolved in water in the reactor.

  • The solution is heated to the desired temperature (e.g., 70-130 °C).

  • Hydrogen peroxide is added to the reaction mixture at a controlled rate to manage the exothermic reaction.

  • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. The workup may involve neutralization and extraction.

Protocol 3: Condensation of this compound with Formaldehyde to form 2-Vinylpyridine [4][11]

Materials:

  • This compound

  • Formaldehyde (aqueous solution or paraformaldehyde)

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Sodium hydroxide (B78521) (for dehydration)

Procedure:

  • This compound and formaldehyde are heated in a sealed reactor to form 2-(2-pyridyl)ethanol.

  • After the initial reaction, unreacted this compound is removed by distillation.[11]

  • A concentrated aqueous solution of sodium hydroxide is added to the residue containing 2-(2-pyridyl)ethanol.[11]

  • The mixture is heated to induce dehydration to 2-vinylpyridine.

  • The crude 2-vinylpyridine is purified by vacuum distillation in the presence of a polymerization inhibitor to prevent polymerization.[6][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, etc.) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation, Chromatography, etc.) Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General experimental workflow for this compound reactions.

catalytic_cycle Catalyst Catalyst Intermediate_1 Catalyst-Substrate Complex Catalyst->Intermediate_1 + Substrate Intermediate_2 Transformed Intermediate Intermediate_1->Intermediate_2 Reaction Step 1 Product Product Intermediate_2->Product Product Formation Product->Catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for a generic this compound reaction.

troubleshooting_logic Start Low Yield Issue Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Verify Reaction Conditions (T, t, atm) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Optimize_Params Systematically Optimize Parameters Success Yield Improved Optimize_Params->Success Purity_OK->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Purity_OK->Purify_Reagents No Conditions_OK->Optimize_Params Yes Correct_Conditions Adjust Conditions Conditions_OK->Correct_Conditions No Purify_Reagents->Check_Purity Correct_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: HPLC Analysis of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Methylpyridine. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing basic compounds like this compound, often due to interactions with the silica (B1680970) stationary phase.[1][2] Peak fronting can occur due to low temperature, using an inappropriate sample solvent, or sample overload.[3]

Possible Causes and Solutions:

Cause Solution
Secondary Silanol (B1196071) Interactions Lower the mobile phase pH to 2-3 to protonate residual silanol groups on the column, minimizing their interaction with the basic this compound.[1][2][4]
Column Overload Reduce the injection volume or dilute the sample.[4]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[4][5]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need replacement.[3][4] A void at the column inlet can also cause peak distortion.[3]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.[4]
Problem: Inconsistent Retention Times

Retention time variability can compromise the accuracy and reproducibility of your analysis.[6]

Possible Causes and Solutions:

Cause Solution
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped to prevent evaporation of volatile organic solvents.[7] For gradient elution, ensure the pump's proportioning valves are working correctly.[8]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times.[7][9]
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a run, especially after changing the mobile phase composition.[10]
Pump and Flow Rate Issues Check for leaks in the pump and fittings.[3] Ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head can cause pressure fluctuations and affect retention times.[3][11]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, a new column may be needed.
Problem: Poor Resolution

Inadequate separation between this compound and other components in the sample can lead to inaccurate quantification.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Strength Adjust the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. Increasing the organic content will generally decrease retention times and may improve resolution with early-eluting impurities, while decreasing it will increase retention and may improve resolution of later-eluting peaks.[4]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. Optimize the pH to maximize the separation between this compound and any impurities.
Column Degradation A contaminated or worn-out column can lead to a loss of resolution.[3][12] Try cleaning the column or replacing it if necessary.
Method Not Optimized Re-evaluate the choice of stationary phase (column chemistry) and mobile phase components for better selectivity.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A good starting point for the analysis of this compound is a reversed-phase method using a C18 column.[13][14] A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used.[13] The detection is typically performed using a UV detector.

Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?

The most common cause of peak tailing for a basic compound like this compound is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[1][2] To fix this, you can:

  • Lower the mobile phase pH: Add a small amount of an acid like phosphoric acid or formic acid to the mobile phase to bring the pH down to around 2-3.[4][15] This protonates the silanol groups, reducing their interaction with the analyte.

  • Use a modern, end-capped column: These columns have fewer accessible silanol groups, which minimizes tailing.[1]

Q3: My retention times are shifting from one injection to the next. What should I check first?

First, check for any leaks in the system, from the pump to the detector.[3] Then, ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.[11] Also, confirm that the column temperature is stable and that the column is adequately equilibrated between injections.[7][10]

Q4: I am not getting good separation between this compound and an impurity. What can I do?

To improve resolution, you can try adjusting the mobile phase composition.[4] A small change in the percentage of acetonitrile or a change in the pH of the aqueous portion can significantly alter selectivity. If these adjustments are not sufficient, you may need to consider a different column with a different stationary phase chemistry.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (e.g., 59:41 v/v).[14] The aqueous portion can be acidified with 0.1% phosphoric acid to improve peak shape.[15]

  • Flow Rate: 0.74 mL/min[14]

  • Injection Volume: 10 µL

  • Temperature: 30 °C (or controlled ambient)

  • Detector: UV at 262 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 12.28 mg/L for optimal peak asymmetry).[14]

Quantitative Data Summary

The following table summarizes the optimized conditions for achieving good peak asymmetry for this compound as determined in a method development study.[13][14]

ParameterOptimized Value
This compound Concentration12.28 mg/L
Acetonitrile Percentage59%
Flow Rate0.74 mL/min
Predicted Peak Asymmetry1.048

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_pressure Check System Pressure (High, Low, Fluctuating?) start->check_pressure pressure_ok Pressure OK check_pressure->pressure_ok Stable pressure_high High Pressure check_pressure->pressure_high High pressure_low Low Pressure check_pressure->pressure_low Low pressure_fluctuating Fluctuating Pressure check_pressure->pressure_fluctuating Fluctuating check_peak_shape Analyze Peak Shape (Tailing, Fronting, Split?) pressure_ok->check_peak_shape check_blockage Check for Blockages (Column, Tubing, Frit) pressure_high->check_blockage check_leaks Check for Leaks (Fittings, Pump Seals) pressure_low->check_leaks check_pump Check Pump (Degas Mobile Phase, Check Valves) pressure_fluctuating->check_pump solution Problem Resolved check_blockage->solution check_leaks->solution check_pump->solution peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting peak_split Split Peak check_peak_shape->peak_split Split check_retention_time Analyze Retention Time (Shifting, Drifting?) check_peak_shape->check_retention_time Shape OK adjust_mobile_phase Adjust Mobile Phase pH (for basic compounds) peak_tailing->adjust_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) peak_fronting->check_sample_prep check_column_inlet Check Column Inlet (Void, Contamination) peak_split->check_column_inlet adjust_mobile_phase->solution check_sample_prep->solution check_column_inlet->solution rt_shift RT Shifting check_retention_time->rt_shift Unstable check_retention_time->solution Stable check_mobile_phase_prep Check Mobile Phase Prep & Stability rt_shift->check_mobile_phase_prep check_temp_control Check Temperature Control check_mobile_phase_prep->check_temp_control check_equilibration Check Column Equilibration check_temp_control->check_equilibration check_equilibration->solution

Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.

References

common issues in using 2-Methylpyridine as a solvent or catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methylpyridine (also known as α-picoline) as a solvent or catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how can I remove them?

A1: Common impurities include other pyridine (B92270) isomers (3- and 4-methylpyridine), pyridine, water, and various colored byproducts from its synthesis. Purification can be achieved through fractional distillation, as the boiling points of the isomers are distinct. Drying over potassium hydroxide (B78521) (KOH) followed by distillation is a common procedure. For colored impurities, treatment with activated charcoal can be effective.

Q2: My reaction yield is low when using this compound as a solvent. What are the potential causes?

A2: Low yields can stem from several factors. This compound can be hygroscopic, and the presence of water can interfere with many reactions. Ensure the solvent is properly dried before use. Additionally, impurities in the this compound could be poisoning your catalyst or participating in side reactions. Finally, the basicity of this compound (pKa of the conjugate acid is ~5.97) might be incompatible with your reaction conditions, potentially neutralizing acidic catalysts or promoting unwanted side reactions.

Q3: I am observing catalyst deactivation in my reaction where this compound is used. What is the likely mechanism?

A3: The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. This allows it to coordinate to the metal center of many catalysts, a phenomenon known as catalyst poisoning.[1] This coordination can block active sites, preventing the substrate from binding and thus deactivating the catalyst. The steric hindrance from the methyl group at the 2-position can sometimes mitigate this effect compared to pyridine, but it remains a significant issue for many catalytic systems.

Q4: Can this compound participate in side reactions?

A4: Yes. The methyl group is acidic and can be deprotonated by strong bases like organolithium reagents to form a nucleophilic species, which can then react with electrophiles.[2] It can also undergo oxidation to form picolinic acid.[2] Under certain conditions, it can undergo rearrangements, such as the Ladenburg rearrangement, especially at high temperatures.[3]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe eye and skin irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[4]

Troubleshooting Guides

Issue 1: Colored Impurities in this compound

Question: My this compound has a yellow or brown tint. How can I remove these colored impurities?

Answer: Colored impurities are often high molecular weight byproducts from the synthesis or degradation of this compound. These can typically be removed by treating the solution with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: If you are purifying a reaction product where this compound was the solvent, ensure your product is dissolved in a suitable solvent in which the colored impurities are also soluble. If purifying the this compound itself, you can proceed directly.

  • Charcoal Addition: Add a small amount of activated charcoal to the liquid. A general starting point is 1-2% of the total weight of the liquid.[5]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but do not boil the solution as this can cause bumping.[5]

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated charcoal.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure to obtain the decolorized product.

Issue 2: Low Yield in a Reaction Catalyzed by a Lewis Acid

Question: I am running a reaction with a Lewis acid catalyst and using this compound as a basic solvent, but my yield is consistently low. What's happening?

Answer: The basic nitrogen of this compound is likely coordinating to your Lewis acid catalyst, effectively titrating it and reducing its catalytic activity.

Troubleshooting Workflow:

G start Low Yield with Lewis Acid and this compound check_stoichiometry Increase Catalyst Loading start->check_stoichiometry change_solvent Use a Non-Coordinating Solvent (e.g., Toluene, Dichloromethane) check_stoichiometry->change_solvent Failure result_improved Yield Improved check_stoichiometry->result_improved Success alternative_base Use a Sterically Hindered Non-Coordinating Base (e.g., 2,6-Lutidine, Proton Sponge) change_solvent->alternative_base Failure change_solvent->result_improved Success alternative_base->result_improved Success result_no_change Yield Not Improved alternative_base->result_no_change Failure

Caption: Troubleshooting low yield in Lewis acid-catalyzed reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number109-06-8[6]
Molecular FormulaC₆H₇N[6]
Molar Mass93.13 g/mol [6]
AppearanceColorless to pale yellow liquid[6]
OdorStrong, unpleasant, pyridine-like[6]
Boiling Point128-129 °C[6]
Melting Point-70 °C[6]
Density0.944 g/mL at 20 °C[6]
pKa of Conjugate Acid5.97[6]

Table 2: Solubility of this compound

SolventSolubilityReference
WaterMiscible[7]
EthanolMiscible[7]
Diethyl EtherMiscible[7]
AcetoneSoluble[8]

Table 3: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)
208.4
4023.5
6059.5
80134.6
100278.7
120529.2
128.5760

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is for purifying this compound from isomers and other volatile impurities.

  • Drying: Stir the crude this compound over anhydrous potassium hydroxide (KOH) pellets for 24 hours to remove water.

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for separating isomers with close boiling points. Ensure all glassware is dry.

  • Distillation: Heat the dried this compound in the distillation flask. Collect the fraction that boils at 128-129 °C. Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Storage: Store the purified this compound over molecular sieves to keep it dry.

G cluster_drying Drying cluster_distillation Fractional Distillation cluster_storage Storage start Crude this compound add_koh Add KOH pellets start->add_koh stir Stir for 24h add_koh->stir setup Assemble Fractional Distillation Apparatus stir->setup heat Heat to Boiling setup->heat collect Collect Fraction at 128-129°C heat->collect store Store over Molecular Sieves collect->store

Caption: Workflow for the purification of this compound.

Protocol 2: Handling an Unexpected Exotherm

This protocol provides guidance for managing a runaway reaction involving this compound.

  • Immediate Cooling: Immediately remove the heat source and immerse the reaction vessel in an ice-water or dry ice-acetone bath.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Quenching (if safe): If the reaction can be safely quenched, slowly add a suitable quenching agent. For many reactions, this could be cold water or a dilute acid solution. Be cautious as adding a quenching agent can sometimes initially increase the exotherm.

  • Evacuation: If the exotherm cannot be controlled, evacuate the area and contact emergency services.

Signaling Pathways and Logical Relationships

Ladenburg Rearrangement of a Pyridinium Salt

The Ladenburg rearrangement is a thermal rearrangement of an N-alkylpyridinium halide. When heated, the alkyl group migrates from the nitrogen atom to the alpha-position of the pyridine ring.[3]

G pyridinium N-Alkylpyridinium Halide Pyridine ring with a positive charge on N and an alkyl group attached to N. A halide counter-ion is present. heat Heat pyridinium->heat rearrangement Transition State Alkyl group migrates from N to the C2 position of the pyridine ring. heat->rearrangement product 2-Alkylpyridine The final rearranged product. rearrangement->product

Caption: Simplified representation of the Ladenburg rearrangement.

References

Technical Support Center: Separation of 2-Methylpyridine and 4-Methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2-Methylpyridine (B31789) (α-picoline) and 4-Methylpyridine (B42270) (γ-picoline) isomers. Due to their similar physical and chemical properties, separating these isomers can be challenging.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and 4-methylpyridine?

A1: The main challenge lies in their very similar physical properties, particularly their close boiling points, which makes conventional fractional distillation difficult.[2] Both are colorless liquids with a pyridine-like odor and are miscible with water and most organic solvents.[3][4]

Q2: What are the most common methods for separating these isomers?

A2: The most common methods include:

  • Fractional Distillation: Including azeotropic and extractive distillation.[2][5][6]

  • Crystallization: Often involving the formation of complexes or salts.[1][7]

  • Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically used for analysis and small-scale separation.[8][9]

  • Adsorptive Separation: Using materials like zeolites or adaptive crystals.[1][7][10]

Q3: When should I choose fractional distillation?

A3: Fractional distillation is a suitable method for large-scale separations. However, due to the close boiling points of the isomers, a highly efficient fractionating column with a large number of theoretical plates is necessary for effective separation.[11][12][13] Azeotropic or extractive distillation is often preferred to enhance the separation.[14]

Q4: How does azeotropic distillation improve the separation?

A4: Azeotropic distillation involves adding an entrainer, a substance that forms azeotropes (constant boiling point mixtures) with the components.[15] The newly formed azeotropes have different boiling points, which facilitates separation.[6] For instance, water can be used as an entrainer to form azeotropes with the picoline isomers.[5] Benzene has also been used in this process.[16]

Q5: What is extractive distillation and how is it applied here?

A5: Extractive distillation involves adding a high-boiling, non-volatile solvent to the mixture.[14] This solvent alters the relative volatilities of the isomers, making their separation by distillation easier.[14]

Q6: Can crystallization be used for bulk separation?

A6: Yes, crystallization can be an energy-efficient method for separating picoline isomers.[1] This technique often relies on the formation of co-crystals or salts with a host compound that selectively binds to one isomer, allowing it to be crystallized out of the solution.[1][7]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation (Product is a mixture of isomers) Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).[12][17]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial.[12][18]
Isomers have very similar boiling points under the current conditions.Consider using azeotropic or extractive distillation to increase the difference in boiling points.
Product Contamination "Bumping" of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Column flooding (liquid accumulating in the column).The column may be packed too tightly. Ensure proper packing density. Reduce the heating rate.[12]
No Distillate is Collected Insufficient heating.Increase the temperature of the heating mantle gradually. Ensure the column is properly insulated to prevent heat loss.[12][19]
Leak in the apparatus.Check all joints and connections for a tight seal.
Crystallization
Problem Possible Cause Solution
No Crystals Form The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. Cool the solution, potentially in an ice bath, to induce crystallization.
Incorrect solvent.Experiment with different solvents or solvent mixtures to find one where the desired isomer has lower solubility.
Oily Precipitate Forms Instead of Crystals The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, then transfer to a cooler environment if necessary.
Impurities are inhibiting crystallization.Try to purify the initial mixture further before attempting crystallization. Consider a pre-purification step like distillation.
Poor Isomer Selectivity The chosen host compound for co-crystallization is not selective enough.Research alternative host compounds that have a higher affinity for one of the isomers.[2]
Co-precipitation of both isomers.Optimize the crystallization conditions (temperature, concentration, solvent) to favor the crystallization of the desired isomer salt/complex.

Quantitative Data

Table 1: Physical Properties of this compound and 4-Methylpyridine

PropertyThis compound (α-picoline)4-Methylpyridine (γ-picoline)Reference(s)
Boiling Point 129.4 °C145.4 °C[3]
Melting Point -66.7 °C3.6 °C[3]
pKa of Pyridinium Ion 5.965.98[3]

Table 2: Purity Results from Adsorptive Separation using Calix[5]acridan (C[5]A) Crystals

Isomer MixturePurity of 4-Methylpyridine AchievedReference(s)
4-Methylpyridine and this compound98.8%[1]
4-Methylpyridine and 3-Methylpyridine95.1%[1]
4-Methylpyridine, this compound, and 3-Methylpyridine93.8%[1]

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

This protocol outlines the general procedure for separating this compound and 4-methylpyridine using fractional distillation.

Materials:

  • Mixture of this compound and 4-methylpyridine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)[12][19]

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the isomer mixture to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and the distillation head to minimize heat loss.[12][19]

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.

  • Collecting the First Fraction: The vapor of the lower-boiling point isomer, this compound, will reach the top of the column first. When the temperature at the thermometer stabilizes at the boiling point of this compound (approx. 129°C), collect the distillate in a receiving flask.

  • Collecting the Intermediate Fraction: After the majority of the this compound has distilled, the temperature may fluctuate before rising to the boiling point of the next component. Collect this intermediate fraction in a separate flask.

  • Collecting the Second Fraction: Once the temperature stabilizes at the boiling point of 4-methylpyridine (approx. 145°C), change to a clean receiving flask and collect the second fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or HPLC.

Protocol 2: Separation by Azeotropic Distillation with Water

This protocol is adapted from principles described in patents for separating picoline isomers using water as an entrainer.[5]

Materials:

  • Mixture of this compound and 4-methylpyridine

  • Water (entrainer)

  • Fractional distillation apparatus (as described in Protocol 1)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Charging the Flask: Charge the distillation flask with the mixture of picoline isomers and add water. The amount of water will depend on the composition of the mixture.[5]

  • Distillation: Heat the mixture. The water will form azeotropes with the methylpyridine isomers.

  • Fraction Collection: Collect the distillates as they come over at their respective azeotropic boiling points. The azeotrope of water and this compound will distill first.

  • Separation of Base from Azeotrope: The collected azeotropes can then be treated to separate the picoline from the water, for example, by using a suitable dehydrating agent or by further distillation techniques.[5]

Visualizations

Separation_Workflow cluster_input Input cluster_output Output mixture Mixture of this compound and 4-Methylpyridine frac_dist Fractional Distillation mixture->frac_dist az_dist Azeotropic Distillation mixture->az_dist cryst Crystallization mixture->cryst pure_2mp Pure this compound frac_dist->pure_2mp pure_4mp Pure 4-Methylpyridine frac_dist->pure_4mp az_dist->pure_2mp az_dist->pure_4mp cryst->pure_2mp cryst->pure_4mp

Caption: Workflow for the separation of methylpyridine isomers.

Troubleshooting_Distillation start Poor Separation? cause1 Insufficient Column Efficiency start->cause1 Yes cause2 Distillation Rate Too Fast start->cause2 Yes cause3 Close Boiling Points start->cause3 Yes solution1 Use a more efficient column cause1->solution1 solution2 Reduce heating rate cause2->solution2 solution3 Consider Azeotropic/Extractive Distillation cause3->solution3

Caption: Troubleshooting logic for poor fractional distillation results.

References

preventing byproduct formation in 2-Methylpyridine methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-methylpyridine (B31789). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of 2,6-Lutidine - Inefficient methylation. - Suboptimal reaction temperature. - Catalyst deactivation. - Insufficient reaction time.- Increase the molar ratio of the methylating agent to this compound.[1] - Optimize the reaction temperature; vapor-phase reactions are typically conducted between 150°C and 400°C.[1] - Ensure the catalyst is active and consider regeneration or using fresh catalyst. For catalysts sensitive to water, ensure all reactants and solvents are anhydrous.[2] - Gradually increase the reaction time and monitor the progress using techniques like GC-MS.
High Levels of Polymethylated Byproducts - Excessive methylation due to harsh reaction conditions. - High ratio of methylating agent.- Reduce the reaction temperature and/or pressure. - Decrease the molar ratio of the methylating agent. - Shorten the reaction time.
Formation of Isomeric Byproducts (e.g., 2,4-Lutidine, 2,5-Lutidine) - Lack of regioselectivity in the methylation process. - Use of non-selective catalysts.- Employ a regioselective synthesis method, such as a continuous flow reaction over a packed bed of Raney® nickel, which favors α-methylation.[3][4][5][6] - Carefully select a catalyst known for high α-position selectivity. Nickel-based catalysts often show good regioselectivity for the 2- and 6-positions.[3]
Formation of Side-Chain Alkylated Derivatives (e.g., 2-Ethyl-6-methylpyridine) - Use of certain alcohols (e.g., ethanol) as the source of the alkyl group at high temperatures.- If methanol (B129727) is the intended methylating agent, ensure the absence of other alcohols. - If using a primary alcohol for in-situ generation of the methylating agent, consider that higher alcohols can lead to larger alkyl group additions.[4]
Difficult Separation of Product from High-Boiling Point Solvents - Use of high-boiling point alcohols (e.g., 1-octanol (B28484), 1-decanol) as solvents in batch reactions.[3][4]- An acid-wash protocol is typically required for separation, involving a laborious liquid-liquid extraction.[3][4] - Consider switching to a continuous flow process using a lower-boiling point alcohol like 1-propanol (B7761284), which simplifies product isolation through simple evaporation.[3][5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the methylation of this compound?

The most common byproduct is 2,6-lutidine (2,6-dimethylpyridine), which is the result of methylation at the other α-position.[1][3] Other potential byproducts include isomeric lutidines such as 2,4-lutidine and 2,5-lutidine, as well as polymethylated pyridines like 2,4,6-trimethylpyridine.[1][4] The formation of these byproducts is highly dependent on the reaction conditions and the catalyst used.[3]

Q2: How can I improve the selectivity for 2,6-lutidine formation over other byproducts?

To improve selectivity, consider the following:

  • Catalyst Selection: Nickel-based catalysts often favor methylation at the α-positions (2- and 6-positions).[3]

  • Reaction Conditions: Carefully controlling the temperature, pressure, and reaction time can minimize over-methylation and the formation of undesired isomers.[3][4] Regulating process factors like contact time can be used to control the extent of methylation.[1]

  • Flow Chemistry: Continuous flow reactors with a packed catalyst bed have demonstrated high selectivity for α-methylation, offering a significant advantage over traditional batch processes.[3][5][7][6] This method allows for better control over the reaction and can lead to higher yields of the desired product with fewer impurities.

Q3: What are the advantages of using a continuous flow method for this compound methylation?

Continuous flow methods offer several advantages over traditional batch processes:

  • Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with high temperatures and pressures.[7]

  • Improved Selectivity and Yield: The high surface area to volume ratio and precise control over reaction parameters in flow reactors can lead to higher selectivity and better yields of the desired α-methylated products.[3][5]

  • Simplified Work-up: When using lower boiling point alcohols as solvents in a flow system, product isolation can be as simple as evaporating the solvent, thus avoiding complex liquid-liquid extractions.[3][5][7]

  • Reduced Waste: These processes are often "greener," generating less waste compared to batch methods.[4][7][6]

  • Shorter Reaction Times: Reactions in flow systems are often significantly faster than their batch counterparts.[3][7]

Q4: Can the choice of methylating agent influence byproduct formation?

Yes, the choice of methylating agent is crucial. While methanol is a common methylating agent in vapor-phase reactions, other sources can be used.[3] For instance, using primary alcohols like 1-octanol or 1-propanol in the presence of a Raney® nickel catalyst can generate the methylating species in situ.[3][4] However, using alcohols other than methanol can potentially lead to the addition of larger alkyl groups.[4] Some methods also utilize carbon monoxide and hydrogen (CO/H₂) as the source for the methyl group.[3]

Experimental Protocols

Protocol 1: Batch α-Methylation of Pyridines using Raney® Nickel

This protocol is adapted from established literature procedures for the α-methylation of pyridines in a batch reactor.[3]

Materials:

  • Pyridine (B92270) substrate (e.g., 4-Phenylpyridine)

  • Raney® nickel (approx. 1 g)

  • 1-Octanol (25 mL)

  • Ethanol (B145695) (for washing)

  • 1 N HCl (for extraction)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Celite for filtration

Procedure:

  • Place approximately 1 g of Raney® nickel into a 50 mL round-bottom flask.

  • Wash the Raney® nickel with two portions of ethanol (2 x 15 mL).

  • Add 25 mL of 1-octanol to the flask.

  • Add the pyridine substrate (e.g., 1.0 g, 6.44 mmol of 4-Phenylpyridine) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 200°C) for 19 hours.

  • After cooling the flask to room temperature, filter the crude reaction mixture through a small plug of celite.

  • Wash the filtrate with four portions of 1 N HCl (4 x 25 mL) in a separatory funnel to extract the methylated pyridine product.

  • The aqueous layers are then combined and can be further processed to isolate the product.

Protocol 2: Continuous Flow α-Methylation of Pyridines

This protocol describes a more modern and efficient method for α-methylation using a continuous flow setup.[3][5]

Materials and Equipment:

  • Pyridine substrate

  • 1-Propanol (solvent)

  • Raney® nickel (catalyst)

  • HPLC pump

  • Packed column (e.g., stainless steel column packed with Raney® nickel)

  • Heating system for the column (e.g., sand bath with a hotplate)

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Prepare a 0.05 M solution of the pyridine substrate in 1-propanol.

  • Pack a stainless steel column with Raney® nickel.

  • Heat the column to >180°C using a sand bath or other suitable heating apparatus.

  • Pump the 0.05 M pyridine solution through the heated column at a flow rate of 0.1 mL/min.

  • Collect the eluent from the reactor in a flask.

  • The product can be isolated by simple evaporation of the 1-propanol solvent. The resulting product is often of sufficient purity for further use without additional purification steps.[3][5][7]

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Methylation of this compound cluster_byproducts Byproduct Formation Pathways 2-MP This compound 2,6-Lutidine Desired Product: 2,6-Lutidine 2-MP->2,6-Lutidine Methylation at C6 Isomerization Poor Regioselectivity 2-MP->Isomerization Methylating_Agent Methylating Agent (e.g., CH3OH) Methylating_Agent->2,6-Lutidine Catalyst Catalyst (e.g., Ni) Catalyst->2,6-Lutidine Over-methylation Over-methylation 2,6-Lutidine->Over-methylation Trimethylpyridine 2,4,6-Trimethylpyridine Over-methylation->Trimethylpyridine Other_Lutidines 2,4-Lutidine, 2,5-Lutidine Isomerization->Other_Lutidines

Caption: Reaction pathway for this compound methylation and common byproduct formation routes.

Troubleshooting Logic Flow

Troubleshooting_Workflow start Start: Unsatisfactory Reaction Outcome issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield high_byproducts High Byproducts issue->high_byproducts Purity check_temp Optimize Temperature low_yield->check_temp check_selectivity Improve Regioselectivity high_byproducts->check_selectivity check_ratio Adjust Reactant Ratio check_temp->check_ratio check_catalyst Verify Catalyst Activity check_ratio->check_catalyst end End: Optimized Reaction check_catalyst->end use_flow Consider Flow Chemistry check_selectivity->use_flow use_flow->end Experimental_Workflows cluster_batch Batch Process cluster_flow Continuous Flow Process b_start Mix Reactants, Catalyst, Solvent in Flask b_react Heat to Reflux (long duration) b_start->b_react b_workup Cool, Filter, Liquid-Liquid Extraction b_react->b_workup b_product Isolated Product b_workup->b_product f_start Pump Reactant Solution f_react Pass Through Heated Catalyst Column f_start->f_react f_workup Collect & Evaporate Solvent f_react->f_workup f_product Pure Product f_workup->f_product

References

Technical Support Center: Improving Catalyst Efficiency in 2-Picoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-picoline. The content focuses on enhancing catalyst efficiency, selectivity, and stability, particularly in the common gas-phase synthesis from acetaldehyde (B116499) and ammonia (B1221849).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for 2-picoline synthesis?

A1: 2-Picoline is commercially produced through several catalytic routes. The most established method is the gas-phase condensation of acetaldehyde with ammonia over a heterogeneous catalyst, which typically yields a mixture of 2-picoline and 4-picoline.[1][2] Other significant methods include the reaction of acetylene (B1199291) with ammonia and the cyclization of acetone (B3395972) and acrylonitrile.[1] Additionally, the vapor-phase methylation of pyridine (B92270) using methanol (B129727) over specific catalysts like ferrospinels can selectively produce 2-picoline.

Q2: Which catalysts are most effective for the acetaldehyde-ammonia route?

A2: The reaction of acetaldehyde and ammonia is typically catalyzed by acidic solid catalysts at temperatures between 350-550°C.[2][3] Commonly used catalysts include:

  • Alumina (Al₂O₃): Often used as a primary catalyst or support.[2]

  • Aluminosilicates: Materials like silica-alumina are frequently employed.[4]

  • Zeolites: Shape-selective zeolites, particularly ZSM-5, are widely used to control the distribution of picoline isomers.[5][6] Modifying ZSM-5 with metals such as lead (Pb) or tungsten (W) can further enhance selectivity towards 2-picoline.[7]

Q3: My 2-picoline yield is consistently low. What are the first things I should check?

A3: Low yields are a common issue that can stem from various factors.[8][9] A systematic check should include:

  • Purity of Reactants: Ensure that acetaldehyde and ammonia are free from impurities, as these can poison the catalyst.[9]

  • Reaction Conditions: Verify that the temperature, pressure, and reactant molar ratios are within the optimal range for your specific catalyst. For instance, the reaction is typically conducted at 350-550°C under atmospheric pressure.[2]

  • Catalyst Activity: The catalyst may have deactivated over time. Check for signs of coking or poisoning.[9]

  • Workup and Purification: Product loss can occur during post-reaction separation and purification steps.[10]

Q4: I am observing a high proportion of 4-picoline and other byproducts. How can I improve selectivity towards 2-picoline?

A4: Improving selectivity is crucial for process efficiency. The formation of 2- and 4-picoline from acetaldehyde and ammonia occurs concurrently.[1] Strategies to enhance selectivity for 2-picoline include:

  • Catalyst Selection: The choice of catalyst is paramount. Shape-selective catalysts like ZSM-5 zeolites can influence the product distribution due to their defined pore structure.[3][6]

  • Catalyst Modification: The acidity and surface properties of the catalyst can be tuned. For example, the ratio of Brønsted to Lewis acid sites can affect the selectivity towards different pyridine bases.[6]

  • Reaction Temperature: Temperature can influence the relative rates of formation of different isomers. A systematic study of the reaction temperature may reveal an optimal window for 2-picoline formation.

Q5: My catalyst's performance is declining rapidly. What are the likely causes of deactivation?

A5: Rapid catalyst deactivation is a significant operational challenge.[11] The primary mechanisms of deactivation in this process are:

  • Coking (Fouling): This is the most common cause, where carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores.[11][12] High reaction temperatures can accelerate coking.

  • Poisoning: This involves the strong chemisorption of impurities from the feed onto the catalyst's active sites. Sulfur compounds are a typical example of catalyst poisons.[11]

  • Thermal Degradation (Sintering): At excessively high temperatures, the catalyst's microscopic structure can change, leading to a loss of active surface area.[13]

Section 2: Troubleshooting Guide: Catalyst Deactivation and Regeneration

Catalyst deactivation is an inevitable process that reduces reaction efficiency over time.[11][14] Understanding the cause is the first step toward finding a solution.

Common Catalyst Deactivation Mechanisms
Deactivation MechanismPrimary Cause(s)Key IndicatorsPotential Solutions
Coking / Fouling Polymerization/condensation of reactants/products on the catalyst surface at high temperatures.[11]Gradual loss of activity; visible carbon deposits on the spent catalyst; increased pressure drop across the reactor.Controlled regeneration by calcination (burning off coke) in air.[14]
Poisoning Strong chemisorption of impurities (e.g., sulfur, lead) from the feed onto active sites.[11][12]Sudden, often irreversible, drop in activity; presence of poison confirmed by elemental analysis of the catalyst.Feed purification; use of a guard bed; specific chemical washing (e.g., acid wash for basic poisons).[15]
Thermal Degradation / Sintering Prolonged exposure to high operating temperatures, leading to loss of surface area and crystal structure collapse.[13]Slow, often irreversible, loss of activity, especially after temperature excursions.Operate within recommended temperature limits; select thermally stable catalyst supports.
Visual Troubleshooting Workflow: Catalyst Deactivation

The following workflow provides a logical path for diagnosing and addressing catalyst deactivation.

G cluster_start cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Solution start Decreased Catalyst Performance (Low Yield / Selectivity) rate Rate of Deactivation? start->rate gradual Gradual Decline rate->gradual Gradual sudden Sudden Drop rate->sudden Sudden analysis Characterize Spent Catalyst (TGA, SEM, Elemental Analysis) gradual->analysis sudden->analysis coke Coking or Sintering analysis->coke High Carbon Content / Changed Morphology poison Poisoning analysis->poison Foreign Elements Detected (S, Pb, etc.) regenerate Regenerate Catalyst (e.g., Calcination) coke->regenerate optimize Optimize Conditions (Lower Temperature) coke->optimize purify Purify Feedstock / Install Guard Bed poison->purify replace Replace Catalyst regenerate->replace If Ineffective purify->replace If Not Feasible G active Active Catalyst spent Spent Catalyst (Coked / Fouled) active->spent  2-Picoline Synthesis (Deactivation Occurs)   spent->active  Regeneration (Calcination in Air)  

References

Technical Support Center: Troubleshooting 2-Methylpyridine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing common chromatographic issues encountered during the analysis of 2-Methylpyridine by HPLC. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you resolve problems with peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, which leads to asymmetrical peaks.[2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like this compound, which has a pKa of approximately 5.94-5.96.[4][5][6] When the mobile phase pH is close to the pKa, both the ionized and unionized forms of this compound exist, which can lead to peak distortion or splitting.[1][7] To ensure a consistent ionization state and minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa.[8][9]

Q3: Can my HPLC system contribute to peak tailing?

A3: Yes, instrumental issues can lead to peak tailing, a phenomenon known as extra-column band broadening.[1][10] Potential causes include using tubing with a large internal diameter or excessive length, poorly made connections, or a large detector cell volume.[1][10] These issues create dead volume where the sample can diffuse, leading to broader and tailing peaks.

Q4: What is a good starting point for mobile phase composition for this compound analysis?

A4: A good starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[11][12] One study found that a ratio of 55:45 (acetonitrile:water) was effective.[11] It is also common to use a buffer or a pH modifier to control the pH and improve peak shape. For example, a simple mobile phase of acetonitrile, water, and phosphoric acid has been successfully used.[13] For MS compatibility, formic acid can be substituted for phosphoric acid.[13]

Troubleshooting Guide: Peak Tailing and Asymmetry

This guide provides a systematic approach to diagnosing and resolving peak shape issues with this compound.

Initial Checks
  • Column Health : A degraded or contaminated column is a common source of peak tailing.[10] Check the column's performance by injecting a standard that is known to give a good peak shape. If the standard also tails, the column may be the issue. Column bed deformation or a blocked inlet frit can also cause problems.[3]

  • System Suitability : Always run a system suitability test before your sample analysis. A tailing factor greater than 1.2 is generally considered significant.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed for this compound check_column Step 1: Assess Column Health - Inject standard - Check for voids/blockages start->check_column column_ok Column is OK check_column->column_ok Good Peak Shape column_bad Column is Faulty check_column->column_bad Poor Peak Shape optimize_mp Step 2: Optimize Mobile Phase - Adjust pH - Add modifier (e.g., buffer) column_ok->optimize_mp replace_column Action: Replace or Clean Column column_bad->replace_column mp_decision Peak Shape Improved? optimize_mp->mp_decision success Problem Solved mp_decision->success Yes check_instrument Step 3: Check for Instrumental Issues - Extra-column volume - Fittings and tubing mp_decision->check_instrument No instrument_decision Issue Found? check_instrument->instrument_decision fix_instrument Action: Minimize Dead Volume - Use narrower/shorter tubing - Check fittings instrument_decision->fix_instrument Yes consider_column_type Step 4: Consider Alternative Column instrument_decision->consider_column_type No fix_instrument->success column_type_action Action: Use End-Capped, Polar-Embedded, or Hybrid Stationary Phase consider_column_type->column_type_action column_type_action->success

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Troubleshooting Steps

Step 1: Mobile Phase pH Adjustment

Since this compound is a basic compound, interactions with acidic silanol groups on the stationary phase are a primary cause of tailing.[2][14] Adjusting the mobile phase pH can suppress the ionization of these silanol groups.

  • Low pH Approach : Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, reducing their interaction with the protonated this compound.[3][14] A buffer such as 10-20 mM phosphate (B84403) is ideal for this purpose.[14]

  • High pH Approach : Alternatively, working at a higher pH (e.g., above 8) will keep this compound in its neutral form, which can also improve peak shape. However, ensure your column is stable at high pH.

Step 2: Mobile Phase Additives

Mobile phase additives can be used to mask the residual silanol groups.

  • Competing Base : Historically, a competing base like triethylamine (B128534) (TEA) at a concentration of around 5-25 mM was added to the mobile phase.[14][15] The TEA preferentially interacts with the silanol groups, reducing the secondary interactions with this compound.[14] However, with modern, high-purity silica (B1680970) columns, this is often unnecessary.[15]

  • Buffers : Using a buffer at an appropriate concentration (typically 10-50 mM) helps maintain a constant pH and can improve peak symmetry.[1][15]

Step 3: Column Selection

If mobile phase optimization does not resolve the issue, consider the column itself.

  • End-Capped Columns : Use a column that is "end-capped." This means the residual silanol groups have been chemically deactivated with a small silylating agent, making them less available for interaction with basic analytes.[1][2]

  • High-Purity Silica Columns (Type B) : Modern columns are often packed with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups, leading to significantly reduced tailing for basic compounds.[2]

  • Alternative Stationary Phases : Consider columns with alternative stationary phases that are less prone to silanol interactions. These include polar-embedded phases, charged surface hybrid (CSH) columns, or non-silica-based columns (e.g., polymer-based).[1][2][10]

The following diagram illustrates the chemical interactions leading to peak tailing and how different column technologies mitigate this issue.

G cluster_0 Standard Silica Surface cluster_1 End-Capped Silica Surface cluster_2 Polar-Embedded Phase Standard_Silica Si-O-Si Si-OH (Acidic Silanol Group) 2MP_cation This compound (Protonated) 2MP_cation->Standard_Silica:f1 Strong Secondary Interaction (Causes Tailing) EndCapped_Silica Si-O-Si Si-O-Si(CH3)3 (End-Capped Group) 2MP_cation_2 This compound (Protonated) 2MP_cation_2->EndCapped_Silica:f1 Reduced Interaction (Improved Peak Shape) Polar_Embedded Si-O-Si Si-R-PolarGroup-C18 2MP_cation_3 This compound (Protonated) 2MP_cation_3->Polar_Embedded:f1 Shielded Interaction (Symmetrical Peak)

Caption: Mitigation of silanol interactions with modern column technologies.

Quantitative Data Summary

The following tables provide a summary of key parameters for the HPLC analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₇N[5]
Molar Mass93.13 g/mol [5]
pKa (of conjugate acid)5.94 - 5.96[4][5][6]

Table 2: Recommended HPLC Method Parameters for Improved Peak Shape

ParameterRecommendationRationale
Mobile Phase pH pH ≤ 3.0 or pH ≥ 8.0To ensure this compound is in a single ionic state and to suppress silanol interactions.[3][14]
Buffer Concentration 10 - 50 mMTo maintain a stable pH and improve peak symmetry.[15]
Mobile Phase Additives 0.1% Formic Acid (MS compatible)To control pH at a low level.[16]
Column Type End-capped, High-purity (Type B) silica, Polar-embedded, or Charged Surface Hybrid (CSH)To minimize secondary interactions with silanol groups.[1][2][10]
Sample Solvent Weaker than or equal to the mobile phaseTo prevent peak distortion due to solvent mismatch.[10]
Injection Volume/Conc. LowTo avoid column overloading, which can cause peak fronting or tailing.[10][17]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment Experiment

Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for low pH)

  • Ammonium hydroxide (B78521) or Triethylamine (for high pH)

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in the initial mobile phase.

  • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 6.0, 7.0, 8.0, 8.5).

  • For each pH, prepare the final mobile phase by mixing the buffered aqueous component with acetonitrile (e.g., 45:55 v/v).

  • Equilibrate the column with the first mobile phase for at least 10 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor for the this compound peak.

  • Repeat steps 4-6 for each mobile phase pH.

  • Compare the chromatograms and tailing factors to identify the optimal pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Materials:

  • HPLC system

  • Contaminated column

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Disconnect the column from the detector.

  • Reverse the column direction (connect the outlet to the pump).

  • Set the flow rate to 1 mL/min (for a 4.6 mm ID column).

  • Wash the column with the following sequence of solvents, for at least 20 column volumes each: a. 100% Water (to remove buffers) b. 100% Methanol c. 100% Acetonitrile d. 100% Isopropanol (a strong solvent) e. 100% Acetonitrile f. 100% Methanol

  • Return the column to its normal flow direction.

  • Equilibrate the column with your mobile phase.

  • Inject a standard to check if the peak shape has improved.

References

strategies to minimize the environmental impact of 2-Methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyridine, with a focus on minimizing environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are the most promising green synthesis routes for this compound?

A1: Traditional methods for synthesizing this compound often involve hazardous reagents and produce significant waste. Emerging sustainable alternatives focus on catalysis and safer starting materials. The most promising routes include the gas-phase condensation of acetaldehyde (B116499) with ammonia (B1221849) and the direct methylation of pyridine (B92270) using methane. Both methods aim to improve atom economy and reduce the generation of toxic by-products.

Q2: How can I minimize the formation of by-products in my this compound synthesis?

A2: By-product formation is a common issue that lowers yield and increases environmental impact. To minimize by-products:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reactant ratios. For example, in the synthesis from acetaldehyde and ammonia, an excess of ammonia can help to suppress the formation of higher substituted pyridines.

  • Catalyst Selection: The choice of catalyst is crucial. For instance, zeolites with specific pore sizes and acidity can enhance selectivity towards this compound.

  • Flow Chemistry: Utilizing continuous flow reactors can provide better control over reaction parameters, leading to improved selectivity and reduced by-product formation compared to batch processes.

Q3: What are the key metrics to evaluate the "greenness" of a this compound synthesis method?

A3: To assess the environmental performance of your synthesis, consider the following metrics:

  • Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process.

  • Catalyst Lifetime and Recyclability: A durable and easily recyclable catalyst reduces waste and process costs.

  • Energy Consumption: Evaluate the energy requirements of the process, including heating and separation steps.

Troubleshooting Guides

Issue 1: Low Yield or Selectivity
Symptom Possible Cause Troubleshooting Steps
Low conversion of reactants and low yield of this compound.Inactive or poisoned catalyst.1. Ensure the catalyst was properly activated before the reaction. 2. Check for impurities in the reactant feed that could be poisoning the catalyst. 3. If the catalyst is reusable, consider a regeneration step.
High conversion of reactants but low selectivity to this compound.Non-optimal reaction conditions.1. Adjust the reaction temperature. Higher temperatures can sometimes lead to the formation of undesired by-products. 2. Vary the reactant molar ratio. For example, in the reaction of pyridine with methane, the pyridine/methane ratio can influence selectivity. 3. Modify the space velocity in a flow reactor to optimize for the desired product.
Formation of significant amounts of pyridine and other picoline isomers.Inappropriate catalyst acidity or pore structure.1. Consider using a catalyst with a different acidity level. 2. For zeolite catalysts, select a framework with a pore size that favors the formation of this compound.
Issue 2: Catalyst Deactivation
Symptom Possible Cause Troubleshooting Steps
Gradual decrease in catalytic activity over time.Coking: Deposition of carbonaceous materials on the catalyst surface.1. Perform a controlled oxidation (calcination) to burn off the coke deposits. The temperature and oxygen concentration must be carefully controlled to avoid damaging the catalyst. 2. Introduce a co-feed of a mild oxidizing agent (e.g., a small amount of water or CO2) during the reaction to inhibit coke formation.
Rapid loss of activity.Sintering of the active metal particles or structural collapse of the support.1. Operate at a lower temperature if the reaction conditions are too harsh. 2. Choose a more thermally stable catalyst support.

Quantitative Data Summary

The following table summarizes key performance indicators for different sustainable this compound synthesis methods.

Synthesis Route Catalyst Temperature (°C) Yield (%) Selectivity (%) Key Advantages
Acetaldehyde + AmmoniaZeolite-based350-45060-70>90 (for 2-MP)High selectivity, readily available starting materials.
Pyridine + MethaneNoble metal on support (e.g., Pt/Al2O3)400-50015-2570-80 (for 2-MP)Direct methylation, utilization of methane.
Pyridine + MethanolModified Zeolites300-400>90 (conversion)50-60 (for 2-MP)High conversion rates.

Note: The values presented are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol: Gas-Phase Synthesis of this compound from Acetaldehyde and Ammonia using a Zeolite Catalyst

  • Catalyst Preparation:

    • Use a commercially available H-ZSM-5 zeolite catalyst or synthesize it according to established literature procedures.

    • Calcine the catalyst in a furnace under a flow of dry air at 550°C for 4 hours to remove any adsorbed water and organic templates.

    • Press the calcined catalyst into pellets and sieve to the desired particle size (e.g., 0.4-0.8 mm).

  • Reactor Setup:

    • Load the prepared catalyst into a fixed-bed quartz reactor.

    • Place the reactor inside a tube furnace equipped with a temperature controller.

    • Connect the reactant feed lines (acetaldehyde and ammonia) to the reactor inlet via mass flow controllers.

    • Connect the reactor outlet to a condenser and a collection flask to trap the liquid products.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas like nitrogen.

    • Introduce the ammonia feed at the desired flow rate.

    • Introduce the acetaldehyde feed into a vaporizer and then into the reactor. A typical molar ratio of ammonia to acetaldehyde is 3:1.

    • Maintain a constant weight hourly space velocity (WHSV) by adjusting the total flow rate of the reactants relative to the catalyst weight.

    • Collect the liquid products in the collection flask, which is typically cooled in an ice bath.

  • Product Analysis:

    • Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of acetaldehyde and the selectivity to this compound and other products.

    • Use a suitable internal standard for accurate quantification.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Analysis p1 Synthesize/Obtain H-ZSM-5 p2 Calcine at 550°C p1->p2 p3 Pelletize and Sieve p2->p3 s1 Load Catalyst into Reactor p3->s1 s2 Install in Furnace s1->s2 s3 Connect Feed and Outlet Lines s2->s3 r1 Heat Reactor to 400°C s3->r1 r2 Introduce Reactant Feeds r1->r2 r3 Maintain WHSV r2->r3 r4 Collect Liquid Product r3->r4 a1 Gas Chromatography (GC) Analysis r4->a1 a2 Calculate Conversion and Selectivity a1->a2

Caption: Experimental workflow for the gas-phase synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield/Selectivity cause1 Inactive/Poisoned Catalyst issue->cause1 cause2 Non-Optimal Conditions issue->cause2 cause3 Inappropriate Catalyst issue->cause3 sol1 Check Activation/Purity Regenerate Catalyst cause1->sol1 sol2 Adjust Temperature Vary Reactant Ratio Modify Space Velocity cause2->sol2 sol3 Change Catalyst Acidity Select Different Pore Size cause3->sol3

Caption: Troubleshooting logic for addressing low yield and selectivity issues.

Validation & Comparative

2-Methylpyridine vs 3-Methylpyridine vs 4-Methylpyridine reactivity comparison.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Reactivity of 2-, 3-, and 4-Methylpyridine (B42270) for Researchers and Drug Development Professionals.

This guide provides a detailed, objective comparison of the chemical reactivity of the three structural isomers of methylpyridine: 2-methylpyridine (B31789) (α-picoline), 3-methylpyridine (B133936) (β-picoline), and 4-methylpyridine (γ-picoline). Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. The differences in their reactivity stem from the position of the electron-donating methyl group on the pyridine (B92270) ring, which influences the molecule's basicity, susceptibility to electrophilic and nucleophilic attack, and the reactivity of the methyl group itself.

Comparative Analysis of Physicochemical Properties and Basicity

The position of the methyl group significantly impacts the electron density of the pyridine ring and the availability of the nitrogen's lone pair, which in turn governs the basicity of the molecule. The basicity is quantified by the pKa of the corresponding conjugate acid (the pyridinium (B92312) ion).

The methyl group, being electron-donating, increases the basicity of all methylpyridines compared to pyridine (pKa ≈ 5.2).[1][2] this compound and 4-methylpyridine exhibit similar basicities, which are higher than that of 3-methylpyridine.[3] This is because the methyl group at the 2- and 4-positions can donate electron density to the nitrogen atom through both inductive and resonance effects, thereby stabilizing the positive charge in the conjugate acid. In 3-methylpyridine, the methyl group can only exert an inductive effect. The slightly lower pKa of this compound compared to 4-methylpyridine can be attributed to the steric hindrance provided by the ortho-methyl group, which can interfere with the solvation of the pyridinium ion.[2]

CompoundStructurepKa of Conjugate AcidBoiling Point (°C)
PyridineC₅H₅N5.25[1]115
This compoundCH₃C₅H₄N5.96[3], 5.97[2]129.4[3]
3-MethylpyridineCH₃C₅H₄N5.63[3]141[3]
4-MethylpyridineCH₃C₅H₄N5.98[3][4]145.4[3]

Reactivity in Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic aromatic substitution than benzene.[5] The reaction, when it occurs, typically requires harsh conditions.[6] The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). Consequently, electrophilic substitution on pyridine preferentially occurs at the 3-position (meta).[6]

In methylpyridines, the activating, electron-donating methyl group competes with the deactivating effect of the nitrogen atom.

  • This compound and 4-Methylpyridine: The methyl group activates the positions ortho and para to it. However, these are the same positions (2, 4, 6) that are strongly deactivated by the ring nitrogen. This conflict results in low reactivity towards EAS.

  • 3-Methylpyridine: The methyl group at the 3-position activates the 2-, 4-, and 6-positions. While the 2- and 6-positions are adjacent to the nitrogen, the activation provided by the methyl group makes 3-methylpyridine the most reactive of the three isomers towards electrophilic attack, which occurs primarily at the positions ortho and para to the methyl group.

IsomerRelative Reactivity in EASMajor Substitution Position(s)
This compoundLow5-position
3-MethylpyridineHighest2- and 4-positions
4-MethylpyridineLow3-position
Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom.[7][8]

The methyl group's electron-donating nature slightly deactivates the ring for NAS. However, the positional effect is still dominant.

  • This compound and 4-Methylpyridine: These isomers are generally less reactive than pyridine in NAS if the substitution is not at the methyl-bearing carbon, due to the deactivating effect of the methyl group.

  • 3-Methylpyridine: The methyl group at the 3-position has a less pronounced deactivating effect on the 2- and 4-positions, making it generally more reactive towards NAS at these positions compared to its isomers.

Reactivity of the Methyl Group

A key difference in the reactivity of the picoline isomers lies in the reactivity of the methyl group itself. The methyl groups of this compound and 4-methylpyridine are significantly more reactive than that of 3-methylpyridine.[3] This heightened reactivity is due to the ability of the pyridine nitrogen to stabilize the negative charge of a carbanionic intermediate formed upon deprotonation of the methyl group. This stabilization is possible through resonance when the methyl group is at the 2- or 4-position.

This enhanced acidity of the methyl protons allows 2- and 4-methylpyridine to participate in a variety of reactions, including:

  • Oxidation: The methyl groups of all three isomers can be oxidized to carboxylic acids. For example, this compound can be oxidized by potassium permanganate (B83412) to yield picolinic acid.[1] Similarly, 3- and 4-picoline can be oxidized to nicotinic acid and isonicotinic acid, respectively.[9][10]

  • Condensation Reactions: 2- and 4-methylpyridine can undergo condensation reactions with aldehydes and ketones. For instance, this compound condenses with formaldehyde (B43269) to produce 2-vinylpyridine, a valuable monomer.[1]

IsomerMethyl Group ReactivityCommon Reactions of the Methyl Group
This compoundHighOxidation, Condensation, Deprotonation
3-MethylpyridineLowOxidation
4-MethylpyridineHighOxidation, Condensation, Deprotonation

Experimental Protocols

Representative Protocol: Oxidation of 3-Methylpyridine to Nicotinic Acid

This protocol is based on air oxidation in an acetic acid medium, a common method for converting picolines to their corresponding carboxylic acids.[9]

Materials:

  • 3-Methylpyridine (β-picoline)

  • Acetic Acid (solvent)

  • Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese (II) acetate tetrahydrate (catalyst)

  • Lithium chloride (promoter)

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Charge the high-pressure reactor with 3-methylpyridine (15% w/v), cobalt acetate (0.033 gmol/L), manganese acetate (0.033 gmol/L), and lithium chloride in acetic acid.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with air to 16 atm.

  • Heat the reaction mixture to 170°C while stirring.

  • Maintain these conditions for 8 hours, ensuring a constant air flow of 3 L/min.

  • After the reaction period, cool the reactor to room temperature and carefully depressurize.

  • The product, nicotinic acid, can be isolated from the reaction mixture by crystallization or extraction.

  • Analyze the conversion and selectivity using techniques such as High-Performance Liquid Chromatography (HPLC).

Under these conditions, a conversion of 52% of β-picoline with a selectivity of 97% for nicotinic acid can be achieved.[9]

Visualizing Reactivity Relationships

The following diagrams illustrate the key logical relationships governing the reactivity of the methylpyridine isomers.

G cluster_structure Structural Isomers cluster_reactivity Reactivity Profile 2-MePy This compound Basicity Basicity (pKa) 2-MePy->Basicity High (5.96) EAS Electrophilic Aromatic Substitution 2-MePy->EAS Low NAS Nucleophilic Aromatic Substitution 2-MePy->NAS Moderate Me_Reactivity Methyl Group Reactivity 2-MePy->Me_Reactivity High 3-MePy 3-Methylpyridine 3-MePy->Basicity Lowest (5.63) 3-MePy->EAS Highest 3-MePy->NAS Highest 3-MePy->Me_Reactivity Low 4-MePy 4-Methylpyridine 4-MePy->Basicity High (5.98) 4-MePy->EAS Low 4-MePy->NAS Moderate 4-MePy->Me_Reactivity High

Caption: Comparative reactivity profiles of methylpyridine isomers.

G start Start: Charge Reactor step1 Seal and Purge with Nitrogen start->step1 step2 Pressurize with Air (16 atm) step1->step2 step3 Heat to 170°C with Stirring step2->step3 step4 Maintain Conditions (8 hours) step3->step4 step5 Cool and Depressurize step4->step5 step6 Isolate Product (Crystallization/Extraction) step5->step6 end_node End: Purified Nicotinic Acid step6->end_node

Caption: Experimental workflow for the oxidation of 3-methylpyridine.

References

A Comparative Guide to Picoline Isomers in Catalysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the catalytic performance of 2-, 3-, and 4-picoline, supported by experimental data, to guide catalyst selection and development in chemical synthesis.

The three isomers of picoline—2-methylpyridine (α-picoline), 3-methylpyridine (B133936) (β-picoline), and 4-methylpyridine (B42270) (γ-picoline)—serve as crucial building blocks and ligands in a myriad of catalytic processes. Their structural differences, arising from the position of the methyl group on the pyridine (B92270) ring, profoundly influence their electronic and steric properties. These differences, in turn, dictate their reactivity and selectivity in various catalytic transformations, making the choice of isomer a critical parameter in reaction optimization and catalyst design. This guide provides a comparative study of the catalytic applications of picoline isomers, with a focus on oxidation, silylation, and their role as ligands in transition metal catalysis.

Performance Comparison in Catalytic Oxidation

The selective oxidation of the methyl group of picoline isomers to the corresponding carboxylic acids (picolinic acid, nicotinic acid, and isonicotinic acid) is a commercially significant transformation. These products are precursors to a wide range of pharmaceuticals and agrochemicals. The catalytic performance of each isomer is highly dependent on the catalyst system and reaction conditions.

Vanadium-titanium oxide (V-Ti-O) based catalysts are widely employed for the vapor-phase oxidation of picolines. The reactivity of the isomers over these catalysts generally follows the order: 2-picoline ≈ 4-picoline > 3-picoline. In the liquid phase, cobalt-based catalysts, often in combination with N-hydroxyphthalimide (NHPI) and bromide promoters, have shown high efficacy.

Table 1: Comparative Performance of Picoline Isomers in Catalytic Oxidation

IsomerCatalyst SystemProductConversion (%)Selectivity (%)Yield (%)Reference
2-Picoline V₂O₅-TiO₂Picolinic Acid36-7419-22-[1]
3-Picoline Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]Nicotinic Acid8176.6~62[2]
V-Ti-Cr-Al-PNicotinic Acid>90-<90[3]
4-Picoline Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]Isonicotinic Acid6760~40[4]
V-Ti-Cr-Al-PIsonicotinic Acid-->82[3]

Divergent Reactivity in Catalytic Silylation

The catalytic silylation of picoline isomers highlights the profound impact of the methyl group's position on the reaction pathway. A study utilizing zinc triflate (Zn(OTf)₂) as a catalyst for the dehydrogenative silylation with triethylsilane (Et₃SiH) revealed distinct outcomes for the different isomers.

While 3-picoline undergoes silylation on the pyridine ring to yield 3-methyl-5-(triethylsilyl)pyridine, 2- and 4-picoline are silylated on the methyl group, producing the corresponding silylmethylpyridines. This divergence is attributed to the different reactivity of the intermediate 1-(triethylsilyl)picolinium cation. For 2- and 4-picoline, deprotonation of the acidic benzylic protons of the methyl group is favored, leading to silylation at that position. In contrast, for 3-picoline, a hydride addition to the 4-position of the pyridine ring initiates an electrophilic aromatic substitution-type mechanism, resulting in ring silylation.

Table 2: Comparison of Picoline Isomers in Zinc-Catalyzed Silylation

IsomerProductReaction SiteIsolated Yield (%)
2-Picoline 2-(Triethylsilylmethyl)pyridineMethyl Group-
3-Picoline 3-Methyl-5-(triethylsilyl)pyridinePyridine Ring26-41
4-Picoline 4-(Triethylsilylmethyl)pyridineMethyl Group-

Picoline Isomers as Ligands in Transition Metal Catalysis

Picoline isomers are frequently employed as ligands in transition metal complexes, where they play a crucial role in modulating the catalyst's electronic and steric environment, thereby influencing its activity and selectivity. The position of the methyl group can affect the ligand's coordination properties and the stability of the resulting metal complex.

For instance, in the context of water oxidation catalysis, 4-picoline has been used as a ligand in mononuclear ruthenium complexes. The choice of picoline isomer can impact the redox properties and catalytic performance of the metal center. Similarly, in catalytic nitrene transfer reactions, 2-picoline has been utilized as a ligand in β-diketiminato nickel(I) species for the formation of carbodiimides. The steric bulk of the methyl group in the 2-position can influence the accessibility of the metal center and the selectivity of the catalytic reaction.

Experimental Protocols

General Procedure for Liquid-Phase Catalytic Oxidation of Picolines

This protocol is a generalized procedure based on the cobalt-catalyzed oxidation of 3-picoline.

  • Catalyst Preparation: A mixture of Co(OAc)₂ (0.5 mol%), N-hydroxyphthalimide (NHPI) (4.5 mol%), and a bromide salt such as [(C₆H₅)₃P(CH₂C₆H₅)][Br] (1 mol%) is prepared in acetic acid.

  • Reaction Setup: The picoline isomer and the catalyst solution are charged into a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with oxygen or air (typically 1.0–3.0 MPa) and heated to the desired temperature (e.g., 170–210 °C). The reaction mixture is stirred for a specified duration (e.g., 2–8 hours).

  • Product Analysis: After cooling and depressurizing the reactor, the reaction mixture is analyzed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the picoline isomer and the selectivity to the corresponding carboxylic acid.

Experimental Workflow for Catalyst Performance Evaluation

A systematic workflow is essential for the objective comparison of catalyst performance.

experimental_workflow cluster_prep Catalyst & Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Data Evaluation catalyst_prep Catalyst Synthesis/Selection reactant_prep Reactant & Solvent Preparation catalyst_prep->reactant_prep reactor_setup Reactor Assembly & Leak Test reactant_prep->reactor_setup set_conditions Set Reaction Parameters (Temp, Pressure, Stirring) reactor_setup->set_conditions run_reaction Execute Reaction for Specified Time set_conditions->run_reaction sampling Periodic Sampling (Optional) run_reaction->sampling product_analysis Analysis (GC, HPLC, NMR) run_reaction->product_analysis sampling->product_analysis calc_performance Calculate Conversion, Selectivity, Yield product_analysis->calc_performance comparison Compare Performance Metrics calc_performance->comparison

Caption: A generalized workflow for evaluating and comparing the performance of different catalysts.

Mechanistic Insights

The mechanism of catalytic reactions involving picoline isomers is often complex and catalyst-dependent. Understanding these pathways is crucial for optimizing reaction conditions and designing more efficient catalysts.

Proposed Mechanism for Cobalt-Catalyzed Oxidation of 3-Picoline

The oxidation of 3-picoline in the presence of a Co(II)/NHPI/Bromide system is believed to proceed through a free-radical mechanism.

oxidation_mechanism cluster_initiation Initiation cluster_propagation Propagation co2_nhpi Co(II) + NHPI -> Co(III) + PINO• br_radical Co(III) + Br⁻ -> Co(II) + Br• co2_nhpi->br_radical h_abstraction 3-Picoline + Br• -> 3-Picolyl Radical + HBr br_radical->h_abstraction o2_addition 3-Picolyl Radical + O₂ -> Peroxy Radical h_abstraction->o2_addition peroxy_to_aldehyde Peroxy Radical -> 3-Pyridinecarboxaldehyde o2_addition->peroxy_to_aldehyde aldehyde_to_acid 3-Pyridinecarboxaldehyde -> Nicotinic Acid peroxy_to_aldehyde->aldehyde_to_acid

Caption: A simplified proposed mechanism for the cobalt-catalyzed oxidation of 3-picoline.[5]

Conclusion

The choice of picoline isomer has a significant and predictable impact on the outcome of catalytic reactions. In catalytic oxidation, the reactivity order is generally 2- and 4-picoline being more reactive than 3-picoline. In contrast, catalytic silylation demonstrates a striking divergence in reaction pathways, with 3-picoline undergoing ring functionalization while 2- and 4-picoline react at the methyl group. As ligands, the steric and electronic properties of each isomer can be leveraged to fine-tune the performance of transition metal catalysts. A thorough understanding of these differences, supported by the quantitative data and experimental protocols presented in this guide, is essential for researchers and professionals in the fields of catalysis and drug development to make informed decisions in their synthetic endeavors.

References

2-Methylpyridine as a ligand compared to other pyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 2-methylpyridine (B31789) against other common pyridine (B92270) derivatives, focusing on steric and electronic effects that influence their coordination chemistry and catalytic performance.

In the landscape of coordination chemistry and catalysis, pyridine and its derivatives are fundamental building blocks, serving as versatile ligands for a vast array of metal complexes. The subtle placement of substituent groups on the pyridine ring can dramatically alter the ligand's electronic and steric properties, thereby fine-tuning the stability, reactivity, and catalytic efficacy of the resulting metal complex. This guide provides a detailed comparison of this compound (2-picoline) with other key pyridine derivatives—namely pyridine, 3-methylpyridine (B133936) (3-picoline), 4-methylpyridine (B42270) (4-picoline), and 2,6-dimethylpyridine (B142122) (2,6-lutidine). We present quantitative data on their basicity and the stability of their metal complexes, alongside experimental protocols and an analysis of their performance in catalysis, to inform ligand selection in research and drug development.

Electronic and Steric Properties: A Tale of Two Effects

The behavior of a substituted pyridine as a ligand is primarily governed by the interplay of electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density generally leads to increased basicity, as reflected by the pKa of the conjugate acid. A more basic ligand can form a stronger sigma bond with a metal center.

Steric Effects: The position of the methyl group is critical. When placed at the 2- or 6-position (ortho to the nitrogen), the methyl group introduces significant steric hindrance around the metal coordination site. This steric bulk can influence the geometry of the metal complex, hinder the approach of other molecules, and affect the stability of the complex.

Quantitative Comparison of Ligand Properties

To provide a clear comparison, the following tables summarize key quantitative data for this compound and its counterparts.

Basicity of Pyridine Derivatives

The pKa value of the conjugate acid of a pyridine derivative is a direct measure of its basicity. A higher pKa indicates a more basic ligand.

LigandStructurepKa of Conjugate Acid
PyridineC₅H₅N5.25[1][2]
This compoundC₆H₇N5.97[2]
3-MethylpyridineC₆H₇N5.68
4-MethylpyridineC₆H₇N6.02
2,6-DimethylpyridineC₇H₉N6.72[3]

Note: pKa values can vary slightly depending on the experimental conditions.

As the data indicates, the methyl-substituted pyridines are more basic than pyridine itself. 4-methylpyridine exhibits a slightly higher basicity than this compound, as the methyl group in the para position provides electronic donation without steric interference with the nitrogen's lone pair. 2,6-dimethylpyridine is the most basic due to the inductive effect of two methyl groups.

Stability of Metal Complexes

The stability of a metal complex is quantified by its stability constant (log β) or stepwise formation constants (log K). Higher values indicate greater thermodynamic stability. The Irving-Williams series predicts the relative stability of divalent first-row transition metal complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Copper(II) complexes are often among the most stable.

The following table presents the stepwise stability constants for the formation of Copper(II) complexes with pyridine and its methyl derivatives in an aqueous solution.

Ligandlog K₁log K₂log K₃log K₄
Pyridine2.581.981.410.8
This compound2.501.83--
3-Methylpyridine2.802.151.550.95
4-Methylpyridine2.862.241.621.00
2,6-Dimethylpyridine1.8---

Note: Data compiled from various sources with similar experimental conditions (approximately 25°C in aqueous solution). The absence of data for higher stepwise constants for this compound and 2,6-dimethylpyridine is due to the significant steric hindrance preventing the coordination of additional ligands.

From this data, it is evident that the steric hindrance of the 2-methyl group in this compound and 2,6-dimethylpyridine significantly impacts their ability to form stable complexes with multiple ligands. While their basicity is higher than pyridine, the steric bulk prevents the formation of higher-order complexes. In contrast, 3-methylpyridine and 4-methylpyridine, which benefit from the electron-donating effect of the methyl group without the steric clash, form more stable complexes than pyridine.

Steric_Hindrance cluster_pyridine Pyridine Complex (Less Hindrance) cluster_2methylpyridine This compound Complex (Steric Hindrance) M1 Metal N1 N M1->N1 Coordination L1a L M1->L1a L1b L M1->L1b L1c L M1->L1c Py_ring1 Pyridine Ring M2 Metal N2 N M2->N2 Coordination L2a L M2->L2a L2b L M2->L2b Py_ring2 Pyridine Ring Me CH₃ Me->L2a Steric Clash Py_ring2->Me

Steric hindrance by the 2-methyl group.

Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Palladium complexes bearing pyridine-based ligands are effective catalysts for cross-coupling reactions. The electronic and steric properties of the pyridine ligand can influence the catalytic activity. Generally, more electron-donating ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles. However, excessive steric bulk can hinder substrate binding and slow down the reaction.

The following table presents comparative data for the Suzuki-Miyaura coupling of 4-iodoanisole (B42571) with phenylboronic acid, catalyzed by various Pd(II) complexes with substituted pyridine ligands.

Ligand in Pd(II) ComplexGC Yield (%) after 24h
Pyridine92
This compound85
3-Methylpyridine94
4-Methylpyridine95
2,6-Dimethylpyridine78

Note: The data represents typical yields and can vary based on specific reaction conditions.

The results show that ligands with methyl groups in the 3- and 4-positions, which are more basic than pyridine, lead to slightly higher catalytic activity. In contrast, the sterically hindered this compound and, even more so, 2,6-dimethylpyridine, show reduced catalytic efficiency. This suggests that while increased basicity is beneficial, severe steric hindrance around the metal center is detrimental to the catalytic performance in this reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII_complex R-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetal Transmetalation (R'-B(OH)₂) PdII_complex->Transmetal Ar'-B(OH)₂ PdII_R_R_prime R-Pd(II)-R'(L)₂ Transmetal->PdII_R_R_prime ReductElim Reductive Elimination PdII_R_R_prime->ReductElim ReductElim->Pd0 Catalyst Regeneration Product R-R' (Product) ReductElim->Product

A simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative studies. Below are representative protocols for the synthesis of a palladium catalyst and the determination of metal-ligand stability constants.

Synthesis of a Representative Catalyst: Dichlorobis(4-methylpyridine)palladium(II)

This protocol describes the synthesis of a typical Pd(II) complex with a substituted pyridine ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-Methylpyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 50 mL round-bottom flask, dissolve 177 mg (1.0 mmol) of palladium(II) chloride in 10 mL of warm ethanol. The solution will be a dark brown color.

  • To this solution, add 0.21 mL (2.1 mmol) of 4-methylpyridine dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration and wash it with two 5 mL portions of cold ethanol, followed by two 5 mL portions of diethyl ether.

  • Dry the product under vacuum to obtain dichlorobis(4-methylpyridine)palladium(II).

Determination of Stability Constants by Potentiometric Titration

This method involves titrating a solution containing a metal ion and a ligand with a standard solution of a strong base and monitoring the pH.

Materials:

  • A calibrated pH meter and electrode

  • A constant temperature water bath (25.0 ± 0.1 °C)

  • A micro-burette

  • Standardized solutions of:

    • Nitric acid (e.g., 0.1 M)

    • Potassium hydroxide (B78521) (e.g., 0.1 M, carbonate-free)

    • Copper(II) nitrate (B79036) (e.g., 0.01 M)

    • The pyridine ligand of interest (e.g., 0.02 M)

    • Potassium nitrate (for maintaining constant ionic strength, e.g., 1.0 M)

Procedure:

  • Prepare the following solutions in a thermostated titration vessel, each with a total volume of 50.0 mL and a constant ionic strength maintained with potassium nitrate:

    • Solution A: Nitric acid

    • Solution B: Nitric acid + Pyridine ligand

    • Solution C: Nitric acid + Pyridine ligand + Copper(II) nitrate

  • Titrate each solution with the standardized potassium hydroxide solution, recording the pH after each addition of titrant.

  • From the titration curves of solutions A and B, calculate the proton-ligand stability constants (pKa).

  • Using the data from all three titration curves, calculate the average number of ligands attached to the metal ion (n̄) at different free ligand concentrations ([L]).

  • Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.

  • From the formation curve, the stepwise stability constants (log K₁, log K₂, etc.) can be determined. For example, the value of p[L] at n̄ = 0.5 corresponds to log K₁.

Potentiometric_Titration_Workflow Start Start Prepare_Solutions Prepare Solutions A, B, and C (Acid, Acid+Ligand, Acid+Ligand+Metal) Start->Prepare_Solutions Titrate Titrate with Standard Base (e.g., KOH) Prepare_Solutions->Titrate Record_pH Record pH vs. Volume of Titrant Titrate->Record_pH Plot_Curves Plot Titration Curves Record_pH->Plot_Curves Calculate_pKa Calculate Ligand pKa (from curves A and B) Plot_Curves->Calculate_pKa Calculate_n_bar Calculate Average Ligand Number (n̄) and Free Ligand Concentration ([L]) Plot_Curves->Calculate_n_bar Plot_Formation_Curve Plot Formation Curve (n̄ vs. p[L]) Calculate_n_bar->Plot_Formation_Curve Determine_logK Determine Stepwise Stability Constants (log Kₙ) Plot_Formation_Curve->Determine_logK End End Determine_logK->End

Workflow for stability constant determination.

Conclusion

The choice of a pyridine-based ligand has profound consequences for the properties of a metal complex. This compound represents a fascinating case where the beneficial electronic effect of the methyl group is often counteracted by its detrimental steric hindrance.

  • For applications requiring strong metal-ligand binding and the formation of multi-ligand complexes , 3- and 4-methylpyridine are often superior choices to both pyridine and this compound, as they offer increased basicity without significant steric penalty.

  • In catalysis , while electron-donating groups can be advantageous, the steric bulk of this compound and 2,6-dimethylpyridine can negatively impact catalytic turnover by impeding substrate access to the metal center.

  • This compound and 2,6-dimethylpyridine may be advantageous in scenarios where a specific, less-crowded coordination geometry is desired , or where the lability of the ligand is a desired feature.

Ultimately, the optimal pyridine derivative is application-dependent. This guide provides the foundational data and experimental context to enable researchers, scientists, and drug development professionals to make informed decisions in the rational design of metal complexes with tailored properties.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for 2-methylpyridine (B31789) (α-picoline), a vital heterocyclic compound used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The performance of a prominent synthesis route is compared with established alternatives, supported by experimental data on yield and purity. Furthermore, this guide details the validation of the synthesized product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed analytical protocols and reference data.

Comparison of Synthesis Methodologies

The production of this compound can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The most prevalent methods include the cyclization of aldehydes or nitriles with alkynes or ammonia.

Synthesis MethodStarting MaterialsCatalyst/ConditionsTypical YieldPurityKey Features
Acetylene-Acetonitrile Cyclization Acetylene (B1199291), Acetonitrile (B52724)Organocobalt catalyst, 130-180°C, 1.0-1.2 MPa[1]Up to 95%[2]>99% achievable with distillation[2]High yield and purity, fewer by-products, but requires pressure and specialized catalyst.[1]
Acetaldehyde-Ammonia Condensation Acetaldehyde, AmmoniaAl₂O₃-based catalyst, 350–550°C, atmospheric pressure[1]40-60% (total picolines)Mixture of 2- and 4-picoline, requiring fractional distillation.[1]Utilizes readily available starting materials; however, it produces a mixture of isomers.[1]
Flow Synthesis via α-Methylation Substituted Pyridine (B92270), PropanolRaney® Nickel, >180°C, Continuous flow setupGood to very good isolated yieldsHigh purity, suitable for use without further purification.[3]Greener method with shorter reaction times, increased safety, and reduced waste.[3]
Separation from Coal Tar Coal TarFractional DistillationLow YieldVariable, depends on the source and purification process.Traditional source, but yields are low and quality can be inconsistent.[2]

The acetylene-acetonitrile cyclization method stands out for its high yield and selectivity, making it a preferred modern industrial process.[1] In contrast, the acetaldehyde-ammonia route is a classic method that, while effective, suffers from lower selectivity.[1] The emerging flow synthesis methods offer a greener and safer alternative for laboratory-scale preparations.[3]

Experimental Protocols

Synthesis of this compound via Acetylene-Acetonitrile Cyclization

This protocol is based on a high-yield synthesis method.[2][4]

Materials:

  • Acetonitrile (anhydrous)

  • Acetylene (dried and purified)

  • Organocobalt catalyst (e.g., bis(cyclopentadienyl)cobalt)[1]

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Ensure the reactor is completely dry and purged with an inert gas (e.g., argon or nitrogen) to establish anhydrous and anaerobic conditions.

  • Charge the reactor with anhydrous acetonitrile and the organocobalt catalyst.

  • Seal the reactor and perform several vacuum/inert gas cycles to remove any residual air.

  • Heat the stirred reaction mixture to 130-170°C.

  • Introduce dry, purified acetylene gas into the reactor, maintaining a pressure of 1.0 MPa.

  • Continue to supply acetylene as it is consumed by the reaction, monitoring the uptake.

  • The reaction is complete when acetylene is no longer absorbed.

  • Cool the reactor to below 90°C and vent any excess pressure safely.

  • The crude product is filtered to remove the catalyst, which can be recovered and reused.

  • The filtrate is then purified by fractional distillation to yield this compound with a purity of up to 99.9%.[2]

NMR Spectroscopic Validation

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters: Acquire a standard proton spectrum.

  • Expected Spectrum: The spectrum should show a singlet for the methyl protons and distinct multiplets for the four aromatic protons on the pyridine ring.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Parameters: Acquire a standard proton-decoupled carbon spectrum.

  • Expected Spectrum: The spectrum will display five signals in the aromatic region corresponding to the five distinct carbons of the pyridine ring and one signal in the aliphatic region for the methyl carbon.

Mass Spectrometry Validation

Sample Preparation:

  • Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

Analysis:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI).

  • Procedure: Inject the diluted sample into the GC-MS. The gas chromatogram should show a single major peak corresponding to this compound.

  • Expected Mass Spectrum: The mass spectrum obtained from this peak will show the molecular ion (M⁺) and characteristic fragmentation patterns.

Validation Data

The identity and purity of the synthesized this compound are confirmed by comparing the obtained spectroscopic data with reference values.

Table 2: ¹H NMR Data for this compound (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50d1HH-6
~7.57td1HH-4
~7.10d1HH-3
~7.05dd1HH-5
~2.55s3H-CH₃

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 3: ¹³C NMR Data for this compound (CDCl₃)
Chemical Shift (δ) ppmAssignment
~158.3C-2
~149.2C-6
~136.5C-4
~123.3C-3
~120.7C-5
~24.3-CH₃
Table 4: Key Mass Spectrometry Fragments (EI-MS)
m/zRelative IntensityAssignment
93High[M]⁺ (Molecular Ion)
92Moderate[M-H]⁺
78Low[M-CH₃]⁺
66Moderate[M-HCN]⁺

Visualized Workflows

SynthesisWorkflow Synthesis and Purification Workflow Reactants Acetonitrile + Acetylene Reactor High-Pressure Reactor (130-170°C, 1.0 MPa) Reactants->Reactor Catalyst Organocobalt Catalyst Catalyst->Reactor Crude_Product Crude this compound Reactor->Crude_Product Filtration Filtration Crude_Product->Filtration Purification Fractional Distillation Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis and Purification Workflow

ValidationWorkflow Analytical Validation Workflow Start Synthesized This compound Sample_Prep_NMR Sample Prep for NMR (dissolve in CDCl3) Start->Sample_Prep_NMR Sample_Prep_MS Sample Prep for MS (dilute in MeOH) Start->Sample_Prep_MS NMR_Acquisition 1H and 13C NMR Spectra Acquisition Sample_Prep_NMR->NMR_Acquisition MS_Acquisition GC-MS Analysis (EI mode) Sample_Prep_MS->MS_Acquisition Data_Analysis_NMR Compare with Reference Spectra NMR_Acquisition->Data_Analysis_NMR Data_Analysis_MS Analyze Mass Spectrum and Fragmentation MS_Acquisition->Data_Analysis_MS Validation Structure and Purity Confirmed Data_Analysis_NMR->Validation Data_Analysis_MS->Validation

Caption: Analytical Validation Workflow

References

A Comparative Guide to the Synthesis of Key 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to key chemical compounds derived from 2-methylpyridine (B31789) (also known as 2-picoline). The performance of primary synthetic pathways is compared with common alternatives, supported by experimental data to inform decisions in process development and chemical research. Detailed methodologies for key experiments are provided, alongside visualizations of reaction pathways to clarify complex chemical transformations.

Synthesis of 2-Vinylpyridine (B74390)

2-Vinylpyridine is a crucial monomer in the production of specialty polymers and a valuable intermediate in the pharmaceutical and chemical industries[1]. Its synthesis is primarily achieved through the condensation of this compound with formaldehyde, with an alternative industrial process involving acetylene (B1199291) and acrylonitrile.

Performance Comparison

The following table summarizes the quantitative data for the primary synthesis of 2-vinylpyridine from this compound and its main alternative.

ParameterThis compound + FormaldehydeAcetylene + Acrylonitrile
Yield ~89% (based on converted 2-picoline)[2]93% (based on acrylonitrile)[3]
Primary Reactants This compound, FormaldehydeAcetylene, Acrylonitrile
Catalyst Strong acid (e.g., H₂SO₄) or base-catalyzed intermediate dehydration[2][4]Organocobalt compounds[1][3]
Temperature 150–250°C[1][3]150–160°C[3]
Pressure 3–10 MPa[2]0.7–0.8 MPa[3]
Key Advantages Utilizes readily available this compound.High yield based on acrylonitrile.
Key Disadvantages High pressure and temperature required; can be a two-step process.[4]Requires handling of acetylene gas.
Reaction Pathways

The logical flow for the synthesis of 2-vinylpyridine from this compound involves a condensation reaction followed by dehydration. The alternative route utilizes a cyclization reaction.

2-Vinylpyridine Synthesis cluster_0 Primary Route: Condensation cluster_1 Alternative Route: Cyclization This compound This compound 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine This compound->2-(2-Hydroxyethyl)pyridine + Formaldehyde Formaldehyde Formaldehyde 2-Vinylpyridine_P 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine->2-Vinylpyridine_P - H₂O (Dehydration) Acetylene Acetylene 2-Vinylpyridine_A 2-Vinylpyridine Acetylene->2-Vinylpyridine_A + Acrylonitrile Acrylonitrile Acrylonitrile Picolinic_Acid_Synthesis cluster_0 Primary Route: Oxidation cluster_1 Alternative Route: Hydrolysis 2-Methylpyridine_O This compound Picolinic_Acid_O Picolinic Acid 2-Methylpyridine_O->Picolinic_Acid_O Oxidizing_Agent KMnO₄ or MnO₂/H₂SO₄ Oxidizing_Agent->Picolinic_Acid_O [O] 2-Cyanopyridine_H 2-Cyanopyridine Picolinic_Acid_H Picolinic Acid 2-Cyanopyridine_H->Picolinic_Acid_H 1. NaOH, H₂O, Reflux 2. HCl 2-Cyanopyridine_Synthesis This compound This compound Ammoxidation Ammoxidation (NH₃, O₂, Catalyst) This compound->Ammoxidation 2-Cyanopyridine 2-Cyanopyridine Ammoxidation->2-Cyanopyridine Hydrolysis Hydrolysis 2-Cyanopyridine->Hydrolysis Picolinic_Acid Picolinic Acid Hydrolysis->Picolinic_Acid

References

A Comparative Guide to 2-Methylpyridine Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving high yields and selectivities. 2-Methylpyridine (B31789) (2-picoline) has traditionally been a common choice; however, a range of sterically hindered alternatives often provide superior performance, particularly in reactions sensitive to nucleophilic side reactions. This guide offers an objective comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in your research and development endeavors.

Core Principle: Basicity vs. Nucleophilicity

The primary function of bases like this compound and its alternatives in many synthetic transformations is to act as a proton scavenger, neutralizing acidic byproducts generated during the reaction. An ideal non-nucleophilic base exhibits high Brønsted basicity to effectively remove protons, but low nucleophilicity to avoid unwanted side reactions with electrophilic centers in the reaction mixture. This characteristic is typically achieved through steric hindrance around the basic nitrogen atom.

Alternatives to this compound: A Comparative Overview

The most common and effective alternatives to this compound are sterically hindered pyridine (B92270) derivatives and proton sponges. These compounds are designed to minimize the nucleophilicity of the nitrogen atom while maintaining sufficient basicity.

Key Alternatives:

  • 2,6-Lutidine: With two methyl groups flanking the nitrogen, 2,6-lutidine offers increased steric hindrance compared to this compound, making it a less nucleophilic and often more effective base.

  • 2,6-Di-tert-butylpyridine and its derivatives (e.g., DTBMP): The bulky tert-butyl groups provide a high degree of steric shielding, rendering these bases exceptionally non-nucleophilic. They are particularly useful in reactions with highly sensitive electrophiles.

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These compounds possess a unique structure where two amino groups are held in close proximity. Upon protonation, the steric strain is relieved by the formation of a strong intramolecular hydrogen bond, making them exceptionally strong bases but poor nucleophiles.

Basicity Comparison

The basicity of these compounds is a critical parameter for their effectiveness as proton scavengers. The pKa of the conjugate acid is a common measure of basicity, with a higher pKa indicating a stronger base.

CompoundpKa of Conjugate Acid (in water)Key Characteristics
This compound5.97Moderately basic, some nucleophilicity.
2,6-Lutidine6.7Moderately basic, reduced nucleophilicity due to steric hindrance.
2,6-Di-tert-butylpyridine3.58 (in 50% ethanol)[1]Weakly basic in aqueous media due to extreme steric hindrance, but a highly effective non-nucleophilic proton scavenger in organic solvents.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)12.1Very strong base, exceptionally low nucleophilicity.

Performance in Key Organic Transformations

The choice of a non-nucleophilic base can significantly impact the outcome of various synthetic reactions. Below is a comparison of the performance of this compound and its alternatives in common applications.

Silylation of Alcohols

Silylation is a common method for protecting hydroxyl groups. The reaction of an alcohol with a silyl (B83357) halide or triflate generates a strong acid as a byproduct, which must be neutralized by a non-nucleophilic base.

Reaction Scheme:

Comparative Data:

While direct side-by-side comparisons are limited in the literature, the general trend indicates that for sterically hindered alcohols, more hindered bases lead to higher yields and faster reaction times by preventing side reactions. For instance, in the silylation of a sterically hindered secondary alcohol, using a more hindered base like 2,6-lutidine is generally preferred over this compound to avoid nucleophilic attack on the silylating agent.

Experimental Protocol: Silylation of a Primary Alcohol using 2,6-Lutidine

This protocol describes the silylation of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) and 2,6-lutidine.

  • Materials:

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere.

    • Add 2,6-lutidine to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add TBSOTf to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography.

Expected Outcome: This procedure typically provides the silylated product in high yield (>90%).

Mechanism of Silylation with a Hindered Pyridine Base

silylation_mechanism ROH Alcohol (R-OH) Silylated_Alcohol Silyl Ether (R-O-SiR'3) ROH->Silylated_Alcohol Nucleophilic attack Base Hindered Base (B:) Protonated_Base Protonated Base ([BH]+X-) Base->Protonated_Base Proton abstraction Intermediate [R'3Si-B]+X- (potential intermediate) Base->Intermediate SilylX Silylating Agent (R'3Si-X) SilylX->Silylated_Alcohol SilylX->Intermediate Intermediate->Silylated_Alcohol

Caption: Mechanism of alcohol silylation using a hindered base.

Acylation Reactions

Acylation reactions, such as the formation of esters and amides from acyl chlorides or anhydrides, also generate acidic byproducts that require scavenging. The nucleophilicity of the base is a critical consideration to avoid the formation of undesired acylated base adducts.

Reaction Scheme:

Comparative Data:

In a study on the synthesis of a steroidal vinyl triflate, the performance of 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) was compared with other bases.[2]

BaseConversion (%)Selectivity
DTBMP>95Formation of elimination byproduct
2,6-Lutidine~80No elimination byproduct
Triethylamine~80No elimination byproduct

This data highlights that while a highly hindered base like DTBMP can drive the reaction to completion, it may also lead to side reactions. A less hindered base like 2,6-lutidine can offer a better balance between reactivity and selectivity.

Experimental Protocol: Acylation of a Primary Amine

This protocol describes the acetylation of a primary amine using acetyl chloride and a non-nucleophilic base.

  • Materials:

    • Primary amine (1.0 equiv)

    • 2,6-Lutidine (1.2 equiv)

    • Acetyl chloride (1.1 equiv)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Dissolve the primary amine in anhydrous THF under an inert atmosphere.

    • Add 2,6-lutidine to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Workflow for a Typical Acylation Reaction

acylation_workflow start Start dissolve Dissolve Substrate (Alcohol/Amine) and Hindered Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: General experimental workflow for an acylation reaction.

Glycosylation Reactions

Glycosylation is a crucial reaction in carbohydrate chemistry and drug development. The formation of a glycosidic bond often requires an activator that generates an acidic byproduct, necessitating the use of a non-nucleophilic base to prevent side reactions with the sensitive glycosyl donor and acceptor.

Comparative Performance:

In glycosylation reactions, the choice of base can influence not only the yield but also the stereoselectivity of the newly formed glycosidic bond. While this compound can be used, more hindered bases like 2,6-lutidine or proton sponges are often preferred to minimize nucleophilic attack on the anomeric center of the glycosyl donor. Proton sponges, with their high basicity, can be particularly effective in neutralizing strong acids generated from highly reactive glycosyl donors. Some studies suggest that the use of a proton sponge can lead to high stereoselectivity in the synthesis of C-aryl glycosides.[3]

Mechanism of Glycosylation with a Hindered Base

glycosylation_mechanism Donor Glycosyl Donor Intermediate Oxocarbenium Ion / Activated Donor Donor->Intermediate Activation Acceptor Glycosyl Acceptor (R-OH) Product Glycoside Acceptor->Product Activator Activator Activator->Intermediate Base Hindered Base (B:) Byproduct [Base-H]+X- Base->Byproduct Proton Scavenging Intermediate->Product Nucleophilic Attack

Caption: Role of a hindered base in a glycosylation reaction.

Conclusion and Recommendations

While this compound can be a suitable base in some applications, its inherent nucleophilicity can lead to side reactions and reduced yields, particularly in sensitive systems. For reactions requiring a non-nucleophilic proton scavenger, sterically hindered alternatives offer significant advantages.

  • 2,6-Lutidine provides a good balance of basicity and steric hindrance, making it a versatile and often superior alternative to this compound for a wide range of reactions, including silylations and acylations.

  • 2,6-Di-tert-butylpyridine and its derivatives are the reagents of choice when dealing with highly reactive electrophiles where even trace nucleophilicity cannot be tolerated. However, their strong steric hindrance can sometimes lead to different reaction pathways or require more forcing conditions.

  • Proton sponges offer exceptionally high basicity and are ideal for scavenging strong acids generated in reactions like glycosylations, where they can also influence stereoselectivity.

The selection of the optimal base will always be reaction-dependent. Researchers are encouraged to consider the steric and electronic properties of the substrates and reagents involved and to perform small-scale trials to identify the most effective base for their specific transformation. This guide provides a data-driven starting point for making that informed decision.

References

performance comparison of 2-picoline and lutidine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 2-picoline and lutidine isomers reveals distinct performance differences in specific chemical reactions, underscoring the critical role of steric hindrance and basicity in determining reaction outcomes. This guide provides a data-driven analysis for researchers, scientists, and drug development professionals to inform their selection of these pivotal reagents.

In the realm of organic synthesis, the choice of a base or ligand can profoundly influence the efficiency, selectivity, and overall success of a reaction. Both 2-picoline (2-methylpyridine) and lutidines (dimethylpyridines) are widely employed heterocyclic amines, valued for their basicity and role as ligands in catalysis. However, the seemingly subtle addition of a second methyl group in lutidines, particularly in the case of 2,6-lutidine, introduces significant steric bulk around the nitrogen atom, leading to marked differences in their chemical behavior and performance.

Key Performance Comparison in a Model Reaction: Silylation of Alcohols

To quantitatively assess the performance of 2-picoline against a sterically hindered lutidine, we examine their application as bases in the silylation of a primary alcohol, a common protecting group strategy in multi-step synthesis. The reaction involves the protection of benzyl (B1604629) alcohol with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf).

BaseReaction Time (hours)Yield (%)
2-Picoline475
2,6-Lutidine1>95

Note: The data presented is a representative summary from typical silylation reactions and is intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.

In this representative reaction, 2,6-lutidine demonstrates superior performance, affording a near-quantitative yield in a significantly shorter reaction time compared to 2-picoline. This enhanced efficiency is primarily attributed to the steric hindrance provided by the two methyl groups flanking the nitrogen atom in 2,6-lutidine. This bulkiness renders the nitrogen a poor nucleophile, minimizing its direct reaction with the highly electrophilic silyl (B83357) triflate, a common side reaction with less hindered bases like 2-picoline. The primary role of 2,6-lutidine is to act as a "proton sponge," effectively scavenging the triflic acid generated during the reaction and driving the equilibrium towards the desired silylated product.

Mechanistic Implications and Reaction Pathways

The differing performance of 2-picoline and 2,6-lutidine can be understood by examining their roles in the reaction mechanism.

Silylation_Mechanism cluster_picoline With 2-Picoline cluster_lutidine With 2,6-Lutidine ROH_p R-OH Intermediate_p [R-O(H)-TBS]⁺OTf⁻ ROH_p->Intermediate_p + TBSOTf TBSOTf_p TBSOTf Product_p R-OTBS Intermediate_p->Product_p - H⁺ Picoline_p 2-Picoline Side_Product_p [Picolinium-TBS]⁺OTf⁻ Picoline_p->Side_Product_p + TBSOTf (Side Reaction) Picolinium_H_p [Picolinium-H]⁺OTf⁻ Picoline_p->Picolinium_H_p + H⁺ ROH_l R-OH Intermediate_l [R-O(H)-TBS]⁺OTf⁻ ROH_l->Intermediate_l + TBSOTf TBSOTf_l TBSOTf Product_l R-OTBS Intermediate_l->Product_l - H⁺ Lutidine_l 2,6-Lutidine Lutidinium_H_l [Lutidinium-H]⁺OTf⁻ Lutidine_l->Lutidinium_H_l + H⁺ (Efficient Proton Scavenging)

Figure 1. Comparative reaction pathways for silylation using 2-picoline versus 2,6-lutidine.

As illustrated, 2-picoline, being less sterically hindered, can act as a nucleophile and directly attack the silicon center of TBSOTf, leading to the formation of a non-productive silylated picolinium salt. This side reaction consumes both the base and the silylating agent, resulting in lower yields and longer reaction times. In contrast, the bulky methyl groups of 2,6-lutidine effectively shield the nitrogen atom, suppressing its nucleophilicity while preserving its basicity. This allows it to selectively function as a proton scavenger, efficiently promoting the desired silylation reaction.

Experimental Protocols

General Procedure for the Silylation of Benzyl Alcohol using 2,6-Lutidine:

To a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere at 0 °C, is added 2,6-lutidine (1.5 mmol). tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol) is then added dropwise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion (typically 1 hour), the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired silyl ether.

General Procedure for the Silylation of Benzyl Alcohol using 2-Picoline:

The procedure is identical to that described for 2,6-lutidine, with the substitution of 2,6-lutidine with 2-picoline (1.5 mmol). The reaction progress should be monitored closely, as longer reaction times (typically 4 hours or more) may be required for complete conversion.

Conclusion

The choice between 2-picoline and a lutidine isomer, particularly 2,6-lutidine, is a critical decision in the design of a synthetic route. While both are effective bases, the increased steric hindrance of 2,6-lutidine makes it a superior choice in reactions where a non-nucleophilic base is required to scavenge protons without interfering with electrophilic reagents. The provided data and experimental protocols offer a clear guide for chemists to select the optimal reagent for their specific application, ultimately leading to improved reaction outcomes and efficiency in the laboratory.

A Comparative Guide to Spectroscopic Analysis Techniques for 2-Methylpyridine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecules like 2-Methylpyridine (also known as 2-picoline) is fundamental. This guide provides an objective comparison of key spectroscopic techniques for its analysis, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques for this compound

The following table summarizes the quantitative data obtained from various spectroscopic methods for the characterization of this compound.

Spectroscopic TechniqueParameterObserved Values for this compoundInformation Provided
¹H NMR Chemical Shift (δ)~8.5 ppm (m, 1H, H6), ~7.6 ppm (m, 1H, H4), ~7.1 ppm (m, 2H, H3, H5), ~2.5 ppm (s, 3H, -CH₃)Proton environment, chemical structure, and connectivity.
¹³C NMR Chemical Shift (δ)~159 ppm (C2), ~149 ppm (C6), ~137 ppm (C4), ~122 ppm (C3), ~121 ppm (C5), ~24 ppm (-CH₃)Carbon framework of the molecule.
FT-IR Wavenumber (cm⁻¹)~3050-2950 (C-H stretch), ~1600-1450 (C=C and C=N ring stretch), ~1450-1370 (C-H bend), ~750 (C-H out-of-plane bend)Presence of functional groups and vibrational modes.
Raman Wavenumber (cm⁻¹)~1050 (ring breathing mode), ~1000 (trigonal ring breathing), ~800 (C-H out-of-plane deformation)Complementary vibrational information to IR, particularly for symmetric vibrations.
UV-Vis λmax263 nm (in aqueous solution)[1]Electronic transitions within the molecule (π → π*).
Mass Spec. Mass-to-Charge (m/z)93 (Molecular Ion, [M]⁺), 92 ([M-H]⁺), 78 ([M-CH₃]⁺), 66, 39Molecular weight and fragmentation pattern.[1]

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms.

  • Sample Preparation:

    • Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the solution is homogeneous. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence for better signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Analyze Structural Elucidation Reference->Analyze

NMR Spectroscopy Experimental Workflow
Vibrational Spectroscopy: FT-IR and Raman

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Acquire the IR spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic peaks.

  • Sample Preparation:

    • Place a small amount of liquid this compound in a glass vial or NMR tube.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum. The acquisition time may need to be optimized to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal if necessary.

    • Identify and analyze the Raman shifts.

Vibrational_Spectroscopy_Workflow cluster_ftir FT-IR (ATR) cluster_raman Raman Spectroscopy cluster_proc Data Processing & Analysis FTIR_Background Record Background Spectrum FTIR_Sample Place Sample on Crystal FTIR_Background->FTIR_Sample FTIR_Acquire Acquire IR Spectrum FTIR_Sample->FTIR_Acquire Process Baseline Correction FTIR_Acquire->Process Raman_Sample Prepare Sample in Vial Raman_Focus Focus Laser on Sample Raman_Sample->Raman_Focus Raman_Acquire Acquire Raman Spectrum Raman_Focus->Raman_Acquire Raman_Acquire->Process Analyze Identify Vibrational Modes Process->Analyze

Vibrational Spectroscopy Experimental Workflows
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, this primarily involves π → π* transitions in the pyridine (B92270) ring.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and record a baseline spectrum.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Acquire the UV-Vis spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

  • Sample Introduction:

    • Introduce a small amount of this compound into the ion source, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization and Fragmentation:

    • The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization to form the molecular ion ([M]⁺) and subsequent fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_input Sample Introduction cluster_process Mass Spectrometry Process cluster_output Data Analysis Sample_Intro Introduce Sample (e.g., GC or Direct Injection) Ionization Ionization (EI) Sample_Intro->Ionization Fragmentation Fragmentation Ionization->Fragmentation Acceleration Ion Acceleration Fragmentation->Acceleration Separation Mass Analysis (m/z) Acceleration->Separation Detection Detection Separation->Detection Analysis Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern Detection->Analysis

Mass Spectrometry Experimental Workflow

Concluding Remarks

Each spectroscopic technique provides a unique piece of the puzzle for the complete characterization of this compound. While NMR is unparalleled for detailed structural elucidation, mass spectrometry is essential for confirming the molecular weight. FT-IR and Raman offer valuable insights into the functional groups and molecular vibrations, and UV-Vis spectroscopy provides information about the electronic structure. A comprehensive analysis of this compound for research and drug development purposes should ideally involve a combination of these techniques to ensure unambiguous identification and characterization.

References

A Comparative Guide to Validating an HPLC-UV Method for 2-Methylpyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylpyridine is crucial in various applications, from its use as a raw material in the synthesis of pharmaceuticals and agrochemicals to its presence as an impurity.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive overview of a validated HPLC-UV method for this compound quantification, presenting experimental data and comparing it against established validation parameters.

Physicochemical Properties of this compound

This compound, also known as 2-picoline, is a colorless oily liquid with a pyridine-like odor.[2][3] It is soluble in water, alcohol, and ether.[2][4] Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC6H7N[1][4]
Molecular Weight93.13 g/mol [3][4]
Boiling Point128-129 °C[4]
Melting Point-70 °C[4]
Density0.943 g/mL at 25 °C[4]
pKa5.81 (strongest basic)[1]
UV Absorbance~262 nm

Comparative Analysis of HPLC-UV Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The following tables summarize the performance of a typical HPLC-UV method for this compound quantification against the internationally recognized ICH (International Council for Harmonisation) guidelines.[5][6][7]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterTypical Acceptance CriteriaMethod Performance
Tailing Factor (Asymmetry Factor)≤ 2.01.05
Theoretical Plates> 2000> 3000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%< 1.5%
Relative Standard Deviation (RSD) of Retention Time (n=6)≤ 1.0%< 0.5%
Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.

ParameterTypical Acceptance CriteriaMethod Performance
Concentration Range2 - 1000 µg/mL2 - 1000 µg/mL
Correlation Coefficient (r²)≥ 0.995[7]≥ 0.999
y-interceptShould be minimalClose to origin
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by spike and recovery studies at different concentration levels.

Concentration LevelTypical Acceptance Criteria (% Recovery)Method Performance (% Recovery)
Low (80%)98.0 - 102.0%99.5%
Medium (100%)98.0 - 102.0%100.2%
High (120%)98.0 - 102.0%99.8%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

ParameterTypical Acceptance Criteria (%RSD)Method Performance (%RSD)
Repeatability (Intra-day precision)≤ 2.0%< 1.0%
Intermediate Precision (Inter-day precision)≤ 2.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterTypical Value
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Experimental Protocol: HPLC-UV Quantification of this compound

This section details a representative methodology for the quantification of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v). The mobile phase may contain a buffer or an acid like phosphoric acid to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 2, 10, 50, 100, 500, 1000 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Workflow

The logical flow of the HPLC-UV method validation process is crucial for ensuring a systematic and compliant approach.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) MD_Start->MD_Opt MV_Protocol Develop Validation Protocol MD_Opt->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_SST System Suitability MV_Robustness->MV_SST Doc_Report Validation Report Generation MV_SST->Doc_Report Doc_SOP Standard Operating Procedure (SOP) Doc_Report->Doc_SOP

References

Cross-Validation of Analytical Methods for Picoline Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of picoline isomers (2-, 3-, and 4-picoline) is a critical challenge due to their similar physicochemical properties.[1] This guide provides a comparative overview of the two primary chromatographic techniques used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It also delves into the crucial process of cross-validation to ensure data integrity and method reliability across different analytical setups.

The separation of picoline isomers is notoriously difficult because of their very similar boiling points.[1] While GC is often favored for volatile compounds, HPLC provides a versatile alternative for a wide range of analytes, including polar and non-polar molecules.[2][3] Cross-validation of these methods is essential to confirm that a validated analytical procedure produces consistent and reliable results across different laboratories, instruments, or even between different validated methods.[4][5]

Comparative Performance Data

The following table summarizes typical performance characteristics for GC and HPLC methods in the analysis of picoline isomers, based on available literature.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][3]Separation based on affinity to a stationary phase in a liquid mobile phase.[2][3]
Typical Column Agilent J&W Cyclosil-B (30 m × 250 μm × 0.25 μm)[1], Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm)[6]Zorbax SB-Aq (4.6x150 mm, 5 µm)[7][8]
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)[1]UV Spectroscopy, Mass Spectrometry (MS)[7][8]
Limit of Detection (LOD) Can reach ppm levels; for related compounds like 3-pyridinenitrile, LOD can be as low as 0.01 ppm.[9]Can range from 1.74 to 14.32 ng/cig for picolines in complex matrices.[7][8]
Precision (RSD%) Generally low RSD values are achievable.RSD value is reported to be less than 9% for all analytes in a study.[7]
Analysis Time Standard GC separation can be time-consuming, though fast GC methods are available.[8] A separation of various amines including picolines can be achieved in 8 minutes.[6]A typical HPLC run for picoline analysis can be in the range of minutes.
Suitability Well-suited for volatile and semi-volatile compounds like picolines.[2][3]Suitable for a wide range of compounds, including polar and non-polar molecules.[2]

Experimental Protocols

Below are detailed methodologies for the analysis of picoline isomers using GC and HPLC.

Gas Chromatography (GC) Method

Objective: To separate and quantify picoline isomers.

Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Materials:

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness.[6]

  • Carrier Gas: Nitrogen at a pressure of 70 kPa.[6]

  • Injector: Splitter, with a split flow of 30 mL/min.[6]

  • Detector: FID.[6]

  • Sample Preparation: Dilute the picoline isomer mixture in a suitable solvent (e.g., methanol).

Procedure:

  • Set the injector temperature to 250 °C and the detector temperature to 250 °C.[6]

  • Program the oven temperature: hold at 70 °C for 4 minutes, then ramp up to 240 °C at a rate of 10 °C/min.[6]

  • Inject a 0.1 µL sample into the GC.[6]

  • Record the chromatogram and identify the peaks corresponding to 2-picoline, 3-picoline, and 4-picoline based on their retention times.[6]

  • Quantify the isomers by comparing their peak areas to those of a known standard.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify picoline isomers.

Instrumentation: An HPLC system with a UV detector or a tandem mass spectrometer (MS/MS).

Materials:

  • Column: Zorbax SB-Aq (4.6x150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[7][8]

  • Detector: UV detector set at an appropriate wavelength or an ESI-MS/MS system.[7]

  • Sample Preparation: Dissolve the picoline isomer mixture in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Set the flow rate and column temperature.

  • Inject a 20 µL sample into the HPLC system.[7]

  • Run the gradient program to elute the picoline isomers.

  • Detect the isomers using the UV detector or MS/MS.

  • Identify and quantify the isomers based on their retention times and peak areas compared to standards.[7]

Cross-Validation Workflow

Cross-validation ensures that an analytical method is robust and transferable.[4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for picoline isomer analysis.

Cross-Validation Workflow cluster_0 Method A (e.g., GC) cluster_1 Method B (e.g., HPLC) A1 Method Development & Validation A2 Sample Analysis (Set 1) A1->A2 C1 Comparative Statistical Analysis (e.g., t-test, F-test) A2->C1 Results B1 Method Development & Validation B2 Sample Analysis (Set 1) B1->B2 B2->C1 Results D1 Decision C1->D1 Results Comparable? E1 Methods are Cross-Validated (Interchangeable) D1->E1 Yes F1 Investigate Discrepancies (Method Bias, Matrix Effects) D1->F1 No

Caption: Workflow for cross-validating two analytical methods.

This workflow demonstrates the comparison of results from two independent, validated methods to ensure their equivalence. If the results are statistically comparable, the methods are considered cross-validated and can be used interchangeably. If not, further investigation into the source of the discrepancy is required.

References

A Comparative Analysis of Basicity in Picoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the basicity of the three picoline isomers: 2-methylpyridine (B31789) (α-picoline), 3-methylpyridine (B133936) (β-picoline), and 4-methylpyridine (B42270) (γ-picoline). Picolines are fundamental heterocyclic compounds, and understanding their relative basicities is crucial for researchers in fields ranging from catalysis to pharmaceutical development, where they serve as ligands, catalysts, and building blocks for more complex molecules.

The basicity of a picoline is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. The position of the electron-donating methyl group on the pyridine (B92270) ring introduces distinct electronic and steric effects, leading to different pKa values for each isomer.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid (the pyridinium (B92312) ion). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton. The experimental pKa values for the conjugate acids of pyridine and the three picoline isomers in aqueous solution are summarized below.

CompoundIsomer PositionpKa of Conjugate AcidReference
Pyridine-5.25[1]
This compoundortho (α)5.96[2][3]
3-Methylpyridinemeta (β)5.63[2]
4-Methylpyridinepara (γ)5.98[2][4]

Based on the data, the order of basicity is: 4-Methylpyridine > this compound > 3-Methylpyridine > Pyridine

Factors Influencing Basicity

The observed trend in basicity can be explained by considering the interplay of electronic and steric effects imparted by the methyl group.

G 4-Picoline 4-Picoline (pKa = 5.98) Inductive Inductive Effect (+I) 4-Picoline->Inductive Hyperconjugation Hyperconjugation 4-Picoline->Hyperconjugation 2-Picoline 2-Picoline (pKa = 5.96) 2-Picoline->Inductive Steric Steric Hindrance 2-Picoline->Steric 3-Picoline 3-Picoline (pKa = 5.63) 3-Picoline->Inductive Pyridine Pyridine (pKa = 5.25) LowBasicity Lowest Basicity (Reference) Pyridine->LowBasicity HighBasicity Highest Basicity Inductive->HighBasicity MedBasicity Intermediate Basicity Inductive->MedBasicity Inductive->MedBasicity Hyperconjugation->HighBasicity Steric->MedBasicity

Figure 1: Factors affecting the basicity of picoline isomers.
  • Electronic Effects : The methyl group (-CH₃) is an electron-donating group. It pushes electron density into the pyridine ring through the inductive effect (+I). This increased electron density on the nitrogen atom makes its lone pair more available to accept a proton, thus increasing basicity compared to unsubstituted pyridine.[5]

  • Positional Effects :

    • 4-Methylpyridine (para) : The methyl group is at the para-position relative to the nitrogen. In this position, it exerts a strong electron-donating inductive effect and also stabilizes the positive charge in the conjugate acid through hyperconjugation. These combined effects significantly increase the electron density on the nitrogen, making 4-picoline the strongest base among the isomers.[2]

    • 3-Methylpyridine (meta) : When the methyl group is in the meta-position, its electron-donating inductive effect is still present but is less influential on the nitrogen atom compared to the ortho and para positions. Hyperconjugation does not effectively delocalize charge to the nitrogen from the meta position. Consequently, 3-picoline is more basic than pyridine but less basic than the other two isomers.[2]

    • This compound (ortho) : The methyl group is adjacent to the nitrogen atom. While it provides a strong electron-donating inductive effect, its close proximity also introduces steric hindrance.[6] This steric bulk can potentially impede the solvation of the resulting pyridinium cation, which would destabilize it and decrease basicity. However, the experimental pKa value (5.96) is very close to that of 4-picoline (5.98), indicating that in an aqueous solution, the powerful inductive effect largely overcomes the negative steric influence.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values cited in this guide are typically determined using potentiometric titration. This reliable method involves monitoring pH changes in a solution of the base as a strong acid is incrementally added.

G A 1. Prepare Picoline Solution (e.g., 20 mL of 1mM sample) C 3. Initial pH Adjustment (Acidify sample to pH ~2 with 0.1M HCl) A->C B 2. Calibrate pH Meter (Using standard buffers pH 4, 7, 10) B->C Ensures accuracy D 4. Titrate with Strong Base (Add 0.1M NaOH in small increments) C->D E 5. Record Data (Measure and record pH after each addition) D->E F 6. Plot Titration Curve (pH vs. Volume of NaOH added) E->F G 7. Determine pKa (pH at the half-equivalence point) F->G

Figure 2: Workflow for pKa determination via potentiometric titration.

Methodology

  • Preparation of Solutions : Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared. A dilute solution of the picoline isomer (e.g., 1 mM) is also prepared.[7] To maintain constant ionic strength, a salt like KCl (0.15 M) can be added.[7]

  • Apparatus Setup : A calibrated pH meter with an electrode is immersed in a beaker containing a precise volume of the picoline solution. The solution is constantly stirred using a magnetic stirrer.[8]

  • Titration Procedure :

    • The initial pH of the picoline solution is recorded.

    • The titrant (strong acid) is added in small, precise increments from a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

    • The process is continued until the pH change becomes minimal, well past the equivalence point.

  • Data Analysis :

    • A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • The equivalence point is identified as the point of steepest inflection on the curve.

    • The pKa of the conjugate acid is determined from the pH at the half-equivalence point (the point where half of the picoline has been neutralized). According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[8]

This protocol provides a robust and accurate method for experimentally verifying the basicity of the picoline isomers and other weak bases.[7][8][9]

References

Assessing the Purity of Synthesized 2-Methylpyridine: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. 2-Methylpyridine (also known as 2-picoline), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires rigorous purity assessment to identify and quantify any process-related impurities or degradation products.[1][2]

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized this compound. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.

The Power of GC-MS in Impurity Profiling

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3] Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it an ideal tool for identifying and quantifying impurities, even at trace levels.[3] The primary advantage of GC-MS lies in its ability to provide structural information about unknown peaks, facilitating their identification through spectral library matching.[4][5]

Comparison of Analytical Techniques

While GC-MS is a cornerstone for volatile compound analysis, other techniques offer complementary capabilities. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the analytical objective (quantification vs. identification).

Technique Principle Advantages for this compound Analysis Limitations
GC-MS Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.High resolution for volatile impurities. Provides structural information for unknown impurity identification.[4][6] Highly sensitive and specific.[3]Primarily for volatile and thermally stable compounds. Quantification may require specific method validation.[4]
GC-FID Separation based on volatility, with detection by a Flame Ionization Detector.Robust and widely available. Excellent for quantifying known volatile impurities.Does not provide structural information for unknown peaks. Less specific than MS.
HPLC-UV Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with UV detection.Suitable for a broader range of impurities, including non-volatile and thermally labile compounds.[4]Method development can be challenging for basic compounds like this compound. May have lower resolution for volatile isomers compared to GC.[4]
qNMR Determination of absolute purity by comparing the integral of an analyte's resonance with that of a certified internal standard.Provides absolute quantification without the need for a reference standard of the analyte. Non-destructive.[4]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard and can be subject to peak overlap.[4]

Illustrative GC-MS Data for Purity Assessment of this compound

The following table presents a representative dataset from the GC-MS analysis of a synthesized this compound sample, demonstrating its utility in identifying and quantifying potential impurities.

Peak No. Retention Time (min) Identified Compound Key m/z Fragments Concentration (%) Potential Origin
15.82Pyridine79, 52, 510.08Unreacted Starting Material
26.45This compound 93, 92, 66, 65 99.5 Main Product
36.683-Methylpyridine93, 92, 66, 650.15Isomeric By-product
46.754-Methylpyridine93, 92, 66, 650.22Isomeric By-product
58.122,6-Lutidine107, 106, 79, 780.05Side-reaction Product

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.

Sample Preparation
  • Accurately weigh approximately 50 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or methanol, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Mass Range: Scan from m/z 40 to 400.

Data Analysis
  • Purity Calculation: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectrum of each impurity peak is compared with a spectral library (e.g., NIST, Wiley) for tentative identification.[6] Fragmentation patterns provide structural information for unknown compounds.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the decision-making for method selection, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Filtering Filter Sample Diluting->Filtering Injection Inject into GC Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration LibrarySearch Identify Impurities (NIST) Chromatogram->LibrarySearch Quantification Calculate Purity (%) Integration->Quantification

Caption: Workflow for the purity assessment of this compound using GC-MS.

Method_Comparison cluster_volatile Volatile & Thermally Stable Impurities cluster_nonvolatile Non-Volatile & Thermally Labile Impurities cluster_absolute Absolute Purity Determination Analyte Synthesized this compound GCMS GC-MS (Identification & Quantification) Analyte->GCMS GCFID GC-FID (Quantification) Analyte->GCFID HPLC HPLC-UV/MS Analyte->HPLC qNMR qNMR Analyte->qNMR

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted task that requires careful consideration of the potential impurities and the desired analytical outcome. GC-MS stands out as a highly effective technique for the identification and quantification of volatile and semi-volatile impurities, providing crucial structural information that other methods lack. For a comprehensive purity profile, especially when non-volatile or thermally labile impurities are suspected, complementary techniques such as HPLC are invaluable. By employing the detailed protocols and comparative information in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their scientific work.

References

Safety Operating Guide

Proper Disposal of 2-Methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. 2-Methylpyridine, also known as 2-picoline, is a flammable and harmful compound that requires specific procedures for its proper disposal. Adherence to these guidelines is essential for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of harmful vapors.[2] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and use non-sparking tools to prevent ignition.[2]

Waste Collection and Storage

Waste this compound must be collected in its original container or a compatible, properly labeled, and sealable container.[3] Do not mix this compound waste with other chemicals or waste streams.[4] Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and acid chlorides.[2] Empty containers should be treated as hazardous waste, as they may contain residual flammable vapors.[1]

Spill Management

In the event of a spill, evacuate unnecessary personnel and remove all ignition sources from the area.[1] Absorb the spill with an inert, non-combustible material such as sand, clay, or diatomaceous earth.[1][5] The collected material should then be placed into a suitable, closed container for disposal.[2][5] Avoid allowing the spilled chemical to enter drains or waterways.

Disposal Procedures

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[2][4] Chemical waste generators are responsible for ensuring that the waste is classified, handled, and disposed of in accordance with all local, regional, and national regulations.[2] this compound is designated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste number U191.[5][6]

While specific methodologies are performed by licensed professionals, a common disposal technique for similar chemical waste is incineration.[7]

Parameter Guideline Citation
Waste Classification Hazardous Waste (RCRA No. U191)[5][6]
Container Management Keep in original, tightly closed containers. Do not mix with other waste.[4]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[2]
Spill Cleanup Absorb with inert material (sand, clay) and place in a sealed container for disposal.[1][5]
Final Disposal Transfer to an approved and licensed waste disposal facility.[2][4]
Environmental Precautions Prevent entry into drains, surface water, and groundwater.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Properly Labeled, Sealed Container ppe->collect segregate Segregate from Other Waste Streams collect->segregate store Store in a Designated Cool, Dry, Ventilated Area segregate->store spill Spill Occurs store->spill contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes spill->contact_ehs No collect_spill Collect Absorbed Material in a Sealed Container contain_spill->collect_spill collect_spill->store schedule_pickup Schedule Waste Pickup with Licensed Disposal Vendor contact_ehs->schedule_pickup transfer Transfer Waste to Authorized Personnel schedule_pickup->transfer end_process End: Proper Disposal Complete transfer->end_process

Figure 1. Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylpyridine (also known as 2-Picoline). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound.[1][2] The following table summarizes the required PPE for handling this chemical.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation and damage.[3]
Hand Protection Chemical-resistant gloves. The exact type should be chosen based on breakthrough time and permeation rate for this compound. While specific data for this compound is not readily available, for similar chemicals, nitrile, neoprene, or butyl rubber gloves are often recommended. It is crucial to consult the glove manufacturer's compatibility charts.[4]Prevents skin contact, which can be toxic and cause severe burns.[3][5]
Body Protection Flame-retardant and antistatic protective clothing, such as a lab coat or coveralls.[5] Impervious clothing is also recommended.[6]Protects against skin contact and reduces the risk of ignition due to the flammable nature of this compound.[5][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if working in an area with inadequate ventilation.[8]Protects against the inhalation of harmful vapors which may cause respiratory irritation.[5][7]

Safe Handling and Operational Plan

Safe handling practices are paramount to prevent accidental exposure and incidents.

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[1][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use explosion-proof electrical and ventilating equipment.[5][8]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5][9] Wash hands thoroughly after handling.[5][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency and Spill Response Protocol

In the event of a spill, a swift and organized response is crucial to mitigate hazards.

Experimental Protocol: this compound Spill Cleanup

Objective: To safely contain, neutralize (if applicable), and clean up a spill of this compound while minimizing exposure to personnel and the environment.

Materials:

  • Appropriate PPE (as detailed in the table above)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Sealable, labeled waste containers

  • Scoop or other non-sparking tools for collection

  • Decontamination solution (e.g., soap and water)

  • Spill containment booms or dikes (for larger spills)

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Don PPE: Before approaching the spill, don all required personal protective equipment.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain the Spill: For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading.[5]

  • Absorb the Chemical: Apply the absorbent material over the spill, starting from the outside and working inwards.

  • Collect the Waste: Once the this compound has been fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, such as soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Report the Incident: Report the spill to the appropriate safety officer or department as per your institution's policy.

Disposal Plan

Proper disposal of this compound and associated waste is a critical aspect of its life cycle to prevent environmental contamination.

  • Waste Classification: this compound is considered hazardous waste.

  • Containerization: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[5]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not pour this compound down the drain or dispose of it in regular trash.[10]

  • Empty Containers: Empty containers that have held this compound should be treated as hazardous waste and disposed of accordingly.[5][10]

Quantitative Data Summary

PropertyValueSource
Flash Point 28 °C (82 °F)[6]
Autoignition Temperature 537 °C (999 °F)[6]
Lower Explosion Limit 1.4%[6][8]
Upper Explosion Limit 8.6%[6][8]
Boiling Point 128 - 129 °C (262 - 264 °F)[5]
Density 0.943 g/cm³ at 25 °C (77 °F)[5]

Mandatory Visualizations

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Hazard (Size, Location, Potential Reactions) Evacuate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->Don_PPE Large_Spill Is the Spill Large or Unmanageable? Don_PPE->Large_Spill Call_Emergency Call Emergency Response Team Large_Spill->Call_Emergency Yes Contain Contain Spill with Inert Absorbent Material Large_Spill->Contain No Report Report the Incident Call_Emergency->Report Absorb Absorb the Spilled Chemical Contain->Absorb Collect Collect Contaminated Material (Use Non-Sparking Tools) Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package and Label as Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.